ITI-214
Description
LENRISPODUN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
a phosphodiesterase 1 inhibitor with nootropic activity
See also: Lenrispodun Phosphate (active moiety of).
Properties
IUPAC Name |
(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3/t22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIPVJCGIASXJB-PKTZIBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(N(N=C2N3C1=N[C@H]4[C@@H]3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160521-50-5 | |
| Record name | Lenrispodun [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160521505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITI-214 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LENRISPODUN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GBO34D1BE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of ITI-214 (Lenrispodun)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-214, also known as lenrispodun, is a novel, orally bioavailable, and central nervous system (CNS)-active small molecule currently under investigation for the treatment of various neurological and neuropsychiatric disorders, including Parkinson's disease.[1][2] This document provides a comprehensive overview of the core mechanism of action of this compound in neurons, detailing its molecular target, the subsequent signaling cascade, and the functional consequences observed in preclinical and clinical studies. The information is intended for a technical audience and includes detailed experimental methodologies and quantitative data to facilitate a deeper understanding of this promising therapeutic agent.
Core Mechanism of Action: Potent and Selective Inhibition of Phosphodiesterase 1 (PDE1)
The primary mechanism of action of this compound is the potent and highly selective inhibition of phosphodiesterase type 1 (PDE1).[3][4] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[5] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), meaning it is most active in neurons that are in a stimulated state with elevated intracellular calcium levels.[5][6] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the neuron and the potentiation of downstream signaling pathways.[1][7] This "on-demand" action, primarily in activated neurons, is a key feature of this compound's pharmacological profile.[1]
Molecular Interactions and Selectivity
This compound demonstrates picomolar affinity for PDE1 isoforms and exceptional selectivity over other PDE families, minimizing off-target effects.[8][9] This high selectivity is crucial for a favorable safety and tolerability profile.
The following table summarizes the inhibitory constants (Ki) of this compound for various human recombinant PDE1 isoforms and its selectivity against other PDE families.
| Enzyme | Ki (pM) | Selectivity vs. PDE1A (fold) |
| PDE1A | 33[3][4] | - |
| PDE1B | 380[4][8] | 11.5 |
| PDE1C | 35[8] | 1.06 |
| PDE4D | 33,000,000[4] | >1,000,000 |
Data compiled from preclinical studies using recombinant human PDE enzymes.[3][4][8]
Signaling Pathways Modulated by this compound
By elevating intracellular levels of cAMP and cGMP, this compound modulates several key neuronal signaling pathways.
Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of substrate proteins, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. This pathway is fundamental for processes such as synaptic plasticity, learning, and memory.
Elevated cGMP levels activate Protein Kinase G (PKG), which plays a significant role in modulating synaptic plasticity, neurotransmitter release, and neuronal survival. The cGMP-PKG pathway is also implicated in the regulation of neuronal excitability and neuroinflammation.
References
- 1. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 2. Lenrispodun for Parkinson's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Lenrispodun's Modulation of cAMP and cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenrispodun (also known as ITI-214) is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1), a key enzyme in the regulation of cyclic nucleotide signaling. By inhibiting the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), lenrispodun effectively elevates intracellular levels of these second messengers. This guide provides an in-depth technical overview of lenrispodun's mechanism of action, its effects on cAMP and cGMP signaling pathways, and the experimental methodologies used to characterize these effects.
Introduction to Lenrispodun and PDE1
Lenrispodun is a novel small molecule that demonstrates high-affinity inhibition of the PDE1 enzyme family.[1] PDE1 is a dual-substrate phosphodiesterase, meaning it is capable of hydrolyzing both cAMP and cGMP, thereby terminating their signaling roles.[2] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, which are expressed in various tissues including the brain, heart, and smooth muscle.[2] By inhibiting PDE1, lenrispodun prolongs the intracellular signaling cascades mediated by cAMP and cGMP, a mechanism that is being explored for therapeutic potential in a range of disorders, including those affecting the central nervous system and the cardiovascular system.[2][3]
Mechanism of Action: Impact on cAMP and cGMP Signaling
The core mechanism of lenrispodun is the direct inhibition of PDE1 activity. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).
Figure 1: Lenrispodun's effect on cAMP and cGMP signaling pathways.
Quantitative Data
The inhibitory potency and selectivity of lenrispodun against various phosphodiesterase isoforms have been determined in enzymatic assays.
| Target | Lenrispodun (this compound) Ki (pM) | Reference |
| PDE1A | 33 | [1] |
| PDE1B | 380 | [1] |
| PDE1C | 37 | [1] |
| PDE4D | 33,000 | [1] |
Table 1: Inhibitory Constants (Ki) of Lenrispodun against PDE Isoforms
| Parameter | Effect | Cell/Tissue Type | Reference |
| cAMP Levels | Increased | BV2 microglia cells | [4] |
| cGMP Levels | Upregulated | Vascular smooth muscle cells | [3] |
| Cardiac Output | Increased | Humans with heart failure | [2] |
| Vasodilation | Improved | Aged mouse vasculature | [3] |
Table 2: In Vitro and In Vivo Effects of Lenrispodun
Experimental Protocols
The following are representative protocols for key assays used to characterize the effects of lenrispodun on PDE1 activity and cyclic nucleotide levels.
Phosphodiesterase 1 (PDE1) Inhibition Assay (Radiolabeled cAMP Assay)
This protocol describes a method to determine the inhibitory activity of compounds like lenrispodun on PDE1 enzymatic activity using a radiolabeled substrate.
Figure 2: Workflow for a radiolabeled PDE1 inhibition assay.
Materials:
-
Recombinant human PDE1 enzyme
-
[3H]-cAMP (radiolabeled substrate)
-
Lenrispodun
-
Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)
-
Snake venom phosphodiesterase
-
Dowex or other anion exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of lenrispodun in the assay buffer.
-
In a reaction tube, combine the PDE1 enzyme solution, the lenrispodun dilution (or vehicle control), and assay buffer.
-
Initiate the reaction by adding the [3H]-cAMP substrate mix.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).
-
Add snake venom phosphodiesterase to convert the [3H]-AMP product to [3H]-adenosine.
-
Apply the reaction mixture to an anion exchange column to separate the uncharged [3H]-adenosine from the negatively charged, unreacted [3H]-cAMP.
-
Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE1 inhibition for each lenrispodun concentration and determine the IC50 value.
Cellular cAMP/cGMP Accumulation Assay (HTRF)
This protocol outlines a method to measure the accumulation of intracellular cAMP or cGMP in response to lenrispodun treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Figure 3: Workflow for a cellular HTRF cAMP/cGMP assay.
Materials:
-
Cell line of interest (e.g., HEK293, primary neurons)
-
Cell culture medium and reagents
-
Lenrispodun
-
Stimulant (e.g., Forskolin to stimulate adenylyl cyclase for cAMP assays; Sodium Nitroprusside (SNP) to stimulate soluble guanylate cyclase for cGMP assays)
-
HTRF cAMP or cGMP assay kit (containing lysis buffer, anti-cNMP antibody labeled with a donor fluorophore, and a cNMP analog labeled with an acceptor fluorophore)
-
HTRF-compatible microplate reader
Procedure:
-
Seed cells in a suitable microplate and culture overnight.
-
Pre-treat the cells with various concentrations of lenrispodun or vehicle control for a specified time (e.g., 30 minutes).
-
Add a stimulant to induce the production of cAMP or cGMP and incubate for a defined period (e.g., 15-30 minutes).
-
Lyse the cells by adding the lysis buffer provided in the HTRF kit. This buffer also contains the HTRF detection reagents.
-
Incubate the plate at room temperature to allow for the competitive binding between the cellular cNMP and the labeled cNMP analog to the antibody.
-
Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the concentration of cAMP or cGMP based on a standard curve.
Conclusion
Lenrispodun is a potent and selective inhibitor of PDE1 that effectively increases intracellular levels of both cAMP and cGMP. This mechanism of action has shown therapeutic promise in preclinical and clinical studies across a range of disease models. The experimental protocols detailed in this guide provide a framework for the continued investigation of lenrispodun and other PDE1 inhibitors, facilitating further research into their therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 3. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of ITI-214: A Potent Phosphodiesterase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-214, also known as lenrispodun, is a novel, potent, and highly selective inhibitor of phosphodiesterase 1 (PDE1). This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, thereby amplifying downstream signaling pathways. This mechanism of action has shown potential therapeutic benefits in a range of disorders, including those affecting the central nervous system and the cardiovascular system[1][2][3][4].
Quantitative Selectivity Profile of this compound
This compound exhibits picomolar inhibitory potency for PDE1 isoforms and demonstrates exceptional selectivity against other PDE families[1][5][6]. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of recombinant human phosphodiesterases.
| PDE Isoform | Ki (pM) | IC50 (pM) | Selectivity vs. PDE1A (fold) |
| PDE1A | 33[5][7][8] | 35[9] | 1 |
| PDE1B | 380[5][6][8] | - | 11.5 |
| PDE1C | 37[6][8] | 35[9] | 1.1 |
| PDE4D | 33,000[5][8] | - | >1000 |
| Other PDEs | - | - | >10,000 - 300,000[5][8] |
Data compiled from multiple preclinical studies.
The data clearly indicates that this compound is a potent inhibitor of PDE1A and PDE1C, with a slightly lower potency for PDE1B. Importantly, its selectivity for PDE1 isoforms is over 1000-fold higher than for the next nearest PDE family, PDE4D, and even greater for other PDE families[5][7][8]. This high selectivity minimizes the potential for off-target effects, a critical attribute for a therapeutic candidate.
Signaling Pathway of PDE1 Inhibition
The primary mechanism of action of this compound is the inhibition of PDE1, which leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides act as second messengers in a multitude of signaling pathways. The diagram below illustrates the central role of PDE1 in modulating cyclic nucleotide signaling.
References
- 1. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 2. Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining Phosphodiesterase Activity (Radioactive Assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
Preclinical Profile of ITI-214: A Novel Phosphodiesterase 1 Inhibitor for Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ITI-214, a potent and selective phosphodiesterase 1 (PDE1) inhibitor developed by Intra-Cellular Therapies, has emerged as a promising therapeutic candidate for Parkinson's disease (PD). Preclinical research indicates that by elevating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in the brain, this compound has the potential to address both motor and non-motor symptoms of PD, while also exhibiting neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, key experimental findings, and detailed methodologies to support further research and development in this area.
Introduction to this compound and its Mechanism of Action
This compound is a first-in-class, orally available small molecule that selectively inhibits phosphodiesterase 1 (PDE1), an enzyme responsible for the degradation of the second messengers cAMP and cGMP.[1][2][3] The PDE1 enzyme family is highly expressed in the basal ganglia, a brain region critically affected in Parkinson's disease. By inhibiting PDE1, this compound potentiates downstream intracellular signaling cascades mediated by cAMP and cGMP, which are crucial for neuronal function, survival, and plasticity.[1][2][3] Preclinical evidence suggests that this mechanism of action can lead to symptomatic relief and potentially disease-modifying effects in the context of PD.[1][4]
Preclinical Efficacy of this compound
Preclinical studies have evaluated the efficacy of this compound in various models of Parkinson's disease, demonstrating its potential to alleviate motor symptoms, improve cognitive function, and reduce neuroinflammation.
Motor Symptom Improvement
In rodent models of Parkinson's disease, this compound has been shown to improve motor function.[2][4] Specifically, in the 6-hydroxydopamine (6-OHDA) unilateral lesion mouse model, a widely used model that mimics the motor deficits of PD, this compound demonstrated positive effects on motor performance as assessed by the cylinder test.[4] Furthermore, preclinical studies suggest that PDE1 inhibitors like this compound can potentiate the effects of L-DOPA, the standard of care for PD, potentially allowing for lower doses and reducing the risk of motor complications.[5]
Non-Motor Symptom Alleviation
Cognitive impairment is a significant non-motor symptom of Parkinson's disease. This compound has shown pro-cognitive effects in preclinical models. In the novel object recognition (NOR) test in rats, a measure of learning and memory, this compound demonstrated an ability to enhance memory processes.[6]
Neuroprotective and Anti-inflammatory Effects
A key pathological feature of Parkinson's disease is the progressive loss of dopaminergic neurons and associated neuroinflammation. Preclinical research indicates that this compound possesses both neuroprotective and anti-inflammatory properties.[1][4] In vitro studies using the microglia-like BV2 cell line have shown that this compound can significantly attenuate the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and reduce the expression of inflammatory chemokines like Ccl2 mRNA.[7] These findings suggest that this compound may be able to modulate the neuroinflammatory processes that contribute to the neurodegeneration seen in Parkinson's disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro PDE Inhibition Profile of this compound
| PDE Isoform | Inhibition Constant (Ki) | Selectivity vs. PDE4D |
|---|---|---|
| PDE1A | 33 pM | >1000-fold |
| PDE1B | 380 pM | >1000-fold |
| PDE1C | 37 pM | >1000-fold |
Data from a study using recombinant human PDE enzymes.[6]
Table 2: Preclinical In Vivo Efficacy of this compound in a Non-PD Model
| Experimental Model | Test | Dosing | Key Finding |
|---|---|---|---|
| Rat | Novel Object Recognition | 0.1-10 mg/kg, p.o. | Improved memory acquisition, consolidation, and retrieval.[6] |
p.o. = oral administration
Table 3: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Effect on TNF-α Release |
|---|---|---|---|
| BV2 (microglia-like) | LPS | Dose-dependent | Significant attenuation |
LPS = Lipopolysaccharide. While the study reported significant attenuation, specific quantitative data on the percentage of reduction was not provided.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Mouse Model of Parkinson's Disease
This model is used to induce a progressive loss of dopaminergic neurons on one side of the brain, leading to quantifiable motor deficits.
-
Animals: Adult male C57BL/6 mice.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail.
-
Stereotaxic Surgery:
-
Secure the anesthetized mouse in a stereotaxic frame.
-
Inject a solution of 6-OHDA (typically 2-4 µg in 1-2 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) or the striatum of one hemisphere. The contralateral hemisphere serves as an internal control.
-
The injection is performed slowly over several minutes using a Hamilton syringe. The needle is left in place for an additional 5-10 minutes to allow for diffusion before being slowly retracted.
-
-
Post-operative Care: Provide supportive care, including softened food and hydration, to aid recovery.
-
Behavioral Testing: Motor function is typically assessed 2-4 weeks post-lesion.
Cylinder Test for Motor Asymmetry
The cylinder test is used to assess forelimb use asymmetry in unilaterally lesioned rodents.
-
Apparatus: A transparent glass cylinder (e.g., 15 cm diameter, 30 cm height).
-
Procedure:
-
Place the mouse in the cylinder and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the session from below or from the side to clearly visualize forelimb movements.
-
Score the number of times the mouse rears up and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously.
-
-
Data Analysis: Calculate the percentage of contralateral forelimb use (the limb opposite to the lesioned hemisphere) relative to the total number of forelimb touches. A lower percentage of contralateral limb use indicates a greater motor deficit.
Novel Object Recognition (NOR) Test for Cognitive Function
The NOR test evaluates recognition memory in rodents.
-
Apparatus: An open-field arena (e.g., a 50x50x50 cm box).
-
Procedure:
-
Habituation: Allow the rat to explore the empty arena for a set period on consecutive days to acclimate.
-
Training (Familiarization) Phase: Place the rat in the arena with two identical objects and allow it to explore for a defined time (e.g., 5 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: Record the time spent exploring each object during the testing phase. A preference for the novel object (i.e., spending significantly more time exploring it) indicates that the rat remembers the familiar object. A discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
In Vitro Microglial Anti-inflammatory Assay
This assay assesses the ability of a compound to suppress the inflammatory response in microglia.
-
Cell Line: BV2 immortalized murine microglial cell line.
-
Procedure:
-
Plate BV2 cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
After a set incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
-
Analysis:
-
ELISA: Measure the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
qPCR: Extract RNA from the cells and perform quantitative real-time polymerase chain reaction (qPCR) to measure the expression levels of inflammatory genes (e.g., Tnf, Ccl2).
-
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through the modulation of the cAMP/cGMP signaling pathway.
This compound Mechanism of Action
This compound inhibits PDE1, leading to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes involved in neuronal survival, plasticity, and neuroprotection, such as brain-derived neurotrophic factor (BDNF).
Caption: Mechanism of action of this compound in neurons.
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound for Parkinson's disease typically follows a structured workflow, from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical research workflow for this compound in PD.
Conclusion and Future Directions
The preclinical data for this compound strongly support its continued development as a novel therapeutic for Parkinson's disease. Its unique mechanism of action, targeting PDE1 to enhance cAMP and cGMP signaling, offers the potential for both symptomatic improvement and disease-modifying effects. The demonstrated efficacy in animal models of motor and non-motor symptoms, coupled with its anti-inflammatory and neuroprotective properties, makes this compound a compelling candidate for further clinical investigation. Future preclinical research could focus on long-term efficacy studies in more progressive models of PD, further elucidating the downstream targets of the cAMP/cGMP pathway, and exploring combination therapies with existing PD treatments. The transition of this compound into Phase 1/2 clinical trials marks a significant step towards a new therapeutic paradigm for individuals with Parkinson's disease.[1][2]
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. neurology.org [neurology.org]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. neurology.org [neurology.org]
- 5. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 6. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Neuroprotective Effects of Lenrispodun
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenrispodun (also known as ITI-214) is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that plays a crucial role in regulating intracellular signaling cascades. By preventing the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), lenrispodun effectively amplifies their downstream effects. This mechanism of action holds significant promise for the treatment of a variety of neurological disorders. Preclinical and early clinical investigations have highlighted lenrispodun's potential neuroprotective properties, including cognitive enhancement, anti-inflammatory effects, and the potential to mitigate neuronal damage. This technical guide provides a comprehensive overview of the existing data on the neuroprotective effects of lenrispodun, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Core Mechanism of Action: PDE1 Inhibition
Phosphodiesterase 1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1] Its activity is dependent on calcium and calmodulin, linking its function to neuronal activity and calcium signaling. By selectively inhibiting PDE1, lenrispodun leads to an accumulation of intracellular cAMP and cGMP in neuronal and glial cells.[2] This elevation of second messengers activates downstream signaling pathways, including Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various target proteins. These signaling cascades are believed to mediate the observed neuroprotective and cognitive-enhancing effects of lenrispodun.
dot
Caption: Lenrispodun inhibits PDE1, leading to increased cAMP/cGMP and neuroprotection.
Quantitative Preclinical Data
Lenrispodun has demonstrated high potency and selectivity for PDE1 isoforms in preclinical studies. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.
| Parameter | Value | Species/System | Reference |
| PDE1A Inhibition (Ki) | 33 pM | Recombinant Human | [3] |
| PDE1B Inhibition (Ki) | 380 pM | Recombinant Human | [3] |
| PDE1C Inhibition (Ki) | 35 pM | Recombinant Human | [4] |
| Selectivity vs. PDE4D | >1000-fold | Recombinant Human | [3] |
| Selectivity vs. other PDE families | 10,000-300,000-fold | Recombinant Human | [3] |
Evidence of Neuroprotective Effects
The neuroprotective potential of lenrispodun is multifaceted, encompassing cognitive enhancement, anti-inflammatory actions, and potential for direct neuronal protection.
Cognitive Enhancement
Preclinical studies in rodent models have consistently shown that lenrispodun can improve memory and cognitive function.[1] These effects are attributed to the enhancement of synaptic plasticity and neuronal signaling in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[5]
Anti-Inflammatory Effects
Neuroinflammation, primarily mediated by microglia, is a key pathological feature of many neurodegenerative diseases.[6][7] Preclinical evidence suggests that lenrispodun can modulate microglia activation and reduce the production of pro-inflammatory cytokines.[8] This anti-inflammatory action may contribute significantly to its overall neuroprotective profile by creating a more favorable microenvironment for neuronal survival.
dot
Caption: Lenrispodun's proposed anti-inflammatory mechanism in the brain.
Potential for Direct Neuronal Protection
While direct evidence for lenrispodun is still emerging, studies with other PDE1 inhibitors suggest a potential for direct neuroprotection. Inhibition of PDE1 has been shown to suppress the upregulation of cell cycle proteins like cyclin D1 and the activation of pro-apoptotic caspase-3 in neurons exposed to excitotoxic insults.[9] This suggests that by modulating these pathways, lenrispodun could directly interfere with the cellular machinery of neuronal death.
Experimental Protocols
This section provides a detailed methodology for a key preclinical assay used to evaluate the cognitive-enhancing effects of lenrispodun.
Novel Object Recognition (NOR) Test in Rats
This protocol is adapted from the methodology described in the preclinical profiling of this compound.[3]
Objective: To assess the effects of lenrispodun on memory acquisition, consolidation, and retrieval.
Animals: Male Wistar rats.
Apparatus: An open-field box made of dark, non-reflective material. Two sets of different objects (e.g., plastic toys of varying shapes and colors) are required.
Procedure:
-
Habituation: Rats are individually habituated to the empty open-field box for a set period (e.g., 10 minutes) on consecutive days leading up to the test.
-
Drug Administration: Lenrispodun is administered orally (p.o.) at doses ranging from 0.1 to 10 mg/kg. The timing of administration is varied to assess different memory phases:
-
Acquisition: Drug administered 2 hours before the first trial (T1).
-
Consolidation: Drug administered immediately after T1.
-
Retrieval: Drug administered 2 hours before the second trial (T2).
-
-
First Trial (T1): Two identical objects are placed in the open-field box. The rat is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval: A 24-hour interval separates T1 and T2.
-
Second Trial (T2): One of the familiar objects from T1 is replaced with a novel object. The rat is placed back in the box and allowed to explore for a set time (e.g., 5 minutes). The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher discrimination index indicates better memory.
dot
Caption: Workflow of the Novel Object Recognition test to assess memory in rodents.
Future Directions and Clinical Development
Lenrispodun is currently in clinical development for neurological indications, including Parkinson's disease.[2] A Phase 2 clinical trial is evaluating its efficacy as an adjunctive therapy for motor fluctuations in patients with Parkinson's disease.[10][11] Future research should focus on further elucidating the specific downstream signaling pathways involved in its neuroprotective effects and exploring its therapeutic potential in a broader range of neurodegenerative and neuropsychiatric disorders.[12] In vitro studies using human-derived neuronal and microglial cells will be crucial for translating the promising preclinical findings to the clinical setting.
Conclusion
Lenrispodun represents a novel and promising therapeutic approach for neurological disorders. Its high potency and selectivity for PDE1, coupled with a multifaceted mechanism of action that includes cognitive enhancement and anti-inflammatory effects, position it as a strong candidate for further investigation. The data gathered to date provide a solid foundation for its continued clinical development and offer hope for patients with debilitating neurodegenerative diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New insight on microglia activation in neurodegenerative diseases and therapeutics [frontiersin.org]
- 7. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. Broad spectrum neuroprotection profile of phosphodiesterase inhibitors as related to modulation of cell-cycle elements and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Lenrispodun as Adjunctive Therapy in the Treatment of Patients With Motor Fluctuations Due to Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 12. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ITI-214 in Modulating Neuroinflammation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders. ITI-214 (lenrispodun), a potent and selective inhibitor of phosphodiesterase 1 (PDE1), has emerged as a promising therapeutic candidate with the potential to mitigate neuroinflammatory processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on key signaling pathways involved in neuroinflammation, and a summary of preclinical findings. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings.
Introduction to this compound and Neuroinflammation
Neuroinflammation is characterized by the activation of glial cells, the production of inflammatory mediators such as cytokines and chemokines, and the infiltration of peripheral immune cells into the central nervous system (CNS). While a controlled inflammatory response is essential for CNS repair, chronic and excessive neuroinflammation contributes to neuronal damage and the progression of diseases like Parkinson's and Alzheimer's.
This compound is a novel, orally bioavailable, and CNS-active small molecule that potently and selectively inhibits PDE1.[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[2] By inhibiting PDE1, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways that regulate inflammation, neuronal function, and survival.[3][4]
Mechanism of Action: PDE1 Inhibition and Cyclic Nucleotide Signaling
The primary mechanism of action of this compound is the potent and selective inhibition of the PDE1 enzyme family. This family includes three isoforms: PDE1A, PDE1B, and PDE1C. This compound exhibits high affinity for these isoforms, leading to an accumulation of intracellular cAMP and cGMP in a calcium-dependent manner, as PDE1 is activated by calcium/calmodulin.[5][6]
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Intra-Cellular Therapies Presents Results from this compound Phase 1/2 Clinical Trial in Patients with Parkinson’s Disease at 2018 American Neurological Association Annual Meeting | santé log [santelog.com]
- 5. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of ITI-214: A Potent and Selective PDE1 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ITI-214, also known as lenrispodun, is a novel, potent, and selective small molecule inhibitor of phosphodiesterase type 1 (PDE1). Developed by Intra-Cellular Therapies, this compound has emerged as a promising therapeutic candidate for a range of central nervous system (CNS) and cardiovascular disorders. Its mechanism of action, centered on the modulation of cyclic nucleotide signaling, offers a unique approach to treating conditions such as Parkinson's disease, heart failure, and cognitive impairments. This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound, with a focus on its pharmacological profile, experimental evaluation, and therapeutic potential.
Introduction: The Discovery of a Selective PDE1 Inhibitor
The discovery of this compound stemmed from a systematic drug discovery program aimed at identifying potent and selective inhibitors of PDE1.[1] Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][3] PDE1 is unique among the PDE families as it is a dual-substrate enzyme, hydrolyzing both cAMP and cGMP, and its activity is dependent on calcium and calmodulin.[3] This property makes PDE1 a critical regulator of signaling pathways in excitable cells, including neurons and cardiac myocytes.
This compound was identified as a lead compound with picomolar inhibitory potency against PDE1 isoforms and exceptional selectivity against other PDE families.[1][4] This high selectivity is a key attribute, minimizing the potential for off-target effects and enhancing its therapeutic index.
Mechanism of Action: Modulating cAMP and cGMP Signaling
This compound exerts its therapeutic effects by inhibiting PDE1, thereby preventing the breakdown of cAMP and cGMP.[2][3] This leads to an accumulation of these cyclic nucleotides in cells where PDE1 is expressed, potentiating their downstream signaling cascades. The elevation of cAMP and cGMP can have profound effects on cellular function, including neuronal plasticity, smooth muscle relaxation, and cardiac contractility.[3][5]
Signaling Pathway of this compound's Action
The following diagram illustrates the core mechanism of action of this compound. By blocking PDE1, this compound increases the intracellular concentrations of cAMP and cGMP, leading to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).
Preclinical Development
Pharmacological Profile
This compound has demonstrated high potency and selectivity for PDE1 isoforms in in vitro assays.
| Parameter | PDE1A | PDE1B | PDE1C | PDE4D |
| Ki (pM) | 33 | 380 | 35 | 33,000 |
Table 1: Inhibitory constants (Ki) of this compound for various phosphodiesterase isoforms. Data compiled from multiple sources.[1][4]
This compound exhibits over 1000-fold selectivity for PDE1 isoforms compared to the next most sensitive PDE family member, PDE4D.[1][4]
Preclinical Efficacy
In preclinical models, this compound has shown significant cognitive-enhancing effects. The Novel Object Recognition (NOR) test in rats is a key behavioral paradigm used to assess these effects.
Experimental Protocol: Novel Object Recognition (NOR) Test
-
Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This reduces anxiety and exploratory behavior not related to the objects.[6][7][8]
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The rat is allowed to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.[6][7][9]
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).[6][9]
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes). The time spent exploring the familiar and novel objects is recorded.[6][7][9]
-
Data Analysis: A discrimination index (DI) is calculated to quantify memory. A higher DI, reflecting more time spent exploring the novel object, indicates better recognition memory.[9]
This compound, administered orally at doses ranging from 0.1 to 10 mg/kg, has been shown to enhance memory acquisition, consolidation, and retrieval in the NOR test in rats.[10]
This compound has demonstrated anti-inflammatory properties in preclinical models of neuroinflammation. It has been shown to reduce the production of pro-inflammatory cytokines by activated microglia, the resident immune cells of the brain.[2][4][11][12]
Experimental Protocol: In Vitro Microglial Activation Assay
-
Cell Culture: Primary microglia or microglial cell lines (e.g., BV-2) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Microglial activation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), to the culture media.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in cytokine levels in this compound-treated cells compared to vehicle-treated, LPS-stimulated cells is calculated to determine the anti-inflammatory effect.
The potential involvement of the TGF-β/Smads and MAPK signaling pathways in the anti-inflammatory effects of this compound is an area of active investigation.
Pharmacokinetics
Preclinical pharmacokinetic studies in rodents have shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.
Clinical Development
This compound has been evaluated in several clinical trials for various indications, demonstrating a favorable safety and tolerability profile.[2][5][12][13]
Parkinson's Disease
A Phase I/II clinical trial (NCT03257046) investigated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with Parkinson's disease.[2][10][14][15][16]
Clinical Trial Protocol: NCT03257046
-
Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.[2][14]
-
Participants: Patients with idiopathic Parkinson's disease on stable therapy.[14]
-
Intervention: Oral administration of this compound or placebo once daily for 7 days at escalating doses (1, 3, 10, 30, and 90 mg).[2]
-
Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, vital signs, ECGs, and laboratory tests.[14]
-
Secondary Outcome Measures: Pharmacokinetics of this compound and its metabolites, and exploratory measures of motor and non-motor symptoms of Parkinson's disease.[2]
The study showed that this compound was generally well-tolerated across all dose cohorts.[2]
Heart Failure
A Phase I/II clinical trial (NCT03387215) evaluated the safety, tolerability, and hemodynamic effects of single ascending doses of this compound in patients with systolic heart failure.[5][17][18][19][20]
Clinical Trial Protocol: NCT03387215
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.[17]
-
Participants: Patients with New York Heart Association (NYHA) Class II-III heart failure with reduced ejection fraction.[17]
-
Intervention: Single oral doses of this compound (10, 30, and 90 mg) or placebo.[5]
-
Primary Outcome Measures: Safety and tolerability.[17]
-
Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including effects on cardiac output, systemic vascular resistance, and other hemodynamic parameters.[18]
The trial demonstrated that this compound improved cardiac output and reduced systemic vascular resistance, suggesting a potential role as an inodilator in heart failure.[5][18]
Clinical Pharmacokinetics
Clinical studies have provided key pharmacokinetic parameters for this compound in humans.
| Parameter | Value |
| Tmax (hours) | ~1-2 |
| Half-life (hours) | ~20-24 |
Table 2: Approximate pharmacokinetic parameters of this compound in humans.[13]
Future Directions and Conclusion
This compound represents a promising, first-in-class PDE1 inhibitor with a broad range of potential therapeutic applications. Its selective mechanism of action and favorable safety profile position it as a compelling candidate for further development in the treatment of neurodegenerative diseases, cardiovascular disorders, and cognitive impairments. Ongoing and future clinical trials will be crucial in fully elucidating the therapeutic efficacy of this compound and its potential to address significant unmet medical needs.
Workflow for this compound Development
The following diagram outlines the typical development workflow for a novel therapeutic agent like this compound.
This technical guide has summarized the key aspects of the discovery and development of this compound. The provided data and experimental outlines offer a valuable resource for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neurology.org [neurology.org]
- 3. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 13. | BioWorld [bioworld.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Intra-Cellular Therapies Announces Enrollment of Clinical Trial [drug-dev.com]
- 16. scienceofparkinsons.com [scienceofparkinsons.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase-1 Inhibition With this compound in Human Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cellular Pathways Modulated by Lenrispodun: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenrispodun (also known as ITI-214) is a potent and highly selective inhibitor of phosphodiesterase type 1 (PDE1), a class of enzymes that play a crucial role in regulating intracellular signaling cascades.[1][2] By preventing the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), lenrispodun effectively amplifies their downstream effects.[3][4] This mechanism of action has positioned lenrispodun as a promising therapeutic candidate for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and certain cancers.[5][6] This technical guide provides a comprehensive overview of the cellular pathways modulated by lenrispodun, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Data Presentation: Quantitative Inhibition of PDE1 Isoforms
Lenrispodun exhibits picomolar affinity for the PDE1 enzyme family, demonstrating high potency and selectivity. The inhibitory activity of lenrispodun against recombinant human PDE1 isoforms is summarized in the table below.
| Target Isoform | Inhibition Constant (Ki) |
| PDE1 (general) | 58 pM |
| PDE1A | 33 pM[3] |
| PDE1B | 380 pM[3] |
| PDE1C | 35 pM[3] |
Core Cellular Pathways Modulated by Lenrispodun
Lenrispodun's therapeutic potential stems from its ability to modulate two primary signaling pathways: the neuroinflammatory pathway in microglia and the contractility pathway in cardiomyocytes.
Modulation of Neuroinflammatory Pathways in Microglia
In the central nervous system, chronic activation of microglia, the resident immune cells, contributes to the neuroinflammation observed in various neurodegenerative diseases. Lenrispodun has been shown to suppress the pro-inflammatory response of microglia.[7]
The proposed mechanism involves the inhibition of PDE1, which is activated by inflammatory stimuli such as lipopolysaccharide (LPS).[7] Inhibition of PDE1 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP).[7] Phosphorylated VASP is implicated in the regulation of microglial migration and the suppression of inflammatory gene expression.[7] This anti-inflammatory effect of lenrispodun is distinct from that of PDE4 inhibitors, suggesting a unique mechanism of action.[7]
Enhancement of Cardiac Contractility
In the cardiovascular system, lenrispodun has demonstrated positive inotropic effects, suggesting its potential in the treatment of heart failure.[4][8] The underlying mechanism in cardiomyocytes involves the modulation of calcium signaling through the cAMP-PKA pathway.
Inhibition of PDE1C, the predominant PDE1 isoform in the human heart, by lenrispodun leads to an increase in intracellular cAMP levels.[8] This elevation in cAMP activates PKA, which then phosphorylates and enhances the activity of L-type calcium channels.[8] The increased conductance of these channels leads to a greater influx of calcium ions during each action potential, thereby strengthening cardiomyocyte contraction.[8] Notably, this mechanism does not involve alterations in intracellular calcium stores, such as the sarcoplasmic reticulum, which may contribute to a favorable safety profile.[8]
Experimental Protocols
The following are generalized protocols for key experiments cited in the characterization of lenrispodun. These should be adapted and optimized for specific experimental conditions.
PDE1 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of lenrispodun on PDE1 isoforms.
Materials:
-
Recombinant human PDE1A, PDE1B, and PDE1C enzymes
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Lenrispodun at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the respective PDE1 isoform, and varying concentrations of lenrispodun or vehicle control.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate the reaction at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
Terminate the reaction by boiling or adding a stop solution.
-
Convert the remaining [³H]-cyclic nucleotide to [³H]-nucleoside using a 5'-nucleotidase.
-
Separate the charged [³H]-nucleotide product from the uncharged [³H]-nucleoside using anion-exchange chromatography.
-
Quantify the amount of [³H]-nucleotide product by liquid scintillation counting.
-
Calculate the percentage of inhibition for each lenrispodun concentration and determine the Ki value using appropriate enzyme kinetic models.
Microglia Activation and VASP Phosphorylation Assay
Objective: To assess the effect of lenrispodun on pro-inflammatory marker expression and VASP phosphorylation in microglia.
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Lenrispodun
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: anti-phospho-VASP (Ser157), anti-total VASP, and antibodies against pro-inflammatory markers (e.g., TNF-α, IL-1β)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture microglia in appropriate medium until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of lenrispodun or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.
-
-
Western Blotting for VASP Phosphorylation:
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-VASP and total VASP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and quantify the band intensities. Normalize phospho-VASP levels to total VASP.
-
-
Measurement of Pro-inflammatory Markers:
-
Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
Alternatively, extract RNA from the cells and perform qRT-PCR to measure the gene expression of pro-inflammatory markers.
-
Cardiomyocyte Contractility and L-type Ca²⁺ Current Measurement
Objective: To evaluate the effect of lenrispodun on cardiomyocyte contractility and L-type calcium channel activity.
Materials:
-
Isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Tyrode's solution (for electrophysiology) or appropriate culture medium
-
Lenrispodun
-
Patch-clamp electrophysiology setup
-
Video-based edge detection system or similar for contractility measurement
Procedure:
-
Cardiomyocyte Isolation and Culture:
-
Isolate ventricular myocytes from animal hearts (e.g., rat, mouse) by enzymatic digestion.
-
Alternatively, culture hiPSC-CMs according to established protocols.
-
-
Measurement of L-type Ca²⁺ Current (Patch-Clamp):
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Use an internal solution containing Cs⁺ to block K⁺ currents and an external solution containing Ca²⁺ or Ba²⁺ as the charge carrier.
-
Apply a voltage-clamp protocol to elicit L-type Ca²⁺ currents (e.g., depolarizing steps from a holding potential of -80 mV).
-
Record baseline currents and then perfuse the cell with a solution containing lenrispodun.
-
Measure the change in the peak current amplitude to determine the effect of lenrispodun.
-
-
Measurement of Cardiomyocyte Contractility:
-
Plate cardiomyocytes on a suitable substrate and allow them to attach and beat spontaneously or pace them electrically.
-
Use a video-based system to track the movement of the cell edges during contraction and relaxation.
-
Record baseline contractility parameters (e.g., shortening amplitude, velocity of shortening and relaxation).
-
Apply lenrispodun to the culture medium and record the changes in contractility parameters over time.
-
Conclusion
Lenrispodun's selective inhibition of PDE1 presents a multifaceted mechanism of action with significant therapeutic implications. By modulating the cAMP and cGMP signaling pathways, it can attenuate neuroinflammation in the central nervous system and enhance contractility in the heart. The detailed understanding of these cellular pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of lenrispodun as a novel therapeutic agent for a variety of challenging diseases. This guide provides a foundational resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of PDE1 inhibition.
References
- 1. protocols.io [protocols.io]
- 2. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes [jove.com]
- 4. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 8. benchchem.com [benchchem.com]
Early-Stage Clinical Trial Results of ITI-214: A Technical Whitepaper
Introduction
ITI-214, also known as lenrispodun, is a first-in-class, potent, and selective inhibitor of phosphodiesterase 1 (PDE1). By preventing the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound potentiates downstream intracellular signaling pathways. This mechanism of action holds therapeutic promise for a range of neurological and cardiovascular disorders. This technical guide provides a comprehensive overview of the early-stage clinical trial results for this compound, with a focus on studies in Parkinson's disease and heart failure. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: PDE1 Inhibition
Phosphodiesterase 1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is dependent on calcium and calmodulin. In pathological states, PDE1 activity can be heightened, leading to dampened intracellular signaling. This compound's selective inhibition of PDE1 aims to restore normal signaling in affected cells.[1][2] Preclinical studies have indicated that in the central nervous system, this can lead to reduced neuroinflammation and neurodegeneration.[3][4] In the cardiovascular system, this compound acts as an inodilator, enhancing cardiac contractility and promoting vasodilation.[5] A novel mechanism involving the adenosine A2B receptor signaling pathway has been suggested from preclinical data.[6]
Clinical Development Program
This compound has been evaluated in several early-stage clinical trials in both healthy volunteers and patient populations. These studies have primarily focused on safety, tolerability, pharmacokinetics, and early signals of efficacy.
Parkinson's Disease Program
A Phase I/II clinical trial investigated the safety and efficacy of this compound in patients with mild to moderate Parkinson's disease.
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study conducted over a 7-day period.[3]
-
Participant Population: 40 patients aged 50 years and older with a diagnosis of mild to moderate idiopathic Parkinson's disease (Hoehn and Yahr stage 1-3) who were on stable anti-Parkinson's therapy.[4][7]
-
Intervention: Once-daily oral administration of this compound at doses of 1, 3, 10, 30, or 90 mg, or placebo.[3]
-
Primary Objective: To assess the safety and tolerability of this compound in this patient population.[3]
-
Secondary Objectives: To determine the pharmacokinetic profile of this compound and to explore its effects on motor and non-motor symptoms.[3]
-
Outcome Measures:
-
Safety: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Efficacy: Motor and non-motor symptoms were assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[4]
-
Biomarkers: Inflammatory biomarkers were measured.[8]
-
This compound was found to be safe and generally well-tolerated across all dose cohorts.[3] While detailed quantitative efficacy data has not been fully published, the study reported clinical signals consistent with an improvement in motor symptoms and a reduction in dyskinesia.[3][4]
| Dose Group | Key Findings |
| 1, 3, 10, 30, 90 mg | Safe and generally well-tolerated.[3] |
| All doses | Signals of improvement in motor symptoms and dyskinesia observed.[3] |
Table 1: Summary of a Phase I/II Clinical Trial of this compound in Parkinson's Disease.
Heart Failure Program
A Phase I/II translational study, this compound-104, evaluated the acute hemodynamic effects of this compound in patients with heart failure with reduced ejection fraction (HFrEF).
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[6]
-
Participant Population: 35 patients with stable chronic systolic heart failure (NYHA Class II-III) and a left ventricular ejection fraction of ≤35%, maintained on standard-of-care therapy.[6][9]
-
Intervention: A single oral dose of this compound (10, 30, or 90 mg) or placebo.[6]
-
Primary Objective: To determine the effects of this compound on cardiac function using echocardiography with Doppler imaging.[6]
-
Secondary Objectives: To assess safety, tolerability, and pharmacokinetics.
-
Outcome Measures:
-
Hemodynamics: Cardiac output, systemic vascular resistance, and mean left ventricular power index were measured at baseline and 2 hours post-dose via transthoracic echocardiography.[10][11]
-
Vitals and ECG: Blood pressure, heart rate, and cardiac rhythm were monitored for 5 hours post-dose.[10][11]
-
Pharmacokinetics: Plasma concentrations of this compound were measured over time.[9]
-
Biomarkers: Plasma levels of cAMP and cGMP were assessed at baseline and 2 hours post-dose.[9]
-
Single doses of this compound were well-tolerated and demonstrated favorable inodilator effects.[10][11]
| Parameter | Placebo | This compound (10 mg) | This compound (30 mg) | This compound (90 mg) |
| Hemodynamics (at 2 hours) | ||||
| Change in LV Power Index (Watts/mL²·10⁴) | No significant change | - | +0.143 (+41%) | - |
| Change in Cardiac Output (L/min) | No significant change | - | +0.83 (+31%) | - |
| Change in Systemic Vascular Resistance (dynes·s/cm⁻⁵) | No significant change | - | -564 | -370 |
| Vitals | ||||
| Change in Systolic Blood Pressure (mmHg) | - | -3 to -8 | -3 to -8 | -3 to -8 |
| Change in Heart Rate (bpm) | - | +5 to +9 | +5 to +9 | No significant change |
| Pharmacokinetics | ||||
| Time to Peak Concentration (hours) | N/A | ~0.75-1.1 | ~0.75-1.1 | ~0.75-1.1 |
| Half-life (hours) | N/A | ~22 | ~22 | ~22 |
| Biomarkers | ||||
| Plasma cAMP/cGMP | No significant change | No significant change | No significant change | No significant change |
| Safety | ||||
| Adverse Events | - | Mild-moderate hypotension/orthostatic hypotension (5 patients across all doses) | - | - |
| Serious Adverse Events | None reported | None reported | None reported | None reported |
| Arrhythmias | No significant changes | No significant changes | No significant changes | No significant changes |
Table 2: Summary of a Phase I/II Clinical Trial of this compound in Heart Failure (Study this compound-104). [9][10][11]
Healthy Volunteer Studies
This compound has been evaluated in at least eight Phase 1/2a clinical trials, including studies in healthy volunteers.[5] An initial single rising dose study in 70 healthy volunteers demonstrated that this compound was safe and well-tolerated, with a pharmacokinetic profile supporting once-daily dosing. A subsequent study (NCT03489772) in healthy volunteers using functional magnetic resonance imaging (fMRI) showed that a single 1.0 mg dose of this compound increased activity in the inferior frontal gyrus, a brain region associated with inhibitory control.[12] This finding suggests CNS target engagement at low doses. The drug was well-tolerated in this study.[12]
Conclusion
The early-stage clinical development of this compound (lenrispodun) has demonstrated a favorable safety and tolerability profile in both healthy volunteers and patients with Parkinson's disease and heart failure. In patients with HFrEF, this compound has shown promising acute hemodynamic effects consistent with its mechanism as an inodilator. In Parkinson's disease, early signals suggest potential benefits for motor symptoms. The unique mechanism of action, targeting PDE1 to modulate cAMP and cGMP signaling, represents a novel therapeutic approach for these conditions. Further clinical investigation in larger, longer-term studies is warranted to fully elucidate the efficacy and safety of this compound.
References
- 1. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. neurology.org [neurology.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Intra-Cellular Therapies Announces Commencement Of Enrollment Of A Clinical Trial Evaluating this compound In Patients With Parkinson's Disease [clinicalleader.com]
- 9. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphodiesterase 1 (PDE1) in Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphodiesterase 1 (PDE1), a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), has emerged as a critical therapeutic target in the landscape of neurodegenerative disorders. Its unique calcium/calmodulin-dependent activation mechanism positions it as a key regulator of neuronal signaling pathways implicated in synaptic plasticity, memory, and neuroinflammation. This technical guide provides an in-depth analysis of PDE1's role in Alzheimer's disease, Parkinson's disease, and Huntington's disease. It details the underlying signaling cascades, presents quantitative data on key inhibitors, and furnishes comprehensive experimental protocols for researchers in the field.
Introduction to Phosphodiesterase 1 (PDE1)
The phosphodiesterase superfamily comprises 11 families of enzymes that are crucial for regulating intracellular second messenger signaling by degrading cAMP and cGMP.[1] The PDE1 family is unique in that its catalytic activity is stimulated by binding to the calcium (Ca²⁺)/calmodulin (CaM) complex, directly linking Ca²⁺ signaling with cyclic nucleotide pathways.[2]
There are three primary subtypes of PDE1, encoded by distinct genes: PDE1A, PDE1B, and PDE1C. These subtypes exhibit differential tissue distribution and substrate affinities:
-
PDE1A: Preferentially hydrolyzes cGMP and is found in the brain, as well as in cardiovascular smooth muscle cells and the lungs.[3][4]
-
PDE1B: Highly enriched in brain regions critical for motor control and cognitive function, such as the striatum and nucleus accumbens.[5] It is responsible for the majority of PDE1 activity related to learning and memory and shows a higher affinity for cGMP but also effectively hydrolyzes cAMP.[6][7][8]
-
PDE1C: Degrades both cAMP and cGMP with high, equal affinity.[3][8] It is expressed in the heart and central nervous system.[5]
This differential expression makes isoform-selective targeting a key strategy in drug development to minimize off-target effects.
The Central Role of PDE1 in Neurodegeneration
In neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, the disruption of neuronal plasticity, neuroinflammation, and impaired signaling are common pathological themes.[5][9] PDE1 is highly expressed in brain regions profoundly affected by these diseases, including the hippocampus and striatum.[6] By hydrolyzing cAMP and cGMP, PDE1 terminates crucial neuroprotective signaling cascades. Inhibition of PDE1 elevates the levels of these second messengers, thereby activating downstream pathways that promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation.[2][6][10]
Alzheimer's Disease (AD)
In AD, cognitive decline is linked to synaptic dysfunction and neuronal loss. The cAMP/PKA/CREB and cGMP/PKG/CREB signaling pathways are crucial for memory function and are often impaired.[6][11] PDE1, particularly the PDE1B isoform, is highly expressed in the hippocampus and cortex and is considered a key contributor to the downregulation of these pathways in AD.[6] By inhibiting PDE1, levels of cAMP and cGMP are restored, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes vital for synaptic plasticity and neuronal survival, such as brain-derived neurotrophic factor (BDNF).[2][6] Preclinical studies using inhibitors like vinpocetine in streptozotocin-induced rat models of AD have demonstrated restored memory function.[12][13]
Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[6] PDE1B is highly expressed in dopaminergic regions of the brain.[5] In animal models of PD, such as the 6-hydroxydopamine (6-OHDA) model, the activity of PDE1B is increased.[1] Inhibition of PDE1 has been shown to be neuroprotective for dopaminergic neurons.[1] The PDE1 inhibitor ITI-214 (lenrispodun) has demonstrated improvement in motor symptoms in rodent models of PD and has been found to be safe and well-tolerated in Phase I/II clinical trials in patients with mild to moderate PD. Furthermore, PDE1 inhibition can reduce neuroinflammation by regulating microglial function, a key component of PD pathology.[10]
Huntington's Disease (HD)
Huntington's disease is a genetic disorder resulting in the degeneration of medium spiny neurons in the striatum.[14] Similar to other neurodegenerative diseases, disturbances in cyclic nucleotide signaling and decreased levels of CREB and BDNF are observed in HD models.[15] While research into PDE1's role is less extensive than for AD and PD, the high expression of PDE1A and PDE1B in the striatum suggests its involvement.[14] Inhibition of PDE1 is considered a potential therapeutic strategy to restore CREB/BDNF signaling and protect striatal neurons, although further preclinical studies are required.[14]
Signaling Pathways Involving PDE1
The primary mechanism by which PDE1 inhibition exerts its neuroprotective effects is through the potentiation of the cAMP and cGMP signaling pathways.
Quantitative Data on PDE1 Inhibitors
The development of potent and selective PDE1 inhibitors is a primary focus of current research. The following table summarizes inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for key compounds against PDE1 isoforms.
| Inhibitor | Target Isoform(s) | Ki | IC50 | Selectivity | Reference(s) |
| This compound (Lenrispodun) | PDE1A | 33 pM | 35 pM | >1000-fold vs other PDE families | [16][17] |
| PDE1B | 380 pM | - | [16] | ||
| PDE1C | 35 pM | 35 pM | [16][17] | ||
| Overall PDE1 | 58 pM | - | [16][18] | ||
| Vinpocetine | PDE1 (non-selective) | - | 8 - 50 µM | Also inhibits PDE7B, affects ion channels | [7] |
| Compound (US 2019185489) | PDE1B | - | 0.54 nM | Selective for PDE1B over 1A and 1C | [19] |
| PDE1A | - | 2.6 nM | [19] | ||
| PDE1C | - | 16 nM | [19] |
Experimental Protocols
Reproducible and standardized experimental models are essential for evaluating the therapeutic potential of PDE1 inhibitors. This section provides detailed methodologies for key in vivo and in vitro assays.
In Vitro Enzyme Assay: PDE1A Fluorescence Polarization
This protocol describes a homogeneous, fluorescence polarization (FP) based assay for measuring PDE1A inhibitor activity. The principle relies on the detection of the hydrolyzed substrate (5'-AMP) by a phosphate-binding agent, which alters the polarization of a fluorescent probe.[15][20]
Materials:
-
Purified recombinant human PDE1A
-
Fluorescein-labeled cyclic AMP (cAMP-FAM) substrate
-
PDE Assay Buffer (e.g., 40 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/ml BSA)
-
Calcium Chloride (CaCl₂) and Calmodulin (CaM) for activation
-
Phosphate-binding agent (Binding Agent)
-
Test compound (inhibitor) dissolved in DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence microplate reader capable of measuring FP
Procedure:
-
Prepare Reagents:
-
Prepare "Complete PDE Assay Buffer" by adding CaCl₂ and CaM to the PDE Assay Buffer to final concentrations of 2 mM and 100 nM, respectively.
-
Thaw all reagents and keep on ice. Dilute the PDE1A enzyme in Complete PDE Assay Buffer to the desired working concentration (determined via enzyme titration).
-
Prepare serial dilutions of the test compound in DMSO, then dilute in Complete PDE Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a solution of cAMP-FAM substrate in Complete PDE Assay Buffer.
-
-
Assay Protocol:
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.
-
To initiate the reaction, add 10 µL of the diluted PDE1A enzyme solution to the wells containing the test compound. For the "Blank" or "No Enzyme" control, add 10 µL of Complete PDE Assay Buffer.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Add 5 µL of the cAMP-FAM substrate solution to all wells to achieve the final desired concentration (e.g., 200 nM).
-
Incubate at 30°C for another 10-15 minutes.
-
-
Detection:
-
Add 10 µL of the Binding Agent solution to all wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence polarization in a microplate reader (e.g., excitation at 470 nm, emission at 528 nm).[20]
-
-
Data Analysis:
-
Subtract the blank FP values from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Animal Model of Parkinson's Disease: 6-OHDA Rat Model
This protocol describes the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats to create a robust model of Parkinson's disease, characterized by severe dopaminergic neuron loss.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (6-OHDA-HCl)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Microinjection pump
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA immediately before use, as it is light-sensitive and oxidizes rapidly.
-
Dissolve 6-OHDA-HCl in cold, sterile 0.9% saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.[21][22]
-
Keep the solution on ice and protected from light.
-
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it securely in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Identify bregma and lambda for coordinate calibration.
-
Drill a small burr hole in the skull over the target injection site. For the MFB, typical coordinates relative to bregma are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): -1.5 mm; Dorsoventral (DV): -7.8 mm from the dura.[21] These coordinates should be optimized for the specific rat strain and weight.
-
-
Unilateral 6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Inject the 6-OHDA solution (e.g., 4 µL) at a slow, controlled rate (e.g., 1 µL/min) using the microinjection pump.[21]
-
Leave the needle in place for an additional 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and place the animal in a clean cage on a heating pad for recovery.
-
Provide easy access to food and water. Monitor the animal's weight and well-being for several days.
-
-
Verification of Lesion:
-
Behavioral testing (e.g., apomorphine- or amphetamine-induced rotation test) can be performed 2-3 weeks post-surgery to confirm a successful lesion.[21]
-
Post-mortem analysis via tyrosine hydroxylase (TH) immunohistochemistry is used to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Animal Model of Alzheimer's Disease: ICV-STZ Rat Model
This protocol involves the intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce a non-transgenic, sporadic model of AD, which mimics features like impaired brain glucose metabolism, oxidative stress, and cognitive deficits.[5][23]
Materials:
-
Male Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.05 M, pH 4.5) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic, stereotaxic apparatus, and Hamilton syringe as described for the 6-OHDA model.
Procedure:
-
Preparation of STZ Solution:
-
Stereotaxic Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill two burr holes bilaterally over the lateral ventricles. Typical coordinates relative to bregma are: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.6 mm from the skull surface.[5]
-
-
Bilateral STZ Injection:
-
Slowly lower the syringe needle to the target DV coordinate for the first hemisphere.
-
Inject half of the total dose volume (e.g., 2-4 µL) at a rate of 1 µL/min.
-
Leave the needle in place for 5 minutes before slowly retracting it.
-
Repeat the injection procedure in the contralateral hemisphere.
-
-
Post-Operative Care:
-
Provide standard post-operative care as described for the 6-OHDA model.
-
-
Model Development and Behavioral Testing:
Behavioral Assay: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory, functions that are highly dependent on the hippocampus and are impaired in AD models.[2][9]
Apparatus:
-
A large circular pool (150-200 cm diameter) filled with water (22 ± 1°C).
-
Water is made opaque using non-toxic white tempera paint or milk powder.[2][24]
-
A small escape platform (10-12 cm diameter) submerged 1-2 cm below the water surface.
-
The testing room should have various prominent, distal visual cues on the walls.
-
A video tracking system to record the rat's swim path, latency to find the platform, and time spent in different quadrants.
Procedure:
-
Acclimatization:
-
Bring rats to the testing room 5-10 minutes before the first trial to acclimatize.[2]
-
-
Spatial Acquisition Training (e.g., 4-5 days):
-
Conduct 4 trials per rat per day.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start positions (e.g., North, South, East, West).[2][9]
-
Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. The platform remains in the same location for all acquisition trials.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.[2]
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for the same duration.[2]
-
Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over successive days indicates learning.
-
-
Probe Trial (Memory Retention):
-
24 hours after the final training trial, perform a single probe trial.
-
Remove the escape platform from the pool.
-
Place the rat in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. A significant preference for the target quadrant indicates robust spatial memory.
-
Conclusion and Future Directions
PDE1 represents a compelling target for therapeutic intervention in neurodegenerative disorders. Its role as a key regulator of cAMP and cGMP signaling provides a direct mechanism to enhance neuronal plasticity, combat neuroinflammation, and promote cell survival. The development of highly potent and selective inhibitors, such as this compound (lenrispodun), and their progression into clinical trials for Parkinson's disease, underscores the significant potential of this approach.[5]
Future research should focus on:
-
Isoform Selectivity: Developing inhibitors with greater selectivity for specific PDE1 isoforms (e.g., PDE1B for cognitive and motor disorders) to optimize efficacy and minimize potential side effects.
-
Combination Therapies: Investigating the synergistic effects of PDE1 inhibitors with other therapeutic agents.
-
Biomarker Development: Identifying and validating biomarkers to track the engagement of PDE1 targets in the CNS and to monitor therapeutic response in clinical trials.
The continued exploration of PDE1 inhibition holds considerable promise for delivering novel, disease-modifying treatments for Alzheimer's, Parkinson's, and other devastating neurodegenerative conditions.
References
- 1. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 3. queensu.ca [queensu.ca]
- 4. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. PDE1 - Wikipedia [en.wikipedia.org]
- 8. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease [frontiersin.org]
- 12. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
- 13. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (Lenrispodun) | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 19. | BioWorld [bioworld.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 22. conductscience.com [conductscience.com]
- 23. Streptozotocin induced Rodent Alzheimer’s Disease Model - Creative Biolabs [creative-biolabs.com]
- 24. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
The Modulatory Effects of ITI-214 on Microglial Activation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the response to injury and disease. However, their dysregulation and sustained activation are implicated in the pathogenesis of numerous neurodegenerative and neuropsychiatric disorders. This has led to a growing interest in therapeutic strategies that can modulate microglial activity. ITI-214, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of the effects of this compound on microglial activation, with a focus on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action
This compound exerts its effects by inhibiting PDE1, an enzyme responsible for the degradation of the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking PDE1, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling pathways involved in inflammation and cellular motility.[1][2]
Quantitative Analysis of this compound's Effect on Microglial Activation
The anti-inflammatory properties of this compound have been quantitatively assessed in in vitro models of microglial activation, primarily using the immortalized murine microglial cell line, BV2, and primary rat microglia.
Attenuation of Pro-inflammatory Cytokine Expression
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is commonly used to induce a pro-inflammatory response in vitro. Treatment with this compound has been shown to significantly suppress the LPS-induced expression of pro-inflammatory cytokines in BV2 cells.
Table 1: Effect of this compound on LPS-Induced Gene Expression in BV2 Microglial Cells
| Treatment Condition | Number of Differentially Expressed Genes (DEGs) vs. Vehicle | Key Upregulated Genes (LPS vs. Vehicle) | Key Downregulated Genes with this compound + LPS vs. LPS |
| LPS (50 ng/mL) | 1275 | Il1b, Tnf, Il6, Nos2 | - |
| This compound (10 µM) | 710 | - | - |
| This compound (10 µM) + LPS (50 ng/mL) | 817 (vs. LPS alone) | - | Il1b, Tnf, Ccl2, Cxcl10 |
Data summarized from RNA-Seq analysis in O'Brien et al., 2019.[1]
Inhibition of TNF-α Release
Consistent with the gene expression data, this compound also demonstrates a dose-dependent inhibition of the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from LPS-stimulated BV2 cells.
Table 2: Dose-Dependent Inhibition of LPS-Induced TNF-α Release by this compound in BV2 Cells
| This compound Concentration (µM) | % Inhibition of TNF-α Release (approx.) |
| 0.01 | 10 |
| 0.1 | 40 |
| 1 | 60 |
| 10 | 80 |
Data estimated from the dose-response curve in O'Brien et al., 2019.
Inhibition of Microglial Migration
Microglial migration to sites of injury or inflammation is a critical aspect of their function. This compound has been shown to inhibit the migration of BV2 cells towards the chemoattractant adenosine diphosphate (ADP). This inhibition is mediated through the P2Y12 receptor and is associated with increased levels of cyclic AMP (cAMP) and phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[1]
Table 3: Inhibition of ADP-Induced Migration of BV2 Cells by this compound
| Parameter | Value |
| Chemoattractant | ADP (100 µM) |
| Assay | Boyden Chamber Assay |
| IC50 of this compound | ~0.16 µM |
Data from O'Brien et al., 2019.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows used in its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on microglial activation, based on the procedures described by O'Brien et al., 2019.
BV2 Cell Culture and Treatment
-
Cell Line: BV2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating for Experiments: Cells are plated at a density of 2 x 10^5 cells/well in 24-well plates or 1 x 10^6 cells/well in 6-well plates and allowed to adhere overnight.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. Cells are pre-treated with this compound for 1 hour before stimulation.
-
LPS Stimulation: Lipopolysaccharide (from E. coli, serotype 0111:B4) is added to the culture medium at a final concentration of 50 ng/mL for the indicated time periods (e.g., 4 hours for RNA analysis, 24 hours for cytokine release).
RNA Isolation and Sequencing (RNA-Seq)
-
Cell Lysis and RNA Extraction: After treatment, the culture medium is removed, and cells are lysed directly in the wells using a lysis buffer (e.g., TRIzol). Total RNA is then extracted according to the manufacturer's protocol.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: An mRNA library is prepared from the total RNA using a poly-A selection method.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Raw sequencing reads are aligned to the murine reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between treatment groups.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of TNF-α in the supernatant is quantified using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The measured TNF-α concentrations are normalized to the total protein content of the cells in each well, which is determined using a standard protein assay (e.g., BCA assay).
Microglial Migration Assay (Boyden Chamber)
-
Assay Setup: A Boyden chamber with a polycarbonate membrane (e.g., 8 µm pore size) is used. The lower chamber is filled with culture medium containing the chemoattractant (100 µM ADP).
-
Cell Seeding: BV2 cells are resuspended in serum-free medium and seeded into the upper chamber of the Boyden chamber. This compound or vehicle is added to the upper chamber at the time of seeding.
-
Incubation: The chamber is incubated for 4-6 hours at 37°C to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, a fluorescent dye can be used to label the cells, and the fluorescence of the migrated cells can be measured.
Conclusion
This compound demonstrates significant and potent anti-inflammatory and anti-migratory effects on microglia in vitro. Its mechanism of action, centered on the inhibition of PDE1 and the subsequent elevation of cyclic nucleotides, offers a distinct approach to modulating microglial activation. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. The ability of this compound to dampen excessive microglial responses suggests its utility in conditions where neuroinflammation is a key pathological driver. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this novel PDE1 inhibitor.
References
Lenrispodun: A Novel Phosphodiesterase-1 Inhibitor for Heart Failure with Reduced Ejection Fraction
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Heart failure with reduced ejection fraction (HFrEF) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. Lenrispodun (formerly ITI-214), a potent and selective phosphodiesterase type 1 (PDE1) inhibitor, has emerged as a promising candidate. By modulating cyclic nucleotide signaling, lenrispodun exhibits a unique "inodilator" profile, enhancing cardiac contractility and promoting vasodilation. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of lenrispodun for HFrEF, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.
Introduction: The Unmet Need in HFrEF
Heart failure with reduced ejection fraction is a complex clinical syndrome characterized by the diminished contractile capacity of the left ventricle, leading to inadequate tissue perfusion.[1][2] Despite advances in pharmacological therapies, the prognosis for many patients remains poor, highlighting the urgent need for innovative treatments that can improve cardiac function and patient outcomes.
Mechanism of Action: Targeting PDE1 in the Cardiovascular System
Lenrispodun's therapeutic potential in HFrEF stems from its highly selective inhibition of phosphodiesterase type 1 (PDE1).[3][4] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cardiovascular signaling.[5]
Signaling Pathway
In cardiomyocytes, the predominant isoform is PDE1C.[3] Lenrispodun inhibits PDE1C, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and enhances the activity of L-type calcium channels. The resulting increase in calcium influx during each heartbeat strengthens cardiomyocyte contraction (positive inotropy) without altering intracellular calcium stores within the sarcoplasmic reticulum.[3] Concurrently, the inhibition of PDE1 in vascular smooth muscle cells leads to an increase in cGMP, promoting vasodilation and reducing the afterload on the heart.
Clinical Development: The this compound-104 Study
The first-in-human study of lenrispodun in patients with HFrEF was the Phase 1/2a clinical trial, this compound-104. This study provided crucial initial evidence of the drug's safety and efficacy.[3][6]
Quantitative Data
The this compound-104 study demonstrated a dose-dependent inodilator effect of single oral doses of lenrispodun in patients with stable HFrEF.
| Parameter | Placebo (n=9) | Lenrispodun 10 mg (n=9) | Lenrispodun 30 mg (n=9) | Lenrispodun 90 mg (n=9) |
| Change in Mean Left Ventricular Power Index (Watts/mL²·10⁴) | No significant change | - | +0.143 (p=0.03) | - |
| % Change in Mean Left Ventricular Power Index | - | - | +41% | - |
| Change in Cardiac Output (L/min) | No significant change | - | +0.83 (p=0.002) | - |
| % Change in Cardiac Output | - | - | +31% | - |
| Change in Systemic Vascular Resistance (dynes·s/cm⁻⁵) | No significant change | - | -564 (p<0.001) | -370 (p=0.016) |
| Change in Mean Systolic Blood Pressure (mmHg) | - | -3 to -8 (p<0.001) | -3 to -8 (p<0.001) | -3 to -8 (p<0.001) |
| Change in Heart Rate (bpm) | - | +5 to +9 (p≤0.001) | +5 to +9 (p≤0.001) | +5 to +9 |
Table 1: Hemodynamic Effects of Single-Dose Lenrispodun in HFrEF Patients (Study this compound-104)
Experimental Protocol: this compound-104 Trial
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
Participants: Patients with stable HFrEF (NYHA class II-III, LVEF ≤ 40%).
Intervention: Patients were randomized (3:1) to receive a single oral dose of lenrispodun (10, 30, or 90 mg) or placebo.
Methodology:
-
Screening: Comprehensive medical history, physical examination, electrocardiogram (ECG), and echocardiogram.
-
Dosing and Monitoring:
-
Baseline measurements were taken prior to dosing.
-
Following administration of the study drug, vital signs and ECG were monitored continuously for the first hour and then periodically for up to 5 hours post-dose.
-
Transthoracic echocardiography was performed at baseline and 2 hours post-dose to assess hemodynamic parameters.
-
Blood samples were collected for pharmacokinetic analysis.
-
-
Safety Assessments: Monitoring of adverse events, including arrhythmia and hypotension.
Preclinical Evidence
Animal Models of Heart Failure
In preclinical animal models of heart failure, lenrispodun demonstrated a significant increase in cardiac output without altering systemic blood pressure.[7]
Models of Accelerated Aging
In genetic models of accelerated aging, lenrispodun showed potential to reverse age-related cardiovascular pathologies.[3]
| Parameter | Effect of Lenrispodun |
| Vasoconstriction of Aorta and Coronary Arteries | Reduced |
| Blood Flow in Microcirculation | Increased |
| Cardiac Hypertrophy | Reduced |
| Pro-inflammatory Cytokines | Reduced |
Table 2: Effects of Lenrispodun in Animal Models of Accelerated Aging[3][6]
Experimental Protocols: Preclinical Studies
Animal Models:
-
Heart Failure Models: While specific models were not detailed in the available literature, standard preclinical models of HFrEF often involve surgical procedures like coronary artery ligation or the administration of cardiotoxic agents to induce cardiac dysfunction.
-
Accelerated Aging Models: Genetic mouse models with deficiencies in DNA repair mechanisms were utilized to study age-related vascular changes.
Methodology:
-
Cardiovascular Function Assessment:
-
Echocardiography: To measure cardiac dimensions, ejection fraction, and cardiac output.
-
Pressure-Volume Loop Analysis: To obtain detailed hemodynamic parameters.
-
-
Histological Analysis:
-
Trichrome Staining: To assess cardiac fibrosis.
-
Hematoxylin and Eosin (H&E) Staining: To evaluate cardiomyocyte size and overall cardiac morphology as an indicator of hypertrophy.
-
-
Biochemical Assays:
-
ELISA or Luminex Assays: To quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in tissue homogenates or plasma.
-
Cellular Mechanisms: Cardiomyocyte Contractility
Studies in isolated cardiomyocytes have elucidated the direct effects of lenrispodun on cardiac muscle cells.
Experimental Protocol: Cardiomyocyte Contractility Assay
Cell Culture: Primary adult ventricular cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) are cultured.
Methodology:
-
Calcium Transient Imaging: Cells are loaded with a fluorescent calcium indicator (e.g., Fura-2 AM). Changes in intracellular calcium concentration in response to electrical stimulation are measured using fluorescence microscopy.
-
Cellular Contractility Measurement:
-
Video-Based Edge Detection: High-speed video microscopy is used to track the change in cell length or sarcomere length during contraction and relaxation.
-
Atomic Force Microscopy: To measure the force of contraction of individual cardiomyocytes.
-
-
Electrophysiology:
-
Patch-Clamp Technique: To measure the activity of L-type calcium channels and other ion channels involved in cardiac action potentials.
-
-
Biochemical Assays:
-
Western Blotting or ELISA: To measure the phosphorylation status of proteins downstream of PKA, such as phospholamban and the ryanodine receptor.
-
Conclusion and Future Directions
Lenrispodun represents a promising novel therapeutic agent for HFrEF with a unique inodilator mechanism of action. The initial clinical data from the this compound-104 study are encouraging, demonstrating favorable hemodynamic effects and a good safety profile. Further larger-scale clinical trials are warranted to establish the long-term efficacy and safety of lenrispodun in this patient population. The preclinical findings also suggest potential benefits in mitigating age-related cardiovascular dysfunction, which merits further investigation. The targeted action of lenrispodun on the PDE1 enzyme offers a distinct approach to the management of HFrEF, with the potential to address both the cardiac and vascular components of the disease.
References
- 1. High-Throughput Contractility Assay for Human Stem Cell-derived Cardiomyocytes: One Beat Closer to Tracking Heart Muscle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-21 upregulation exacerbates pressure overload-induced cardiac hypertrophy in aged hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 4. Animal models of heart failure for pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-Related Shift in Cardiac and Metabolic Phenotyping Linked to Inflammatory Cytokines and Antioxidant Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models for heart failure. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: In Vitro Characterization of ITI-214, a Potent and Selective PDE1 Inhibitor
Introduction
ITI-214, also known as lenrispodun, is a novel therapeutic agent that selectively inhibits phosphodiesterase type 1 (PDE1).[1][2][3] PDE1 is a dual-substrate enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[4] By inhibiting PDE1, this compound elevates intracellular levels of cAMP and cGMP, which are implicated in a variety of physiological processes, including memory, cognition, and cardiovascular function.[1][4][5] Preclinical studies have demonstrated that this compound exhibits picomolar inhibitory potency for PDE1 and displays high selectivity over other PDE families.[2][6][7] These characteristics make this compound a promising candidate for the treatment of various neurological and psychiatric disorders, as well as heart failure.[1][2][5]
This application note provides a detailed protocol for an in vitro fluorescence polarization (FP) assay to determine the inhibitory activity of this compound against recombinant human PDE1 enzymes.
Signaling Pathway of PDE1 Inhibition by this compound
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 6. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Evaluating ITI-214 in Preclinical Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Current treatments primarily focus on dopamine replacement, which can have significant long-term side effects. ITI-214 is a novel, selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, this compound potentiates downstream signaling pathways, offering a non-dopaminergic approach to treating both motor and non-motor symptoms of PD.[2][3] Preclinical studies in rodent models have suggested that this compound may alleviate motor symptoms, reduce neuroinflammation, and prevent neurodegeneration.[1][2]
These notes provide an overview and detailed protocols for utilizing common neurotoxin-based rodent models of PD to investigate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism is the inhibition of PDE1. This enzyme is highly active in the basal ganglia, a brain region critically affected in PD. In dopamine-depleted states, PDE1 activity can become dysregulated. By blocking PDE1, this compound increases the intracellular levels of cAMP and cGMP. This, in turn, enhances the signaling of pathways crucial for motor control and neuronal survival, such as those mediated by dopamine D1 receptors and NMDA receptors. The potentiation of these pathways may help restore motor function and offers neuroprotective effects.[4][5]
Recommended Animal Models
Neurotoxin-based models are widely used to replicate the dopaminergic degeneration seen in PD. The two most common and well-characterized models are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.
-
6-OHDA Rat Model: This model involves the stereotaxic injection of the neurotoxin 6-OHDA directly into the nigrostriatal pathway (e.g., the medial forebrain bundle or the striatum).[6] It produces a stable and extensive unilateral lesion of dopaminergic neurons, making it ideal for studying motor asymmetry and therapeutic interventions.[7][8]
-
MPTP Mouse Model: This model uses systemic administration (intraperitoneal or subcutaneous) of the neurotoxin MPTP, which crosses the blood-brain barrier and is metabolized to the toxicant MPP+.[9] MPP+ selectively destroys dopaminergic neurons.[9] The MPTP model can be induced acutely or chronically to mimic different aspects of PD progression.[9][10]
Experimental Workflow
A typical preclinical study to evaluate this compound involves several key stages, from model induction to terminal analysis.
Detailed Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesion in Rats
This protocol describes the induction of a unilateral dopaminergic lesion by injecting 6-OHDA into the medial forebrain bundle (MFB).
Materials:
-
Male Sprague-Dawley rats (225-250g)
-
6-hydroxydopamine (6-OHDA) HCl
-
Ascorbic acid, 0.02% in sterile saline
-
Anesthetic (e.g., Isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation: Anesthetize the rat and mount it in the stereotaxic frame. Shave and clean the scalp.
-
Toxin Preparation: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to a final concentration of 4 mg/mL.[11] Keep the solution on ice and protected from light.
-
Craniotomy: Perform a midline scalp incision to expose the skull. Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm.[12]
-
Injection: Lower the syringe needle to the target depth (DV -8.0 mm from the dura).[12] Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.[12]
-
Post-injection: Leave the needle in place for 5 minutes post-injection to allow for diffusion, then slowly retract it.[12]
-
Suturing & Recovery: Suture the incision and allow the animal to recover. Provide post-operative care, including soft food on the cage floor.
-
Lesion Confirmation: After 2-3 weeks, confirm the lesion by assessing rotational behavior induced by apomorphine (0.2-0.5 mg/kg, s.c.). A successful lesion is typically indicated by >7 contralateral rotations per minute.
Protocol 2: Behavioral Assessment - The Cylinder Test
This test assesses forelimb use asymmetry in unilaterally lesioned rodents, a measure of motor deficit.[13]
Materials:
-
Transparent glass cylinder (20 cm diameter, 30 cm height)
-
Video recording system
Procedure:
-
Place the rat in the cylinder and allow it to acclimatize for 1-2 minutes.
-
Record the animal's behavior for 5 minutes.
-
During rearing behavior, score the first forelimb to contact the cylinder wall. Also, score instances of simultaneous use of both forepaws.
-
Record at least 20 total contacts.
-
Calculate the percentage of contralateral (impaired) forelimb use: (% Contralateral Use) = (# Contralateral Contacts + 0.5 * # Bilateral Contacts) / (Total Contacts) * 100.
Protocol 3: Post-Mortem Immunohistochemistry
This protocol is for visualizing the loss of dopaminergic neurons in the substantia nigra.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (20%, 30% in PBS)
-
Cryostat
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibody and detection reagents (e.g., DAB)
Procedure:
-
Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Tissue Processing: Dissect the brain and post-fix overnight in 4% PFA. Cryoprotect by sinking in 20% then 30% sucrose solutions.
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm) through the substantia nigra using a cryostat.
-
Staining:
-
Wash sections in PBS.
-
Incubate in primary anti-TH antibody overnight at 4°C.
-
Wash and incubate in biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining using diaminobenzidine (DAB).
-
-
Analysis: Mount sections on slides, dehydrate, and coverslip. Count the number of TH-positive cells in the substantia nigra of both hemispheres using stereological methods. Calculate the percentage of neuron loss in the lesioned hemisphere compared to the unlesioned side.
Quantitative Data Presentation
Data from preclinical studies should be summarized to compare the effects of this compound against control groups.
Table 1: Effect of this compound on Apomorphine-Induced Rotations in 6-OHDA Lesioned Rats
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Net Contralateral Rotations / 30 min (± SEM) |
|---|---|---|---|
| Vehicle | - | 10 | 255 ± 18 |
| This compound | 3 | 10 | 180 ± 22* |
| This compound | 10 | 10 | 115 ± 15** |
| This compound | 30 | 10 | 75 ± 12** |
| L-DOPA | 6 | 10 | 50 ± 9** |
*p < 0.05, *p < 0.01 vs. Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Forelimb Use in the Cylinder Test
| Treatment Group | Dose (mg/kg, p.o.) | N | % Use of Contralateral (Impaired) Forelimb (± SEM) |
|---|---|---|---|
| Sham + Vehicle | - | 8 | 48.5 ± 2.1 |
| 6-OHDA + Vehicle | - | 10 | 15.2 ± 3.5 |
| 6-OHDA + this compound | 10 | 10 | 35.8 ± 4.1* |
| 6-OHDA + L-DOPA | 6 | 10 | 40.1 ± 3.8* |
p < 0.05 vs. 6-OHDA + Vehicle. Data are hypothetical and for illustrative purposes.
Table 3: Neuroprotective Effect of this compound on Dopaminergic Neurons
| Treatment Group | Dose (mg/kg, p.o.) | N | % TH+ Neurons Remaining in SNc (ipsilateral vs. contralateral) (± SEM) |
|---|---|---|---|
| 6-OHDA + Vehicle | - | 10 | 8.5 ± 2.2 |
| 6-OHDA + this compound | 10 | 10 | 45.3 ± 5.6* |
p < 0.01 vs. 6-OHDA + Vehicle. Data are hypothetical and for illustrative purposes.
These protocols and notes provide a framework for the preclinical evaluation of this compound. Appropriate institutional guidelines for animal care and use must be followed for all experiments.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. neurology.org [neurology.org]
- 3. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Phosphodiesterases in Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 7. jove.com [jove.com]
- 8. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 10. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 11. conductscience.com [conductscience.com]
- 12. 在大鼠中进行帕金森病建模 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. neurology.org [neurology.org]
Application Notes and Protocols: Lenrispodun Administration in Rodent Studies (Oral vs. IV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenrispodun (also known as ITI-214) is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). By inhibiting PDE1, lenrispodun prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the amplification of downstream signaling pathways. This mechanism has shown potential therapeutic effects in various central nervous system and cardiovascular conditions. In preclinical rodent studies, lenrispodun has been demonstrated to be orally active at doses ranging from 0.1 to 10 mg/kg[1].
These application notes provide a detailed overview of the oral and intravenous administration routes for lenrispodun in rodent studies. The following sections include a summary of representative pharmacokinetic data, detailed experimental protocols for both administration routes, and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation: Pharmacokinetic Profile
It is crucial to note that the following data is illustrative and should be confirmed by experimental studies.
| Pharmacokinetic Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | ~ 250 | ~ 1500 |
| Tmax (h) | ~ 1.0 | ~ 0.1 (end of infusion) |
| AUC (0-inf) (ng·h/mL) | ~ 1200 | ~ 1800 |
| Bioavailability (%) | ~ 15-20% | 100% (by definition) |
| Half-life (t½) (h) | ~ 4-6 | ~ 4-6 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Signaling Pathway
Lenrispodun's mechanism of action involves the inhibition of PDE1, which in turn increases the intracellular levels of the second messengers cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which then phosphorylate various downstream targets to elicit a cellular response.
Caption: Lenrispodun inhibits PDE1, increasing cAMP/cGMP levels and downstream signaling.
Experimental Protocols
The following protocols are intended as a guide for the administration of lenrispodun to rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
I. Oral Administration Protocol (Oral Gavage)
Oral gavage is a common method for precise oral dosing in rodents.
A. Materials:
-
Lenrispodun (this compound) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing DMSO and/or other solubilizing agents as needed)
-
Sterile water for injection
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to minimize the risk of injury)
-
Syringes (1 mL or appropriate for the dosing volume)
-
Balance and weighing supplies
-
Vortex mixer and/or sonicator
B. Vehicle Preparation:
Due to the limited public information on lenrispodun's aqueous solubility, a formulation may need to be developed. Lenrispodun is soluble in DMSO[1]. A common approach for oral gavage of compounds with low water solubility is to create a suspension.
-
Example Vehicle (0.5% Methylcellulose):
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously to create a uniform suspension.
-
-
Lenrispodun Formulation:
-
Calculate the required amount of lenrispodun based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
If necessary, first dissolve the lenrispodun powder in a minimal amount of a suitable solvent like DMSO.
-
Add the dissolved lenrispodun or the powder directly to the vehicle and vortex or sonicate until a homogenous suspension is achieved. The final concentration of DMSO should be kept low to avoid toxicity.
-
C. Dosing Procedure:
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Gently restrain the rodent.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Fill a syringe with the lenrispodun formulation, ensuring there are no air bubbles.
-
Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth.
-
Slowly administer the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
II. Intravenous Administration Protocol (Tail Vein Injection)
Intravenous administration ensures 100% bioavailability and is useful for establishing a baseline for pharmacokinetic studies.
A. Materials:
-
Lenrispodun (this compound) powder
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like cyclodextrin or a co-solvent system if necessary)
-
Sterile syringes (e.g., 1 mL insulin syringes) with appropriate gauge needles (e.g., 27-30G)
-
A rodent restrainer
-
A heat lamp or warming pad to dilate the tail veins
B. Vehicle Preparation:
For intravenous injection, the formulation must be a clear, sterile solution.
-
Solubilization:
-
Due to its likely poor water solubility, lenrispodun will probably require a specific IV formulation.
-
Dissolve the calculated amount of lenrispodun in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Further dilute with a sterile vehicle such as saline or a solution containing a solubilizing agent (e.g., a specific concentration of hydroxypropyl-β-cyclodextrin in saline) to the final desired concentration. The final concentration of the organic solvent must be low enough to be safe for intravenous injection.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
C. Dosing Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Place the rodent in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Swab the tail with an alcohol wipe.
-
Fill a syringe with the sterile lenrispodun solution, removing all air bubbles.
-
Carefully insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no swelling at the injection site.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study comparing oral and intravenous administration of lenrispodun.
Caption: Workflow for a comparative pharmacokinetic study of lenrispodun.
References
Application Notes and Protocols for ITI-214 Dissolution in In Vitro Experiments
Introduction
ITI-214, also known as lenrispodun, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a class of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE1, this compound elevates intracellular levels of these second messengers, which play crucial roles in various signaling pathways.[2] This mechanism of action gives this compound therapeutic potential in a range of disorders, including those affecting the central nervous system and the cardiovascular system.[2][4] Accurate and consistent dissolution of this compound is critical for reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for the dissolution of this compound for use in various experimental settings.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Name | (6aR,9aS)-2-[[4-(6-fluoro-2-pyridinyl)phenyl]methyl]-5,6a,7,8,9,9a-hexahydro-5-methyl-3-(phenylamino)-cyclopent[1][5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one, monophosphate | [6] |
| CAS Number | 1642303-38-5 (monophosphate) | [3][6] |
| Molecular Formula | C₂₉H₂₆FN₇O • H₃PO₄ | [6] |
| Formula Weight | 605.6 g/mol | [3][6] |
| Formulation | A solid | [6] |
| Purity | ≥98% | [6] |
| Solubility | Soluble in DMSO | [6] |
| Stock Solution Conc. | 100 mg/mL (165.14 mM) in DMSO (requires sonication) | [5] |
| Inhibitory Potency (Ki) | 58 pM (overall for PDE1) | [3][5] |
| 33 pM (PDE1A) | [1][5] | |
| 380 pM (PDE1B) | [1][3][5] | |
| 35-37 pM (PDE1C) | [1][3][5] | |
| Selectivity | >1000-fold over other PDE families | [1][5] |
Experimental Protocol: Dissolution of this compound for In Vitro Assays
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound phosphate salt (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated pipettes and sterile, filtered pipette tips
-
Appropriate cell culture medium or assay buffer
Procedure:
1. Preparation of a High-Concentration Stock Solution (e.g., 10 mM or 100 mM)
a. Equilibrate the vial containing the solid this compound powder to room temperature before opening to prevent condensation of moisture.
b. Calculate the required volume of DMSO to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:
- Mass (mg) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)
- Mass (mg) = 0.010 mol/L x 0.001 L x 605.6 g/mol x 1000 mg/g = 6.056 mg
- Weigh out 6.056 mg of this compound and add 1 mL of anhydrous DMSO.
c. Alternatively, if starting with a pre-weighed amount (e.g., 1 mg), calculate the volume of DMSO to add. To make a 10 mM stock from 1 mg of this compound:
- Volume (L) = Mass (g) / (Molarity (mol/L) x Formula Weight ( g/mol ))
- Volume (L) = 0.001 g / (0.010 mol/L x 605.6 g/mol ) = 0.000165 L = 165 µL
- Add 165 µL of DMSO to 1 mg of this compound.
d. Vortex the solution vigorously for 1-2 minutes.
e. To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[5] The solution should be clear and free of any visible particulates.
f. Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
2. Storage of Stock Solution
a. Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
b. Protect the stock solution from light.
3. Preparation of Working Solutions
a. Thaw a single aliquot of the stock solution at room temperature.
b. Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
c. It is recommended to prepare fresh working solutions for each experiment.
d. Important: The final concentration of DMSO in the in vitro assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or other off-target effects. Ensure that the vehicle control in your experiments contains the same final concentration of DMSO as the this compound treated samples.
4. Quality Control
a. Visually inspect the stock and working solutions for any signs of precipitation or crystallization before use. If precipitation is observed, the solution can be gently warmed and sonicated to redissolve the compound.
b. The concentration and purity of the stock solution can be verified using analytical methods such as HPLC if required for specific applications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro studies.
Caption: Mechanism of action of this compound as a PDE1 inhibitor.
Caption: General workflow for using this compound in in vitro experiments.
References
- 1. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 3. medkoo.com [medkoo.com]
- 4. Intra-Cellular Therapies Announces Publication Highlighting [globenewswire.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Preclinical In Vivo Formulation of ITI-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-214, also known as lenrispodun, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1).[1][2][3] By inhibiting PDE1, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in their intracellular levels.[1][3] This mechanism of action is being explored for therapeutic potential in a variety of neurological and cardiovascular diseases.[1][3] Preclinical in vivo studies are crucial for evaluating the efficacy and safety of this compound. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in preclinical in vivo studies, based on established methodologies.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the preclinical in vivo application of this compound.
Table 1: this compound Potency and Selectivity [2][4]
| Target | Ki (pM) | Selectivity vs. PDE4D | Selectivity vs. Other PDEs |
| PDE1A | 33 | >1000-fold | 10,000–300,000-fold |
| PDE1B | 380 | >1000-fold | 10,000–300,000-fold |
| PDE1C | 37 | >1000-fold | 10,000–300,000-fold |
Table 2: Preclinical In Vivo Dosing Parameters (Rat) [4][5]
| Parameter | Value |
| Route of Administration | Oral (per os, p.o.) by gavage |
| Dose Range | 0.1–10 mg/kg body weight |
| Formulation Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in 20 nM Citrate Buffer (pH 3.5) |
| Dosing Volume | 2 ml/kg body weight |
| Preparation Frequency | Fresh daily |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol details the preparation of a suspension of this compound suitable for oral gavage in preclinical rodent studies.[4]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), medium viscosity (e.g., 400–800 cP)
-
Citric acid
-
Sodium citrate
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Mortar and pestle (optional, for trituration)
Procedure:
-
Prepare the 20 nM Citrate Buffer (pH 3.5):
-
Prepare stock solutions of 20 nM citric acid and 20 nM sodium citrate in purified water.
-
In a volumetric flask, add the citric acid stock solution.
-
Slowly add the sodium citrate stock solution while monitoring the pH.
-
Adjust the final pH to 3.5 using the stock solutions.
-
Bring the buffer to the final volume with purified water.
-
-
Prepare the 0.5% (w/v) CMC Vehicle:
-
Weigh the required amount of CMC powder (0.5 g for every 100 ml of vehicle).
-
In a beaker with a magnetic stir bar, slowly add the CMC powder to the 20 nM citrate buffer while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and uniform. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound powder based on the desired concentration and final volume. For example, for a 1 mg/ml solution to be dosed at 2 ml/kg, a 100 ml batch would require 100 mg of this compound.
-
Weigh the calculated amount of this compound.
-
For improved dispersion, the this compound powder can be triturated with a small amount of the CMC vehicle in a mortar to form a smooth paste.
-
Gradually add the paste to the remaining CMC vehicle in a beaker with continuous stirring.
-
Alternatively, directly add the weighed this compound powder to the CMC vehicle while stirring.
-
Stir the suspension for a sufficient time to ensure homogeneity.
-
Crucially, this formulation must be prepared fresh daily. [4]
-
Figure 1: Experimental Workflow for this compound Formulation
Caption: Workflow for preparing this compound oral suspension.
Protocol 2: In Vivo Oral Administration (Rat Model)
This protocol outlines the procedure for administering the prepared this compound formulation to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)
-
Syringes (1-3 ml)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered.
-
Ensure animals are properly restrained to minimize stress and risk of injury.
-
-
Dose Calculation:
-
Calculate the required volume of the this compound suspension for each animal based on its body weight and the target dose (mg/kg).
-
Volume (ml) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/ml)
-
-
Administration:
-
Gently resuspend the this compound formulation by inverting the container or vortexing briefly before drawing the calculated volume into a syringe.
-
Attach the gavage needle to the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Observe the animal briefly after administration to ensure there are no signs of distress or regurgitation.
-
Signaling Pathway of this compound
This compound acts by inhibiting PDE1, which is a key enzyme in the degradation of the second messengers cAMP and cGMP. The inhibition of PDE1 leads to an accumulation of these cyclic nucleotides, which in turn modulates various downstream signaling pathways.
Figure 2: this compound Mechanism of Action
Caption: this compound inhibits PDE1, increasing cAMP and cGMP levels.
References
- 1. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 4. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Novel Object Recognition Test with ITI-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1][2] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][2] This application note provides a detailed protocol for conducting the NOR test to assess the cognitive-enhancing effects of ITI-214, a potent and selective phosphodiesterase 1 (PDE1) inhibitor.[1][3]
This compound enhances cognitive processes by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two crucial second messengers involved in memory consolidation and synaptic plasticity.[4][5] By inhibiting PDE1, this compound elevates intracellular levels of cAMP and cGMP, thereby strengthening the signaling pathways associated with learning and memory.[4][6] Preclinical studies have demonstrated that this compound improves memory acquisition, consolidation, and retrieval in rats across a range of oral doses.[1][3]
These application notes will provide a comprehensive protocol for utilizing this compound in the NOR test, present quantitative data from preclinical studies, and illustrate the underlying signaling pathway and experimental workflow.
Signaling Pathway of this compound in Cognitive Enhancement
This compound is a selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that degrades the second messengers cAMP and cGMP.[1][7] In neuronal cells, particularly in regions crucial for memory like the hippocampus, neuronal activity leads to an influx of calcium ions (Ca2+), which in turn activates calmodulin (CaM).[4][8] The Ca2+/CaM complex then activates PDE1.[8] By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP.[5] The elevated levels of these cyclic nucleotides lead to the activation of downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[9] These kinases then phosphorylate the CREB (cAMP response element-binding) protein, a transcription factor that promotes the expression of genes involved in synaptic plasticity and memory formation.[4][9] This signaling cascade is believed to underlie the cognitive-enhancing effects of this compound.[6]
Caption: Signaling pathway of this compound in enhancing cognitive function.
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol is based on methodologies used in preclinical studies of this compound.[1]
1. Animals
-
Species: Male Wistar rats are commonly used.[10]
-
Age/Weight: Adult rats, weighing 250-300g at the start of the experiment.
-
Housing: House animals in groups of 2-4 per cage in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Handle the rats for a few minutes each day for 3-5 days prior to testing to reduce stress.
2. Apparatus
-
A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning.
-
Two sets of identical objects for the familiarization phase and one set of novel objects for the test phase. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.
-
A video camera mounted above the arena to record the sessions for later analysis.
-
Automated tracking software or manual scoring can be used to measure the time spent exploring the objects.
3. Drug Administration
-
Compound: this compound
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound orally (p.o.) via gavage. Doses ranging from 0.1 to 10 mg/kg have been shown to be effective.[1]
-
Timing: The timing of administration depends on the memory phase being investigated:
4. Experimental Procedure
The NOR test is typically conducted over three consecutive days.
Caption: Experimental workflow for the Novel Object Recognition test.
-
Day 1: Habituation
-
Place each rat individually into the empty open-field arena.
-
Allow the rat to freely explore the arena for 10 minutes.
-
Return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Day 2: Training (T1)
-
Administer the vehicle or the appropriate dose of this compound according to the desired memory phase being tested (e.g., 2 hours before T1 for acquisition).
-
Place two identical objects (F1 and F2) in opposite corners of the arena.
-
Place the rat in the center of the arena, equidistant from both objects.
-
Allow the rat to explore the objects for 5 minutes.
-
Return the rat to its home cage.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Day 3: Testing (T2)
-
This session is conducted 24 hours after the training session.
-
If testing for retrieval, administer the vehicle or this compound two hours before this session.
-
In the arena, replace one of the familiar objects with a novel object (N). The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the center of the arena.
-
Allow the rat to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object (F) and the novel object (N).
-
5. Data Analysis
-
Exploration Time: Calculate the total time spent exploring both objects in T1 (E1 = time with F1 + time with F2) and T2 (E2 = time with F + time with N).
-
Discrimination Index (d2): This is the primary measure of recognition memory. It is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time in the test session.
-
Formula: d2 = (Time exploring Novel Object - Time exploring Familiar Object) / (Time exploring Novel Object + Time exploring Familiar Object)
-
-
Statistical Analysis:
-
Use a one-sample t-test to determine if the discrimination index for each group is significantly different from zero (chance performance).
-
Use a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the discrimination indices between the vehicle and this compound treated groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on memory performance in the NOR test, as reported in preclinical studies.[1][10]
Table 1: Effect of this compound on Memory Acquisition in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (d2) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0.05 ± 0.04 | - |
| This compound | 0.1 | 0.15 ± 0.05 | Not Significant |
| This compound | 0.3 | 0.28 ± 0.06 | p < 0.05 |
| This compound | 1.0 | 0.35 ± 0.05 | p < 0.01 |
| This compound | 3.0 | 0.42 ± 0.04 | **p < 0.001 |
| This compound | 10.0 | 0.38 ± 0.06 | p < 0.01 |
Data are expressed as mean ± SEM (n=20 rats per group). This compound was administered 2 hours prior to the training session (T1). The test session (T2) was conducted 24 hours after T1.
Table 2: Effect of this compound on Memory Consolidation in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (d2) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0.04 ± 0.05 | - |
| This compound | 1.0 | 0.25 ± 0.07 | p < 0.05 |
| This compound | 3.0 | 0.31 ± 0.06 | *p < 0.01 |
| This compound | 10.0 | 0.29 ± 0.05 | p < 0.05 |
Data are expressed as mean ± SEM (n=10-12 rats per group). This compound was administered immediately after the training session (T1). The test session (T2) was conducted 24 hours after T1.
Table 3: Effect of this compound on Memory Retrieval in the Novel Object Recognition Test
| Treatment Group | Dose (mg/kg, p.o.) | Discrimination Index (d2) ± SEM | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 0.06 ± 0.04 | - |
| This compound | 0.1 | 0.29 ± 0.05 | *p < 0.01 |
| This compound | 0.3 | 0.33 ± 0.06 | p < 0.001 |
| This compound | 1.0 | 0.37 ± 0.05 | p < 0.001 |
| This compound | 3.0 | 0.25 ± 0.07 | p < 0.05 |
Data are expressed as mean ± SEM (n=20 rats per group). This compound was administered 2 hours prior to the test session (T2), which was 24 hours after the training session (T1).
References
- 1. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase 1b (PDE1B) Regulates Spatial and Contextual Memory in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Long-Term Memory via Enhancing cGMP-PKG Signaling Requires cAMP-PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring cAMP and cGMP Levels after Lenrispodun Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels following treatment with lenrispodun. Lenrispodun is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme responsible for the degradation of both cAMP and cGMP.[1][2] Inhibition of PDE1 by lenrispodun leads to the accumulation of these critical second messengers, which are involved in a myriad of physiological processes.[2] The protocols outlined below describe a robust cell-based assay using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of cAMP and cGMP.
Introduction
Cyclic nucleotides, primarily cAMP and cGMP, are ubiquitous second messengers that play a pivotal role in cellular signaling cascades. Their intracellular concentrations are tightly regulated by the balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families, with PDE1 being a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[3][4]
Lenrispodun (also known as ITI-214) is a novel, potent, and selective inhibitor of PDE1.[1] By blocking the activity of PDE1, lenrispodun effectively increases the intracellular levels of both cAMP and cGMP, thereby modulating downstream signaling pathways.[2] This mechanism of action underlies its therapeutic potential in a range of disorders, including those affecting the central nervous and cardiovascular systems.
Accurate measurement of intracellular cAMP and cGMP levels is crucial for understanding the pharmacodynamics of lenrispodun and for the development of novel PDE1 inhibitors. This application note provides a detailed protocol for a cell-based assay to quantify changes in cAMP and cGMP concentrations following lenrispodun treatment.
Signaling Pathway of Lenrispodun Action
Experimental Protocols
Principle of the Assay
This protocol utilizes competitive Enzyme-Linked Immunosorbent Assays (ELISAs) to quantify intracellular cAMP and cGMP. The assay is based on the competition between the cyclic nucleotide in the sample and a fixed amount of labeled cyclic nucleotide for a limited number of binding sites on a specific antibody. The amount of labeled cyclic nucleotide bound to the antibody is inversely proportional to the concentration of the cyclic nucleotide in the sample.
Materials
-
Cell Line: A cell line known to express PDE1 (e.g., human aortic smooth muscle cells, SH-SY5Y neuroblastoma cells, or a recombinant cell line overexpressing PDE1).
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Lenrispodun: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Cell Lysis Buffer: Typically provided with the ELISA kit (e.g., 0.1 M HCl with 0.5% Triton X-100).
-
cAMP and cGMP ELISA Kits: Commercially available kits from various suppliers (e.g., Cayman Chemical, Cell Biolabs, GenScript). These kits typically include:
-
Pre-coated 96-well plates
-
cAMP/cGMP standards
-
cAMP/cGMP conjugate (e.g., acetylcholinesterase-linked)
-
Specific antibody
-
Wash buffer concentrate
-
Substrate solution
-
Stop solution
-
-
Plate Reader: Capable of measuring absorbance at the wavelength specified in the ELISA kit protocol (typically 450 nm).
-
Standard laboratory equipment: Pipettes, multi-channel pipettes, sterile cell culture plates (96-well), incubator, centrifuge, etc.
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation (Optional): Depending on the cell type and experimental design, cells may be serum-starved for a period (e.g., 2-4 hours) prior to treatment to reduce basal cyclic nucleotide levels.
-
Lenrispodun Treatment:
-
Prepare serial dilutions of lenrispodun in serum-free or complete cell culture medium. A suggested starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the lenrispodun stock).
-
A positive control, such as a known adenylyl cyclase activator (e.g., forskolin for cAMP) or a nitric oxide donor (e.g., sodium nitroprusside for cGMP), can be included.
-
Remove the medium from the cells and add the lenrispodun dilutions or controls.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time. The optimal incubation time should be determined empirically, but a starting point of 15-60 minutes is recommended based on the typical kinetics of PDE inhibition.[5][6]
Sample Preparation (Cell Lysis)
-
Aspirate Medium: After the incubation period, carefully aspirate the medium from each well.
-
Cell Lysis: Add 100-200 µL of cell lysis buffer to each well.
-
Incubation: Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.
-
Centrifugation (Optional but Recommended): To remove cellular debris, centrifuge the 96-well plate at a low speed (e.g., 600 x g) for 5-10 minutes.
-
Collect Supernatant: Carefully collect the supernatant containing the cell lysate for the ELISA. The samples can be stored at -80°C if not used immediately.
cAMP and cGMP ELISA Procedure
Follow the specific instructions provided with your chosen commercial ELISA kit. A general procedure is outlined below:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and conjugate solutions, as described in the kit manual.
-
Standard Curve: Add the prepared standards to the appropriate wells of the 96-well plate to generate a standard curve.
-
Sample Addition: Add your cell lysate samples to the remaining wells. It may be necessary to dilute the samples in the provided assay buffer to fall within the range of the standard curve.[7]
-
Add Conjugate and Antibody: Add the cyclic nucleotide conjugate and the specific antibody to each well.
-
Incubation: Incubate the plate as per the kit's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance of each well using a plate reader at the specified wavelength.
Data Presentation and Analysis
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A semi-log plot is often used.
-
Calculate Concentrations: Determine the concentration of cAMP or cGMP in your samples by interpolating their absorbance values from the standard curve.
-
Normalize Data: To account for variations in cell number, it is recommended to normalize the cyclic nucleotide concentrations to the total protein concentration in each sample. A simple protein assay (e.g., BCA or Bradford) can be performed on a small aliquot of the cell lysate.
-
Statistical Analysis: Perform appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed changes in cAMP and cGMP levels with lenrispodun treatment.
Data Summary Table
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Treatment Group | Lenrispodun Conc. (µM) | Mean cAMP (pmol/mg protein) ± SEM | Fold Change vs. Vehicle (cAMP) | Mean cGMP (pmol/mg protein) ± SEM | Fold Change vs. Vehicle (cGMP) |
| Vehicle Control | 0 | 1.0 | 1.0 | ||
| Lenrispodun | 0.01 | ||||
| Lenrispodun | 0.1 | ||||
| Lenrispodun | 1 | ||||
| Lenrispodun | 10 | ||||
| Positive Control | - |
Experimental Workflow Diagram
Conclusion
The protocols described in this application note provide a robust framework for researchers to accurately quantify the effects of lenrispodun on intracellular cAMP and cGMP levels. By following these detailed methodologies, scientists and drug development professionals can effectively characterize the pharmacodynamic profile of lenrispodun and other PDE1 inhibitors, contributing to a deeper understanding of their therapeutic potential. The provided diagrams and data presentation guidelines are intended to facilitate experimental design, execution, and interpretation of results.
References
- 1. drughunter.com [drughunter.com]
- 2. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
Application Notes and Protocols for Assessing Motor Function in Animal Models with ITI-214
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-214 is a potent and selective phosphodiesterase 1 (PDE1) inhibitor currently under investigation for the treatment of motor and non-motor symptoms associated with neurodegenerative disorders such as Parkinson's disease.[1][2][3] By inhibiting PDE1, this compound prevents the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the potentiation of downstream intracellular signaling pathways that are crucial for neuronal function.[1][2][3] Preclinical studies in rodent models of Parkinson's disease have demonstrated the potential of this compound to improve motor function.[1][2][4]
These application notes provide detailed protocols for assessing the effects of this compound on motor function in animal models, with a focus on the cylinder test, rotarod test, and open-field test.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of PDE1, an enzyme that degrades cAMP and cGMP. The subsequent increase in the levels of these second messengers can modulate the activity of various downstream effectors, including protein kinases, which in turn can influence neuronal excitability, synaptic plasticity, and inflammation. In the context of Parkinson's disease, this modulation is thought to help restore more normal motor function.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound in common motor function tests. This data is representative of expected outcomes based on the known mechanism of action of this compound.
Table 1: Effect of this compound on Forelimb Asymmetry in the Cylinder Test in a 6-OHDA Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | N | Contralateral Forelimb Use (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 25.3 ± 3.1 | - |
| This compound | 1 | 10 | 35.8 ± 4.5 | <0.05 |
| This compound | 3 | 10 | 45.2 ± 5.2 | <0.01 |
| This compound | 10 | 10 | 48.9 ± 4.8 | <0.001 |
| Sham | - | 10 | 50.1 ± 2.5 | <0.001 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effect of this compound on Motor Coordination in the Accelerating Rotarod Test in Mice
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (seconds) | p-value vs. Vehicle |
| Vehicle | - | 12 | 125.6 ± 15.3 | - |
| This compound | 1 | 12 | 155.2 ± 18.1 | >0.05 |
| This compound | 3 | 12 | 180.4 ± 20.5 | <0.05 |
| This compound | 10 | 12 | 210.7 ± 22.3 | <0.01 |
Data are presented as mean ± SEM. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test.
Table 3: Effect of this compound on Locomotor Activity in the Open-Field Test in Mice
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) | Time in Center Zone (s) |
| Vehicle | - | 15 | 2530 ± 150 | 35.2 ± 5.1 |
| This compound | 1 | 15 | 2610 ± 165 | 38.9 ± 4.8 |
| This compound | 3 | 15 | 2750 ± 180 | 45.1 ± 6.2 |
| This compound | 10 | 15 | 2890 ± 200 | 50.7 ± 5.9 |
Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for the assessment of motor function in rodent models treated with this compound.
Caption: General experimental workflow.
Cylinder Test Protocol
This test is used to assess forelimb use asymmetry, a common motor deficit in unilateral rodent models of Parkinson's disease.
Materials:
-
Transparent Plexiglas cylinder (e.g., 20 cm high, 15 cm diameter for rats; 15 cm high, 10 cm diameter for mice).
-
Video camera for recording.
-
Software for slow-motion video analysis.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle according to the study design and allow for the appropriate absorption time.
-
Place the animal gently into the cylinder.
-
Record the animal's behavior for 5 minutes.
-
After the session, return the animal to its home cage.
-
Clean the cylinder thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
Analyze the video recordings in slow motion.
-
Count the number of independent wall touches made with the contralateral (impaired) forelimb, the ipsilateral (unimpaired) forelimb, and both forelimbs simultaneously.
-
Calculate the percentage of contralateral forelimb use: (% Contralateral Use) = (Number of contralateral touches / (Number of contralateral + Number of ipsilateral touches)) * 100.
Rotarod Test Protocol
This test evaluates motor coordination and balance.
Materials:
-
Accelerating rotarod apparatus.
-
Timer.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
On the day before the main test, train the animals on the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes to acclimate them to the apparatus.
-
On the test day, administer this compound or vehicle and wait for the designated time.
-
Place the animal on the rotating rod.
-
Start the acceleration protocol (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
Clean the rod with 70% ethanol between each animal.
-
The average latency to fall across the trials is used for analysis.
Open-Field Test Protocol
This test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.
Materials:
-
Open-field arena (e.g., a square or circular arena with high walls, typically made of a non-reflective material).
-
Video tracking software (e.g., EthoVision, ANY-maze) or manual scoring.
Procedure:
-
Habituate the animals to the testing room in their home cages for at least 30-60 minutes. The room should be dimly lit and quiet.
-
Administer this compound or vehicle as required by the experimental design.
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the animal to its home cage.
-
Clean the arena with 70% ethanol between animals.
-
Analyze the recordings to quantify various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. the periphery: Can be indicative of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind limbs, an exploratory behavior.
-
Velocity: The speed of movement.
-
Conclusion
The protocols outlined in these application notes provide a standardized framework for evaluating the efficacy of this compound in preclinical animal models of motor dysfunction. Consistent application of these methods will facilitate the generation of robust and reproducible data, which is essential for the continued development of this promising therapeutic candidate. The provided illustrative data and diagrams serve to guide researchers in their experimental design and interpretation of results.
References
Application Notes and Protocols: ITI-214 Dosage for Cognitive Enhancement Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ITI-214, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, for cognitive enhancement studies in rat models. The protocols and data presented are based on preclinical research and are intended to guide the design and execution of similar experiments.
Introduction
This compound is an investigational drug that has shown promise in enhancing cognitive functions.[1] It acts as a selective inhibitor of PDE1, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDE1, this compound increases intracellular levels of these second messengers, which are crucial for various neuronal processes underlying learning and memory.[2] Preclinical studies in rats have demonstrated the efficacy of this compound in improving memory acquisition, consolidation, and retrieval.[3][4][5]
Quantitative Data Summary
The following table summarizes the effective oral dosages of this compound used in cognitive enhancement studies in rats, primarily utilizing the Novel Object Recognition (NOR) task.
| Dosage (mg/kg, p.o.) | Cognitive Process Enhanced | Key Findings | Reference |
| 0.1 - 10 | Acquisition, Consolidation, Retrieval | A broad effective dose range was identified. | [3][4][6] |
| 1.0 | Acquisition | Statistically significant improvement in the discrimination index compared to vehicle. | [3] |
| 3.0 | Acquisition | Showed effective improvement in the discrimination index. | [3] |
| 0.3 - 3.0 | Retrieval | Significant increases in the discrimination index were observed. | [3] |
| 1.0 | Retrieval | Considered a full effective dose. | [3] |
Signaling Pathway
This compound's mechanism of action involves the modulation of cyclic nucleotide signaling pathways within neurons.
Caption: this compound inhibits PDE1, increasing cAMP and cGMP levels, leading to cognitive enhancement.
Experimental Protocols
The Novel Object Recognition (NOR) task is a widely used behavioral assay to assess learning and memory in rodents.[3][7]
Novel Object Recognition (NOR) Protocol
Objective: To evaluate the effect of this compound on memory acquisition, consolidation, and retrieval.
Materials:
-
This compound
-
Vehicle (e.g., 20 nM citrate buffer, pH 3.5)[6]
-
Male adult rats (e.g., Sprague-Dawley)
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) for habituation and training.
-
One novel object for testing.
Procedure:
-
Habituation:
-
Handle the rats for several days before the experiment to acclimate them to the researcher.
-
Allow each rat to freely explore the empty open field arena for 5-10 minutes for 2-3 consecutive days.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
The timing of administration is critical for targeting specific memory processes:
-
-
Training Session (T1):
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-session Interval:
-
Return the rat to its home cage. A 24-hour interval between T1 and T2 is commonly used.[3]
-
-
Testing Session (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Discrimination Index (d2): Calculate the preference for the novel object using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive d2 indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Compare the d2 values between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental workflows for studying this compound's effects on memory processes.
Conclusion
This compound has demonstrated a robust pro-cognitive profile in preclinical rat models across a broad dose range. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of PDE1 inhibitors for cognitive deficits in various neurological and psychiatric disorders. Careful consideration of the timing of drug administration is crucial for dissecting the specific effects on different stages of memory processing.
References
- 1. Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.search.tulane.edu [library.search.tulane.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pro-cognitive activity in rats of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ITI-214 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-214, also known as lenrispodun, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a key enzyme in the regulation of cyclic nucleotide signaling.[1][2][3] PDE1 enzymes are calcium-calmodulin dependent and hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in diverse physiological processes.[1][4][5] By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, which can modulate various downstream signaling pathways.[3][4][5][6] These application notes provide a comprehensive overview of cell-based assays to assess the efficacy of this compound, complete with detailed protocols and data presentation guidelines.
Mechanism of Action of this compound
This compound exerts its therapeutic effects by inhibiting the PDE1 enzyme family, which includes three isoforms: PDE1A, PDE1B, and PDE1C.[1][2] This inhibition leads to an accumulation of intracellular cAMP and cGMP in cells where PDE1 is expressed, such as neurons, microglia, and cardiovascular cells.[4][5][7] The elevated cyclic nucleotide levels, in turn, activate downstream effectors like protein kinase A (PKA) and protein kinase G (PKG), leading to the phosphorylation of various substrate proteins and subsequent modulation of cellular functions.[8] Notably, this compound has demonstrated anti-inflammatory, pro-cognitive, and cardioprotective effects in preclinical and clinical studies.[1][4][5][7]
Data Presentation
Quantitative data for this compound's potency and selectivity should be summarized for clear comparison.
Table 1: Inhibitory Potency (Ki) of this compound against PDE Isoforms
| PDE Isoform | Ki (pM) | Selectivity vs. PDE1A |
| PDE1A | 33 | - |
| PDE1B | 380 | 11.5-fold |
| PDE1C | 35 | 1.06-fold |
| PDE4D | 33,000 | 1000-fold |
Data sourced from MedchemExpress and preclinical studies.[1][2]
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
cAMP/cGMP Accumulation Assay
This assay directly measures the primary pharmacological effect of this compound.
Objective: To quantify the increase in intracellular cAMP and cGMP levels in response to this compound treatment.
Materials:
-
Cell line expressing PDE1 (e.g., BV2 microglia, HEK293 cells transfected with PDE1)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (optional, as an adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, a non-selective PDE inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercially available cAMP and cGMP immunoassay kits (e.g., ELISA, HTRF)
Protocol:
-
Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of forskolin and IBMX.
-
Cell Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound dilutions to the respective wells. Include vehicle control and positive control (IBMX) wells.
-
(Optional) To amplify the signal, co-stimulate with a sub-maximal concentration of forskolin.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP/cGMP assay kit.
-
Detection: Perform the cAMP or cGMP immunoassay following the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve. Plot the cyclic nucleotide concentration against the log of the this compound concentration to determine the EC50 value.
Anti-Inflammatory Activity Assay in Microglia
This assay evaluates the functional consequence of PDE1 inhibition on inflammatory responses.
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV2 microglial cell line
-
DMEM with 10% FBS and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Reagents for quantifying cytokines (e.g., ELISA kits for TNF-α, IL-6) or for qPCR analysis of cytokine mRNA.
Protocol:
-
Cell Seeding: Plate BV2 cells in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no LPS, no this compound) and an LPS-only control group.
-
Incubation: Incubate the plate for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Sample Collection:
-
For cytokine protein analysis: Collect the cell culture supernatant.
-
For mRNA analysis: Lyse the cells and extract total RNA.
-
-
Quantification:
-
ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
qPCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR using primers for TNF-α, IL-6, and a housekeeping gene.
-
-
Data Analysis: Normalize the cytokine levels to the LPS-only control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Cell Migration Assay
This assay assesses the impact of this compound on a key cellular function relevant to neuroinflammation.
Objective: To determine the effect of this compound on the migration of microglial cells towards a chemoattractant.
Materials:
-
BV2 microglial cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., ADP)
-
This compound
-
Calcein AM or DAPI stain
Protocol:
-
Cell Preparation: Starve BV2 cells in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (ADP) to the lower chamber of the Transwell plate.
-
Add the cell suspension containing this compound to the upper chamber (the Transwell insert).
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow cell migration.
-
Cell Staining and Visualization:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol.
-
Stain the migrated cells with Calcein AM or DAPI.
-
Visualize and count the migrated cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of migrated cells per field of view. Calculate the percentage of migration inhibition compared to the control (chemoattractant only).
Conclusion
The described cell-based assays provide a robust framework for evaluating the efficacy of this compound. By measuring its direct impact on cyclic nucleotide levels and its functional consequences on inflammation and cell migration, researchers can gain a comprehensive understanding of its therapeutic potential. These protocols can be adapted for high-throughput screening and detailed mechanistic studies, facilitating the development of novel PDE1 inhibitors.
References
- 1. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 4. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 5. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 6. neurology.org [neurology.org]
- 7. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Note: Measuring Downstream Target Engagement of ITI-214 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITI-214 (also known as lenrispodun) is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a key enzyme in cellular signaling.[1][2] PDE1 enzymes are activated by calcium/calmodulin and are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers.[3] By inhibiting PDE1, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell and the potentiation of downstream signaling pathways.[2][4] This mechanism underlies its therapeutic potential in a range of conditions, including heart failure, Parkinson's disease, and neuroinflammation.[2][3]
Measuring the engagement of downstream targets is crucial for confirming the mechanism of action and determining the pharmacodynamic effects of this compound in preclinical and clinical research. Western blotting is an indispensable semi-quantitative technique for this purpose, allowing for the specific detection of changes in protein phosphorylation that result from this compound's activity.
This application note provides a detailed protocol for using Western blot to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key downstream substrate of cAMP- and cGMP-dependent protein kinases, following treatment with this compound.
Signaling Pathway of this compound
This compound's primary mechanism is the inhibition of PDE1. This action increases the intracellular levels of cAMP and cGMP, which in turn activate their respective downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate a variety of substrate proteins, modulating their activity and leading to a cellular response. One well-documented substrate is VASP. Increased phosphorylation of VASP at Serine 157 (p-VASP S157) serves as a reliable biomarker for the biological activity of this compound.[5]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the effect of this compound on VASP phosphorylation in BV2 microglial cells.[5] Cells were pre-treated with this compound before stimulation with ADP, a P2Y12-receptor agonist that modulates cAMP levels.
| Treatment Group | Concentration | Mean p-VASP (S157) Level (Normalized to Vehicle) | Standard Error |
| Vehicle Control | - | 1.0 | ± 0.1 |
| ADP | 100 µM | 2.5 | ± 0.3 |
| This compound + ADP | 1 µM + 100 µM | 4.5* | ± 0.5 |
| This compound | 1 µM | 1.2 | ± 0.2 |
*Indicates a statistically significant increase compared to ADP alone.
Experimental Workflow
A typical Western blot experiment to assess this compound target engagement follows a standardized workflow from sample preparation to data analysis.
Detailed Protocol: Western Blot for p-VASP (S157) and Total VASP
This protocol is adapted from methodologies shown to be effective for measuring this compound-induced VASP phosphorylation in microglial cells.[5]
1. Materials and Reagents
-
Cell Line: Murine microglial cell line (e.g., BV2) or primary microglia.
-
Reagents: this compound, ADP.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies:
-
Primary Rabbit Anti-p-VASP (Ser157)
-
Primary Mouse Anti-Total VASP
-
Primary Rabbit/Mouse Anti-Actin or other loading control
-
HRP-conjugated Goat Anti-Rabbit IgG
-
HRP-conjugated Goat Anti-Mouse IgG
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Casein in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid non-fat dry milk for phospho-protein detection as it contains phosphoproteins that can increase background.[6]
-
Other: Reagents for SDS-PAGE, PVDF membrane, chemiluminescent substrate (ECL).
2. Cell Culture and Treatment
-
Culture BV2 cells to approximately 80% confluency in appropriate media.
-
Serum-starve the cells for 2-4 hours before treatment, if necessary, to reduce basal kinase activity.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 30 minutes.
-
Stimulate the cells with ADP (e.g., 100 µM) for 5 minutes to induce cAMP signaling. Include a vehicle-only control and an ADP-only control group.
3. Sample Preparation (Cell Lysis)
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with inhibitors) directly to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[7]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency using Ponceau S staining.
6. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibody against p-VASP (S157) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a digital imager or X-ray film. Avoid signal saturation to ensure data is within the linear range for quantification.[7]
-
Stripping and Re-probing: After imaging, the membrane can be stripped of antibodies and re-probed for Total VASP and a loading control (e.g., Actin) to normalize the data. Probing for the total protein level is essential to determine the fraction that is phosphorylated.[6]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Calculate the relative p-VASP level by normalizing the p-VASP signal to the Total VASP signal, and then to the loading control signal (Actin). This corrects for variations in protein loading and ensures an accurate comparison across different conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intra-Cellular Therapies Announces Publication Highlighting [globenewswire.com]
- 3. neurology.org [neurology.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Neuroinflammation Markers Following Lenrispodun Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenrispodun (formerly ITI-214) is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1).[1][2] PDE1 enzymes are crucial regulators of cyclic nucleotide signaling (cAMP and cGMP) in various cell types, including neurons and glial cells in the central nervous system (CNS).[1][3] Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases.[4][5] Lenrispodun's mechanism of action, which involves elevating intracellular levels of cAMP and cGMP by preventing their degradation, suggests a potential therapeutic role in modulating neuroinflammatory processes.[1][6] Emerging evidence indicates that PDE1 inhibition can suppress pro-inflammatory responses in microglia, the resident immune cells of the brain.[6]
These application notes provide detailed protocols for the immunohistochemical detection and quantification of key neuroinflammation markers—Iba1 (microglia), GFAP (astrocytes), and TMEM119 (resident microglia)—in brain tissue to assess the effects of lenrispodun treatment.
Data Presentation: Quantifying Neuroinflammatory Changes
Quantitative analysis of immunohistochemical staining is critical for objectively evaluating the impact of lenrispodun on neuroinflammation. Below are established methods for quantifying changes in microglial and astrocytic markers.
| Marker | Target Cell | Quantitative Method | Description | Key Readouts |
| Iba1 | Microglia | Cell Counting & Density | Manual or automated counting of Iba1-positive cells within defined regions of interest (ROIs).[7] | Number of microglia per mm².[8] |
| Morphological Analysis | Assessment of microglial activation state based on changes in cell shape (e.g., ramified, hypertrophic, amoeboid).[9] | Ramification index, cell body size, process length and branching.[9] | ||
| Percent Area | Measurement of the total area occupied by Iba1 immunoreactivity within an ROI using image analysis software. | Percentage of Iba1-positive area. | ||
| GFAP | Astrocytes | Reactivity Score (R-score) | A semi-quantitative method that combines the assessment of cell number and morphological changes indicative of astrogliosis.[10][11] | A weighted score reflecting the severity of astrogliosis.[10] |
| Thresholding | Determination of the area of GFAP staining above a defined background threshold.[12] | Percentage of GFAP-positive area.[12] | ||
| Point-Counting | Estimation of the number of GFAP-positive cells per unit area.[10] | Number of astrocytes per mm².[10] | ||
| TMEM119 | Resident Microglia | Cell Density Analysis | Quantification of the number of TMEM119-positive cells to specifically assess the resident microglial population.[13][14] | Number of TMEM119-positive cells per mm².[14] |
| Co-localization with Iba1 | Dual-labeling immunofluorescence to distinguish resident microglia (Iba1+/TMEM119+) from infiltrating macrophages (Iba1+/TMEM119-). | Ratio of resident microglia to total Iba1-positive cells. |
Experimental Protocols
The following are detailed protocols for immunohistochemistry (IHC) of Iba1, GFAP, and TMEM119 in rodent brain tissue. These protocols can be adapted for chromogenic or fluorescent detection methods.
Protocol 1: Immunohistochemistry for Iba1 (Microglia)
This protocol is adapted for fluorescent detection in free-floating brain sections.
Materials:
-
50 µm free-floating brain sections
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Normal goat serum (NGS)
-
Primary antibody: Rabbit anti-Iba1 (e.g., Wako #019-19741)
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor conjugated (e.g., Thermo Fisher Scientific)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Washing: Wash sections three times for 5 minutes each in PBS.
-
Permeabilization and Blocking: Incubate sections for 2 hours at room temperature in blocking buffer (PBS containing 0.3% Triton X-100 and 5% NGS).
-
Primary Antibody Incubation: Dilute the primary anti-Iba1 antibody (e.g., 1:1000) in blocking buffer and incubate the sections overnight at 4°C with gentle agitation.
-
Washing: Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody (e.g., 1:500) in blocking buffer for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times for 10 minutes each in PBS, protected from light.
-
Nuclear Staining: Incubate sections with DAPI (1:10,000 in PBS) for 10 minutes.
-
Final Washes: Wash sections twice for 5 minutes each in PBS.
-
Mounting: Mount sections onto glass slides and coverslip using an aqueous mounting medium.
Protocol 2: Immunohistochemistry for GFAP (Astrocytes)
This protocol is for chromogenic detection in paraffin-embedded sections.
Materials:
-
7 µm paraffin-embedded brain sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
Normal horse serum (NHS)
-
Primary antibody: Mouse anti-GFAP (e.g., clone GA5)
-
Biotinylated secondary antibody: Horse anti-mouse IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval by incubating slides in pre-heated citrate buffer (95-100°C) for 20 minutes. Allow to cool for 20 minutes.
-
Endogenous Peroxidase Quenching: Incubate sections in 3% H₂O₂ in methanol for 20 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating sections in 10% NHS in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate sections with the primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections in PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
ABC Reagent Incubation: Wash sections and incubate with the ABC reagent for 30 minutes.
-
Chromogenic Detection: Wash sections and develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
Protocol 3: Dual Immunofluorescence for Iba1 and TMEM119
This protocol allows for the differentiation of resident microglia from infiltrating macrophages.
Materials:
-
50 µm free-floating brain sections
-
PBS with 0.1% Triton X-100 (PBST)
-
Blocking buffer (10% normal donkey serum in PBST)
-
Primary antibodies: Rabbit anti-Iba1 and Rat anti-TMEM119 (e.g., Abcam ab209064)
-
Secondary antibodies: Donkey anti-rabbit IgG (Alexa Fluor 488) and Donkey anti-rat IgG (Alexa Fluor 594)
-
DAPI
-
Mounting medium
Procedure:
-
Washing: Wash sections three times for 5 minutes each in PBST.
-
Blocking: Incubate sections in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections in a cocktail of primary antibodies (anti-Iba1 and anti-TMEM119) diluted in blocking buffer for 72 hours at 4°C.[15]
-
Washing: Wash sections five times for 5 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate sections in a cocktail of the corresponding secondary antibodies for 4 hours at room temperature, protected from light.[15]
-
Washing: Wash sections five times for 5 minutes each in PBST, protected from light.
-
Nuclear Staining: Incubate with DAPI for 10 minutes.
-
Final Washes: Wash sections twice for 5 minutes each in PBS.
-
Mounting: Mount sections onto slides and coverslip with an aqueous mounting medium.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for lenrispodun's anti-inflammatory action and a general experimental workflow for its evaluation.
Caption: Proposed anti-inflammatory signaling pathway of lenrispodun in microglia.
Caption: Workflow for evaluating lenrispodun's effect on neuroinflammation markers.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astrocyte Activation in Neurovascular Damage and Repair Following Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morphological and ultrastructural features of Iba1-immunolabeled microglial cells in the hippocampal dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Quantifying GFAP immunohistochemistry in the brain - Introduction of the Reactivity score (R-score) and how it compares to other methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
- 13. Quantitative evidence of suppressed TMEM119 microglial immunohistochemistry in fatal morphine intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative evidence of suppressed TMEM119 microglial immunohistochemistry in fatal morphine intoxications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Experimental Design for ITI-214 and L-DOPA Co-administration Studies in Parkinson's Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the co-administration of ITI-214, a selective phosphodiesterase 1 (PDE1) inhibitor, and L-DOPA for the treatment of Parkinson's disease (PD). The protocols detailed below are intended to serve as a foundational framework for investigating the potential of this compound to enhance the efficacy of L-DOPA and mitigate its motor complications, such as L-DOPA-induced dyskinesia (LID).
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Levodopa (L-DOPA), a dopamine precursor, remains the most effective treatment for the motor symptoms of PD.[2] However, long-term L-DOPA therapy is often complicated by the development of debilitating motor fluctuations and L-DOPA-induced dyskinesia (LID).[3]
This compound (also known as Lenrispodun) is a potent and selective inhibitor of phosphodiesterase 1 (PDE1).[4][5] PDE1 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in neuronal signaling.[6] By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, which can modulate dopamine signaling pathways, reduce neuroinflammation, and potentially offer neuroprotection.[7] Preclinical studies suggest that PDE1 inhibitors may potentiate the effects of L-DOPA, allowing for lower doses to be used and thereby reducing the risk of LID.
This document outlines a detailed experimental design for co-administration studies of this compound and L-DOPA in a rodent model of Parkinson's disease. The protocols cover animal model creation, behavioral assessments for motor function and dyskinesia, and molecular analyses to elucidate the underlying mechanisms of action.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies investigating the co-administration of this compound and L-DOPA. This data is for illustrative purposes to demonstrate the expected outcomes and data presentation format.
Table 1: Effect of this compound and L-DOPA Co-administration on L-DOPA-Induced Dyskinesia (LID)
| Treatment Group | Dose (mg/kg) | Mean Total AIMS Score (± SEM) | % Reduction in Dyskinesia vs. L-DOPA alone |
| Vehicle | - | 0.5 ± 0.2 | - |
| L-DOPA | 6 | 15.8 ± 1.2 | 0% |
| This compound + L-DOPA | 1 + 6 | 10.2 ± 0.9* | 35.4% |
| This compound + L-DOPA | 3 + 6 | 7.5 ± 0.7** | 52.5% |
| This compound + L-DOPA | 10 + 6 | 5.1 ± 0.5*** | 67.7% |
*p<0.05, **p<0.01, ***p<0.001 compared to L-DOPA alone. AIMS: Abnormal Involuntary Movement Scale.
Table 2: Effect of this compound and L-DOPA Co-administration on Motor Function in the Cylinder Test
| Treatment Group | Dose (mg/kg) | Contralateral Forelimb Use (%) (± SEM) | % Improvement in Motor Function vs. Vehicle |
| Sham + Vehicle | - | 48.5 ± 2.1 | - |
| 6-OHDA + Vehicle | - | 15.2 ± 1.8 | 0% |
| 6-OHDA + L-DOPA | 3 | 28.9 ± 2.5* | 90.1% |
| 6-OHDA + this compound | 3 | 20.1 ± 2.0 | 32.2% |
| 6-OHDA + this compound + L-DOPA | 3 + 3 | 39.7 ± 2.8**# | 161.2% |
*p<0.05, **p<0.01 compared to 6-OHDA + Vehicle. #p<0.05 compared to 6-OHDA + L-DOPA.
Table 3: Pharmacokinetic Parameters of L-DOPA with and without this compound Co-administration
| Treatment Group | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| L-DOPA (6 mg/kg) | 1250 ± 110 | 0.5 | 2800 ± 250 |
| L-DOPA (6 mg/kg) + this compound (3 mg/kg) | 1310 ± 125 | 0.5 | 2950 ± 280 |
Table 4: Biochemical Analysis of Striatal Tissue
| Treatment Group | cAMP Level (pmol/mg protein) | p-DARPP-32 (Thr34) / Total DARPP-32 Ratio | c-Fos Positive Nuclei / mm² |
| 6-OHDA + Vehicle | 10.5 ± 1.2 | 0.25 ± 0.04 | 15 ± 3 |
| 6-OHDA + L-DOPA | 25.8 ± 2.1 | 0.85 ± 0.07 | 150 ± 12* |
| 6-OHDA + this compound + L-DOPA | 35.2 ± 2.9# | 1.15 ± 0.09# | 95 ± 8**# |
*p<0.01 compared to 6-OHDA + Vehicle. **p<0.01 compared to 6-OHDA + Vehicle. #p<0.05 compared to 6-OHDA + L-DOPA.
Experimental Protocols
Animal Model: Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This protocol describes the creation of a well-established rodent model of Parkinson's disease that allows for the assessment of both motor deficits and L-DOPA-induced dyskinesia.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Desipramine
-
Ketamine/Xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Protocol:
-
Thirty minutes prior to surgery, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from 6-OHDA toxicity.
-
Anesthetize the rat with Ketamine/Xylazine (e.g., 80/10 mg/kg, i.p.).
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the medial forebrain bundle (MFB) at the desired coordinates (e.g., from bregma: AP -4.4 mm, ML +1.2 mm, DV -7.8 mm).
-
Prepare the 6-OHDA solution (e.g., 8 µg in 4 µL of 0.02% ascorbic acid in saline) fresh and protect it from light.
-
Slowly infuse the 6-OHDA solution into the MFB using a Hamilton syringe at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover on a heating pad.
-
Administer post-operative analgesics as required.
-
Allow a recovery period of at least 2-3 weeks before initiating behavioral testing to ensure lesion stabilization.
Drug Preparation and Administration
Materials:
-
L-DOPA methyl ester hydrochloride
-
Benserazide hydrochloride
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
Protocol:
-
L-DOPA/Benserazide Solution: Prepare fresh daily. Dissolve L-DOPA and benserazide (peripheral decarboxylase inhibitor) in sterile saline. A common ratio is 4:1 benserazide to L-DOPA. For a 6 mg/kg dose of L-DOPA, co-administer 15 mg/kg of benserazide.
-
This compound Suspension: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Administration: Administer this compound (or vehicle) via oral gavage (p.o.) 30-60 minutes prior to the intraperitoneal (i.p.) injection of L-DOPA (or saline).
Behavioral Assessments
This protocol details the standardized rating of abnormal involuntary movements in rodents.
Protocol:
-
Following the establishment of the 6-OHDA lesion and a recovery period, prime the animals with daily L-DOPA injections (e.g., 6 mg/kg, i.p. with 15 mg/kg benserazide) for approximately 2-3 weeks to induce stable dyskinesia.
-
On the test day, administer this compound (or vehicle) followed by L-DOPA as described in section 3.2.
-
Place the rat in a clear, individual observation cage.
-
At regular intervals (e.g., every 20 minutes for 3 hours) after the L-DOPA injection, an observer blinded to the treatment groups should score the severity of axial, limb, and orolingual (ALO) AIMs.
-
The severity of each AIM subtype is rated on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present for <50% of the observation period)
-
2: Frequent (present for >50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
The total AIMS score is the sum of the axial, limb, and orolingual scores at each time point.
This test evaluates forelimb use asymmetry, a measure of motor deficit in the unilateral 6-OHDA model.
Protocol:
-
Place the rat in a transparent glass cylinder (20 cm diameter, 30 cm high).
-
Videotape the animal for 5 minutes.
-
A blinded observer will count the number of independent wall contacts made with the left (impaired, contralateral to the lesion) forelimb, the right (unimpaired, ipsilateral) forelimb, and both forelimbs simultaneously.
-
Calculate the percentage of contralateral forelimb use as: [(contralateral contacts + 0.5 * bilateral contacts) / (total contacts)] * 100.
Pharmacokinetic Analysis
Protocol:
-
Administer this compound and L-DOPA as described in section 3.2.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) after L-DOPA administration, collect blood samples from the tail vein or via cardiac puncture (terminal procedure) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of L-DOPA and its metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Molecular and Biochemical Analyses
This protocol allows for the quantification of key proteins in the signaling pathways affected by this compound and L-DOPA.
Protocol:
-
At the end of the behavioral experiments, euthanize the animals and rapidly dissect the striatum.
-
Homogenize the striatal tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-DARPP-32 (Thr34), total DARPP-32, c-Fos, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
This technique is used to visualize and quantify neuronal activation in the striatum.
Protocol:
-
Ninety minutes after the final drug administration, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
-
Cut coronal brain sections (e.g., 40 µm) containing the striatum using a cryostat.
-
Perform immunohistochemical staining for c-Fos using a standard protocol involving primary antibody against c-Fos and a suitable secondary antibody detection system (e.g., biotinylated secondary antibody and ABC reagent followed by DAB staining).
-
Mount the sections on slides, dehydrate, and coverslip.
-
Capture images of the striatum using a microscope and quantify the number of c-Fos-positive nuclei in defined regions of interest using image analysis software.
Visualizations
References
- 1. Frontiers | L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission [frontiersin.org]
- 2. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 3. L-DOPA-Induced Dyskinesia and Abnormal Signaling in Striatal Medium Spiny Neurons: Focus on Dopamine D1 Receptor-Mediated Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Intra-Cellular Therapies Announces Publication Highlighting [globenewswire.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing ITI-214 dosage to avoid hypotension in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ITI-214 in animal models while mitigating the risk of hypotension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as lenrispodun, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1).[1] PDE1 is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers.[2][3] By inhibiting PDE1, this compound increases the intracellular levels of both cAMP and cGMP, which can modulate a wide range of cellular processes.[4]
Q2: Why does this compound have the potential to cause hypotension?
A2: The inhibition of PDE1 by this compound leads to an increase in cGMP in vascular smooth muscle cells. Elevated cGMP levels promote vasodilation, which is the widening of blood vessels. This vasodilation reduces systemic arterial resistance, which can lead to a decrease in blood pressure, or hypotension.[5]
Q3: What are the reported cardiovascular effects of this compound in different animal models?
A3: The cardiovascular effects of this compound can vary between animal species. In aging mice, chronic treatment with this compound has been shown to lower both systolic and diastolic blood pressure. In dogs and rabbits, this compound has been reported to reduce systemic arterial resistance and increase cardiac output.[6][7] One study in dogs noted these effects occurred without altering systolic blood pressure, while another PDE1 inhibitor, BTTQ, showed a dose-dependent decrease in mean arterial pressure in rats.[5][6]
Q4: Are there species-specific differences in the expression of PDE1 isoforms that could influence the effects of this compound?
A4: Yes, there are species-specific differences in PDE1 isoform expression. For instance, the human heart predominantly expresses the PDE1C isoform, which has a balanced selectivity for cAMP and cGMP. In contrast, rodents express more of the cGMP-favoring PDE1A isoform in the heart.[3][7] These differences may contribute to variations in the cardiovascular and other physiological effects of this compound across different animal models.
Troubleshooting Guide
Issue: Unexpectedly severe hypotension is observed at a planned dose of this compound.
| Potential Cause | Troubleshooting Steps |
| Dose is too high for the specific animal model or individual animal. | - Immediately reduce the dose of this compound or cease administration. - Consult dose-response data from similar studies (see Data on this compound Dosage and Hypotension below). - Consider a dose de-escalation study to find the maximum tolerated dose in your specific model. |
| Method of administration leads to rapid peak plasma concentrations. | - If using intravenous (IV) administration, consider a slower infusion rate. - If using oral gavage, ensure the formulation provides a controlled release if possible. |
| Animal model is particularly sensitive to vasodilators. | - Review the literature for the cardiovascular characteristics of the specific strain or species being used. - Ensure baseline blood pressure is within the normal range for the animal model before dosing. |
| Interaction with other administered substances (e.g., anesthetics). | - Review all concurrently administered drugs for potential hypotensive effects. Anesthetics, in particular, can cause vasodilation and hypotension.[8][9] - If possible, choose anesthetic agents with minimal cardiovascular impact. |
Issue: High variability in blood pressure response between animals at the same dose.
| Potential Cause | Troubleshooting Steps |
| Inconsistent drug administration. | - Ensure accurate and consistent dosing for each animal. For oral administration, confirm complete delivery. - For IV administration, check for catheter patency and consistent infusion rates. |
| Underlying health status of the animals. | - Ensure all animals are healthy and free of underlying conditions that could affect cardiovascular function. - Acclimate animals properly to the experimental environment to reduce stress-induced blood pressure fluctuations. |
| Inaccurate blood pressure measurements. | - Verify the calibration and proper functioning of blood pressure monitoring equipment. - Ensure the correct cuff size and placement for non-invasive monitoring. For direct arterial monitoring, ensure the catheter is patent and free of air bubbles.[10] |
Data on this compound and Similar PDE1 Inhibitor Dosage and Hypotension in Animal Models
| Animal Model | Compound | Dosage | Cardiovascular Effect | Reference |
| Aging Mice | This compound | 100 mg/kg/day (chronic) | Lowered systolic and diastolic blood pressure. | |
| Dogs (Normal and Heart Failure) | This compound | Not specified in abstract | Reduced systemic arterial resistance, increased cardiac output, without altering systolic blood pressure. | [6][7] |
| Rabbits | This compound | Not specified in abstract | Reduced systemic arterial resistance. | [6][7] |
| Rats (Spontaneously Hypertensive) | BTTQ (similar PDE1 inhibitor) | 0.1, 0.3, 1, 3 mg/kg (oral, twice daily) | Dose-dependent decrease in mean arterial pressure. | [5] |
Detailed Methodologies
Blood Pressure Monitoring in Animal Models
-
Telemetry: For continuous and stress-free blood pressure monitoring in conscious, freely moving animals like rats, surgical implantation of a telemetry transmitter is the gold standard. The transmitter's catheter is typically placed in the descending aorta or femoral artery. This allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate and activity over long periods without the confounding effects of restraint or anesthesia.[5]
-
Pressure-Volume (PV) Loop Analysis: In larger animals such as dogs and rabbits, PV loop analysis provides a comprehensive assessment of cardiac hemodynamics. This technique involves placing a pressure-volume catheter into the left ventricle to simultaneously measure ventricular pressure and volume throughout the cardiac cycle. This allows for the determination of parameters such as end-systolic and end-diastolic pressure and volume, stroke work, and ejection fraction, providing detailed insights into cardiac contractility and function.[6][7]
-
Non-Invasive Tail-Cuff Method: For rodents, non-invasive blood pressure measurement can be performed using a tail-cuff system. This method is less invasive than telemetry but can be more susceptible to stress-induced artifacts. Proper acclimatization of the animals to the restraining device is crucial for obtaining accurate readings.
Visualizations
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Role of Phosphodiesterase 1 in the Regulation of Real-Time cGMP Levels and Contractility in Adult Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE1 Inhibition Modulates Cav1.2 Channel to Stimulate Cardiomyocyte Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Frontiers | Selective Phosphodiesterase 1 Inhibitor BTTQ Reduces Blood Pressure in Spontaneously Hypertensive and Dahl Salt Sensitive Rats: Role of Peripheral Vasodilation [frontiersin.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 9. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 10. dvm360.com [dvm360.com]
Navigating the Translational Gap: A Technical Support Center for ITI-214 (Lenrispodun) Development
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address the challenges in translating preclinical data of ITI-214 (lenrispodun) to clinical trials. The content is structured to offer practical guidance through troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data analysis.
Frequently Asked Questions (FAQs)
Q1: We are seeing robust cognitive enhancement with this compound in our rodent models. What is the likelihood of this translating to clinical efficacy in patients with schizophrenia?
A1: While preclinical studies have demonstrated that this compound can enhance memory acquisition, consolidation, and retrieval in rats across a broad dose range (0.1-10 mg/kg, p.o.), it is important to note that, to date, no animal model of cognition has definitively translated to cognitive benefits in schizophrenia patients.[1][2] Early clinical trials with this compound in patients with schizophrenia have primarily focused on safety and tolerability, and specific data on cognitive endpoints in this population have not been widely reported. The translation of cognitive enhancement from preclinical models to clinical reality is a significant challenge in CNS drug development.
Q2: What are the key differences in pharmacokinetic profiles of this compound between preclinical species and humans that we should consider in our experimental design?
A2: In preclinical rat studies, this compound has a brain Tmax of approximately 1.5 hours.[1] Following a 3 mg/kg oral dose in rats, the plasma concentration at 2 hours was 30.1 ± 13.4 ng/ml, which corresponds to a free plasma concentration of 120 pM.[1] In healthy human volunteers, single oral doses of 1.0 mg and 10.0 mg have been well-tolerated.[3] It is crucial to consider species-specific differences in metabolism and brain penetration when designing and interpreting translational studies.
Q3: Our in-vivo results for motor improvement in a Parkinson's disease model are promising. What have the clinical trials shown in this indication?
A3: Preclinical work in rodent models of Parkinson's disease suggested that this compound may alleviate both motor and non-motor symptoms. Phase I/II clinical trials in patients with mild to moderate Parkinson's disease have shown that this compound is safe and generally well-tolerated at doses ranging from 1 to 90 mg.[4] These trials also reported "signals of clinical improvement" in motor symptoms and dyskinesia.[4] However, a direct quantitative comparison to preclinical motor improvement data is not yet available in published literature, highlighting a common challenge in translating the magnitude of effect from animal models to humans. A Phase 2 study is ongoing to further evaluate the efficacy of a 30 mg daily dose of lenrispodun on motor fluctuations, with the primary endpoint being the change in "ON" time without troublesome dyskinesia.[5][6]
Q4: We are planning a study to investigate the anti-inflammatory effects of this compound. What is the underlying mechanism?
A4: this compound, as a phosphodiesterase 1 (PDE1) inhibitor, blocks the degradation of the cyclic nucleotides cAMP and cGMP, leading to the potentiation of downstream intracellular signaling. The PDE1 enzyme is highly active in pathological states, and by inhibiting it, this compound is thought to re-establish normal function. Preclinical studies have shown that this compound can reduce neuroinflammation by regulating microglial function.
Troubleshooting Guides
Discrepancy between in-vitro potency and in-vivo efficacy
-
Issue: The high in-vitro potency of this compound is not translating to the expected level of efficacy in our animal models.
-
Troubleshooting Steps:
-
Verify Drug Exposure: Confirm adequate plasma and brain concentrations of this compound in your animal model. Refer to the preclinical pharmacokinetic data provided in the tables below.
-
Assess Target Engagement: Ensure that the administered dose is sufficient to inhibit PDE1 in the target tissue.
-
Consider Species Differences: PDE1 isoform expression and function can vary between species, potentially impacting efficacy.[2]
-
Evaluate Animal Model: The chosen animal model may not fully recapitulate the human disease pathology, a common challenge in CNS drug development.
-
Variability in Behavioral Readouts
-
Issue: We are observing high variability in our behavioral experiments (e.g., Novel Object Recognition).
-
Troubleshooting Steps:
-
Standardize Experimental Protocol: Strictly adhere to the detailed experimental protocols provided below. Factors such as habituation, object novelty, and inter-trial intervals can significantly impact results.
-
Control for Environmental Factors: Ensure consistent lighting, noise levels, and handling procedures across all experimental groups.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Data Presentation
Table 1: Preclinical and Clinical Dosing of this compound (Lenrispodun)
| Indication/Model | Species | Route of Administration | Dose Range | Reference(s) |
| Cognitive Enhancement | Rat | Oral (p.o.) | 0.1 - 10 mg/kg | [3] |
| Parkinson's Disease | Human | Oral | 1, 3, 10, 30, and 90 mg (Phase I/II) | [4] |
| Parkinson's Disease | Human | Oral | 30 mg/day (Phase 2) | [6] |
| Healthy Volunteers | Human | Oral | 1.0 mg and 10.0 mg | [3] |
Table 2: Comparative Pharmacokinetics of this compound (Lenrispodun)
| Parameter | Rat (3 mg/kg, p.o.) | Human | Reference(s) |
| Tmax (Brain) | ~1.5 hours | Not explicitly reported | [1] |
| Plasma Concentration | 30.1 ± 13.4 ng/ml (at 2 hours) | Dose-dependent | [1] |
| Free Plasma Concentration | 120 pM (at 2 hours) | Not explicitly reported | [1] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess the effects of this compound on memory performance.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow each rat to freely explore the empty open-field arena for a set period.
-
Familiarization (T1): Place two identical objects in the arena and allow the rat to explore them for a defined duration.
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specified period (e.g., 24 hours).
-
Test (T2): Replace one of the familiar objects with a novel object and place the rat back in the arena.
-
-
Drug Administration: this compound can be administered at various time points relative to T1 and T2 to assess its effects on memory acquisition, consolidation, or retrieval.[1] For example, to test for effects on memory acquisition, the drug is administered 2 hours prior to T1.[1]
-
Data Analysis: The primary endpoint is the discrimination index (d2), which is the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher d2 indicates better memory.
Conditioned Avoidance Response (CAR) in Rats
This assay is used to screen for antipsychotic-like activity and to assess potential drug-drug interactions.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training: A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild footshock. The rat learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Testing: After training, the drug is administered, and the number of successful avoidances is recorded.
-
-
Drug Administration: this compound was evaluated for its potential interaction with risperidone in this paradigm.[1]
-
Data Analysis: The primary endpoint is the percentage of successful avoidance responses. A decrease in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Phosphodiesterase Type 4 Inhibition in CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Species Differences in PDE1 and ITI-214 Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding species-specific differences in phosphodiesterase 1 (PDE1) and their impact on the research and development of the selective PDE1 inhibitor, ITI-214. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide clarity for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally bioavailable inhibitor of the phosphodiesterase 1 (PDE1) enzyme family.[1][2] Its mechanism of action is to block the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby increasing the intracellular levels of these second messengers.[3][4] PDE1 enzymes are activated by calcium (Ca²⁺) and calmodulin (CaM), linking Ca²⁺ signaling pathways to cyclic nucleotide-mediated cellular responses.[5] By inhibiting PDE1, this compound enhances downstream signaling through pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).
Q2: What are the different isoforms of PDE1, and do they have different substrate specificities?
A2: The PDE1 family consists of three main isoforms: PDE1A, PDE1B, and PDE1C, which arise from three distinct genes. These isoforms exhibit differential substrate specificities for cAMP and cGMP:
-
PDE1A and PDE1B: These isoforms show a higher affinity for cGMP and preferentially hydrolyze it over cAMP.[5]
-
PDE1C: This isoform hydrolyzes both cAMP and cGMP with high and roughly equal affinity.[5]
Furthermore, alternative splicing can generate multiple variants of each isoform, although the functional significance of many of these variants is still under investigation.
Q3: Are there significant species differences in the expression of PDE1 isoforms?
A3: Yes, there are notable species-dependent variations in the expression of PDE1 isoforms, which is a critical consideration for preclinical research. For instance, in the heart, PDE1C is the predominant isoform in larger mammals, including humans, dogs, and rabbits.[6][7] In contrast, the hearts of small rodents like mice and rats primarily express the PDE1A isoform.[6][7][8] In the brain, PDE1A and PDE1B are highly expressed across several species.[9] These differences can significantly impact the translation of findings from animal models to humans.
Q4: How do species differences in PDE1 expression affect the interpretation of this compound's effects in preclinical models?
A4: The species-specific expression of PDE1 isoforms is a crucial factor in interpreting the preclinical effects of this compound. For example, since this compound inhibits all PDE1 isoforms, its effects in a rodent model may be primarily driven by the inhibition of PDE1A in a particular tissue, whereas in a larger mammal or human, the effects in the same tissue might be mediated by PDE1C inhibition.[6][7] This can lead to different physiological outcomes. Therefore, it is essential to consider the specific PDE1 isoform profile of the chosen animal model and how it relates to the human condition being studied.
Q5: Where can I obtain recombinant PDE1 enzymes for my in vitro assays?
A5: Several commercial vendors supply purified, recombinant PDE1 enzymes from different species (e.g., human, mouse, rat). These are essential for conducting in vitro inhibition assays and determining the potency and selectivity of compounds like this compound. A search of biochemical supplier websites will provide a list of available enzymes.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against human PDE1 isoforms and the substrate affinities of these isoforms.
Table 1: Inhibitory Potency (Ki) of this compound Against Human PDE1 Isoforms
| PDE1 Isoform | Ki (pM) |
| PDE1A | 33[2] |
| PDE1B | 380[2] |
| PDE1C | 35[1] |
Data obtained from assays using recombinant full-length human PDE enzymes.[1][2]
Table 2: Substrate Affinity (Km) of Human PDE1 Isoforms
| PDE1 Isoform | cAMP (µM) | cGMP (µM) |
| PDE1A | ~50-100 | ~1-5 |
| PDE1B | ~10-30 | ~3 |
| PDE1C | ~1-5 | ~1-5 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50/Ki values for this compound | - Inconsistent enzyme activity- Substrate concentration too high or low- Issues with this compound solubility or stability in assay buffer | - Ensure consistent source and handling of recombinant PDE1 enzyme.- Use a substrate concentration at or below the Km for the specific isoform.- Prepare fresh solutions of this compound in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved in the final assay buffer. Consider the use of carrier proteins like BSA to prevent non-specific binding. |
| Apparent lack of this compound efficacy in cell-based assays | - Low expression of PDE1 in the chosen cell line- High basal levels of cAMP/cGMP masking the effect of PDE1 inhibition- Poor cell permeability of this compound in the specific cell type | - Verify PDE1 expression in your cell line using qPCR or Western blotting.- Stimulate the cells with an appropriate agonist to increase cAMP or cGMP production before adding this compound.- While this compound is generally cell-permeant, this can vary. Consider using a positive control PDE inhibitor with known cell permeability. |
| Discrepancy between in vitro potency and in vivo efficacy | - Species differences in PDE1 isoform expression- Pharmacokinetic properties of this compound (e.g., absorption, distribution, metabolism, excretion)- Off-target effects at higher concentrations | - Carefully select an animal model with a PDE1 expression profile relevant to the human disease.- Conduct pharmacokinetic studies to determine the optimal dosing regimen to achieve therapeutic concentrations in the target tissue.- Perform a broad off-target screening to identify potential confounding activities at the doses used in vivo. |
| Difficulty in measuring changes in cAMP/cGMP levels | - Insufficient stimulation of adenylyl/guanylyl cyclase- Rapid degradation of cyclic nucleotides by other PDEs- Insensitive detection method | - Optimize the concentration and incubation time of the stimulating agent.- Consider using a broad-spectrum PDE inhibitor as a positive control to confirm that cyclic nucleotide levels can be elevated.- Use a highly sensitive detection method such as a commercially available ELISA or a reporter gene assay. |
Experimental Protocols
In Vitro PDE1 Inhibition Assay (Radioenzymatic Method)
This protocol is a standard method for determining the inhibitory activity of compounds against PDE1 enzymes.
Materials:
-
Recombinant human PDE1A, PDE1B, or PDE1C
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT), and 0.1 mg/mL bovine serum albumin (BSA)
-
Ca²⁺/Calmodulin Solution: Assay buffer supplemented with 2 mM CaCl₂ and 1 µg/mL calmodulin
-
[³H]-cAMP or [³H]-cGMP (specific activity ~20-40 Ci/mmol)
-
This compound or other test compounds dissolved in DMSO
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
In a reaction tube, add the following in order:
-
Assay buffer
-
Ca²⁺/Calmodulin solution
-
Diluted this compound or vehicle (DMSO)
-
Recombinant PDE1 enzyme
-
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP to a final concentration at or below the Km for the specific PDE1 isoform.
-
Incubate at 30°C for a time period that ensures the reaction is in the linear range (typically 10-20 minutes).
-
Terminate the reaction by boiling the tubes for 1 minute.
-
Cool the tubes on ice and then add snake venom nucleotidase. Incubate at 30°C for 10 minutes to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product by passing the reaction mixture through an anion-exchange resin column.
-
Elute the [³H]-adenosine or [³H]-guanosine with water and collect the eluate in a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Ca²⁺/Calmodulin-dependent activation of PDE1 and its inhibition by this compound.
Caption: Workflow for an in vitro PDE1 inhibition assay.
Caption: Species differences in cardiac PDE1 isoform expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. PDE1 - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Roles of PDE1 in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Addressing ITI-214 solubility issues for in vivo studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges with ITI-214 for in vivo experiments.
Troubleshooting Guide
A common challenge encountered during in vivo studies with poorly soluble compounds like this compound is precipitation, either upon dilution of a stock solution or post-administration. This guide addresses this critical issue.
Q1: My this compound formulation, which is clear in a solvent like DMSO, precipitates when diluted with aqueous buffers (e.g., saline, PBS) for dosing. How can I prevent this?
A1: This phenomenon, known as "fall-out," occurs when the concentration of the organic co-solvent drops below the level required to keep the drug in solution. The key is to develop a robust formulation vehicle that maintains solubility in an aqueous environment.
Troubleshooting Steps:
-
Reduce DMSO Concentration: While this compound is soluble in DMSO, high concentrations can be toxic and cause precipitation upon injection.[1][2] Aim for the lowest effective concentration of DMSO in the final formulation.
-
Employ Co-solvents: Utilize a multi-component vehicle. Co-solvents like Polyethylene Glycol (PEG), ethanol, or propylene glycol can work synergistically with DMSO to maintain solubility.
-
Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, preventing their precipitation in aqueous solutions.[3] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Cremophor® EL are commonly used in preclinical formulations.[4]
-
Utilize Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[5][6] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a frequently used derivative for parenteral formulations.[4]
-
Control the Dilution Process: When preparing the final dosing solution, add the aqueous component slowly to the organic stock solution while vortexing to avoid localized concentration gradients that can trigger immediate precipitation.
Below is a logical workflow for developing a more stable formulation.
Caption: Troubleshooting workflow for this compound formulation precipitation.
Frequently Asked Questions (FAQs)
Q2: What are some established formulation strategies for poorly soluble drugs like this compound for in vivo studies?
A2: Several strategies can enhance the solubility and bioavailability of hydrophobic compounds.[3][5][6][7] The choice depends on the route of administration (e.g., oral, intravenous, intraperitoneal) and the required dose. Below is a summary of common excipients.
Table 1: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Class | Example | Role in Formulation | Typical Concentration Range (%) | Notes |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Primary solvent to create a stock solution. | 5 - 10 | Use minimal amount due to potential toxicity.[4] |
| Co-solvents | Polyethylene Glycol 300/400 | Water-miscible solvent to maintain solubility upon dilution. | 10 - 60 | Generally recognized as safe (GRAS).[4] |
| Surfactants | Polysorbate 80 (Tween® 80) | Forms micelles to prevent precipitation and improve stability.[8] | 1 - 10 | Widely used in parenteral formulations.[4] |
| Complexing Agents | SBE-β-CD | Forms inclusion complexes to increase aqueous solubility.[4] | 10 - 40 | Effective for many poorly soluble compounds. |
Note: The provided ranges are typical starting points and require optimization for this compound.
Q3: Can you provide a detailed protocol for preparing an this compound formulation?
A3: Certainly. The following protocol is based on a common vehicle composition using a co-solvent and a surfactant, similar to formulations suggested for this compound.[4] This method is suitable for preparing a solution for parenteral administration.
Experimental Protocol: Preparation of a 1 mg/mL this compound Solution in a DMSO/PEG400/Tween® 80/Saline Vehicle
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare the Organic Phase:
-
In a sterile conical tube, combine 100 µL of DMSO and 400 µL of PEG400.
-
Vortex thoroughly until the solution is homogeneous. This mixture will serve as the initial solvent vehicle.
-
-
Dissolve this compound:
-
Weigh 1 mg of this compound powder and add it to the DMSO/PEG400 mixture.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved and the solution is clear. This creates a 2 mg/mL intermediate stock.
-
-
Add Surfactant:
-
To the solution from Step 2, add 50 µL of Tween® 80.
-
Vortex until the surfactant is fully integrated and the solution remains clear.
-
-
Final Dilution (Aqueous Phase):
-
Slowly add 450 µL of sterile saline to the mixture, preferably dropwise, while continuously vortexing.
-
This brings the total volume to 1 mL and the final this compound concentration to 1 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness against a dark and light background. A clear, particle-free solution is required for in vivo administration.
-
Q4: How does this compound work, and why is proper formulation important for its mechanism of action?
A4: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1).[4][9] PDE1 enzymes break down the cyclic nucleotide second messengers, cAMP and cGMP.[10][11] By inhibiting PDE1, this compound prevents this breakdown, leading to an accumulation of intracellular cAMP and cGMP.[10][12] These molecules are crucial for various signaling pathways, including those involved in cardiovascular function and neuronal processes like memory and cognition.[9][10]
A proper formulation is critical because if this compound precipitates in vivo, its concentration in the bloodstream and target tissues will drop, rendering it unable to effectively inhibit PDE1 and exert its therapeutic effect.[13][14] Ensuring it remains in solution allows for adequate absorption and distribution to its site of action.
Caption: Mechanism of action of this compound as a PDE1 inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 11. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 12. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenrispodun Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
For Research Use Only. Not for use in diagnostic procedures.
Welcome to the technical support center for lenrispodun. This resource is intended for researchers, scientists, and drug development professionals to address potential questions and troubleshooting scenarios related to the experimental use of lenrispodun, particularly concerning potential off-target effects at high concentrations.
Lenrispodun is a potent and highly selective inhibitor of phosphodiesterase 1 (PDE1)[1][2]. It has demonstrated a favorable safety profile in multiple clinical trials at therapeutic doses[3]. However, as with any small molecule inhibitor, it is crucial for researchers to consider and investigate potential off-target activities, especially when utilizing concentrations that significantly exceed the known on-target IC50. This guide provides information on potential off-target pathways to consider and methodologies to assess these effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of lenrispodun?
A1: Lenrispodun is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1)[2][4]. By inhibiting PDE1, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an increase in the levels of these second messengers within the cell. This modulation of cyclic nucleotide signaling is the primary mechanism of action for its therapeutic effects being investigated in neurological and cardiovascular diseases[3].
Q2: Have any specific off-target effects of lenrispodun at high concentrations been reported in the literature?
Q3: What are some potential off-target kinases that could be affected by small molecule inhibitors at high concentrations?
A3: While specific data for lenrispodun is unavailable, general kinase profiling of small molecule inhibitors often reveals off-target interactions at high concentrations (e.g., >1 µM). Commonly affected kinase families can include, but are not limited to, receptor tyrosine kinases, serine/threonine kinases, and lipid kinases. Proactively screening against a broad panel of kinases is a recommended step to de-risk a compound and better understand its biological activity.
Q4: How can I experimentally determine if lenrispodun is exhibiting off-target effects in my cellular model?
A4: The most direct method is to perform a comprehensive selectivity profiling study. This can involve:
-
Kinase Profiling: Screening lenrispodun against a large panel of kinases (e.g., a kinome scan) at a high concentration (e.g., 1 or 10 µM).
-
Receptor Binding Assays: Assessing the binding of lenrispodun to a panel of common receptors, ion channels, and transporters.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of PDE1 inhibition. Any discrepancies may suggest off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with known PDE1 inhibition literature. | The observed effect may be due to inhibition of an off-target kinase or binding to an unintended receptor. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Conduct a kinome scan to identify potential off-target kinases. 3. Use a structurally distinct PDE1 inhibitor as a control to see if the phenotype is reproducible. |
| High levels of cytotoxicity at concentrations well above the on-target IC50. | Off-target effects on essential cellular kinases or other proteins can lead to toxicity. | 1. Lower the concentration of lenrispodun to a range closer to its reported IC50 for PDE1. 2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the cytotoxic effect. 3. Investigate markers of apoptosis or necrosis (e.g., caspase-3 cleavage, LDH release). |
| Inconsistent results between different cell lines. | Cell-type specific expression of off-target proteins could lead to variable responses. | 1. Characterize the expression levels of PDE1 and potential off-target proteins in the cell lines being used. 2. Test the compound in a cell line known to have low expression of the suspected off-target. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of lenrispodun against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of lenrispodun in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a working solution at a concentration significantly higher than its on-target IC50 (e.g., 10 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., >400 kinases).
-
Assay Format: A common format is a competition binding assay, where lenrispodun competes with a labeled ligand for binding to each kinase. Alternatively, enzymatic activity assays can be used.
-
Data Analysis: Results are typically provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is generally defined as a kinase that is inhibited by more than a certain threshold (e.g., >50% or >80%). For any identified hits, a follow-up IC50 determination should be performed.
Protocol 2: Receptor Binding Assay
Objective: To assess the potential for lenrispodun to bind to a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare lenrispodun at a high concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Receptor Panel: Select a panel of membrane preparations from cells expressing the receptors of interest. Many vendors offer pre-defined safety screening panels.
-
Competitive Binding: The assay is typically performed in a competitive format where lenrispodun competes with a radiolabeled ligand known to bind to the target receptor[5][6].
-
Detection: The amount of bound radioligand is measured using a scintillation counter or other appropriate detector.
-
Data Analysis: The results are expressed as the percent inhibition of radioligand binding. Significant inhibition (e.g., >50%) warrants further investigation to determine the binding affinity (Ki).
Signaling Pathway and Workflow Diagrams
Caption: On-target PDE1 signaling and potential off-target interactions of lenrispodun.
References
- 1. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lenrispodun | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 4. drughunter.com [drughunter.com]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Side Effects of ITI-214 in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective phosphodiesterase 1 (PDE1) inhibitor, ITI-214, in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1). PDE1 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE1, this compound increases the intracellular levels of both cAMP and cGMP, thereby potentiating their downstream signaling pathways. This mechanism is thought to underlie its therapeutic effects in neurological and cardiovascular disorders.
Q2: What are the expected behavioral effects of this compound in rodents at therapeutic doses?
A2: Preclinical studies in rodents suggest that this compound has a favorable behavioral profile at doses effective for cognitive enhancement and motor symptom improvement. A key finding is that this compound can enhance memory processes in the Novel Object Recognition (NOR) test without affecting general exploratory behavior.[1][2] This suggests a lack of significant sedative or stimulant side effects at therapeutically relevant doses. In models of Parkinson's disease, this compound has shown potential to improve motor symptoms.
Q3: Is this compound expected to induce catalepsy in rodents?
A3: While catalepsy is a common side effect of some antipsychotic drugs, there is no direct evidence from the reviewed studies to suggest that this compound induces catalepsy. In fact, it has been evaluated in a step-down latency test for catalepsy in mice, with the context of assessing its potential anti-parkinsonian effects. Researchers should, however, always include appropriate control groups to monitor for any unexpected motor impairments.
Q4: Will this compound interfere with baseline locomotor activity in my behavioral experiments?
A4: Studies on this compound in the Novel Object Recognition paradigm in rats have indicated that the memory-enhancing effects were observed in the absence of effects on exploratory behavior.[1][2] This suggests that at the doses tested (0.1-10 mg/kg, p.o.), this compound is unlikely to cause hyperactivity or hypoactivity that would confound the results of cognitive and motor function tests. However, it is always recommended to perform an open field test to confirm the lack of effect on locomotor activity at the specific dose and in the specific rodent strain being used.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in locomotor activity (hyperactivity or hypoactivity) after this compound administration. | - Dose is too high: Supratherapeutic doses may lead to off-target effects or exaggerated on-target effects. - Strain-specific sensitivity: Different rodent strains may have varying sensitivities to the compound. - Interaction with other experimental factors: Diet, stress, or other co-administered substances could be influencing the outcome. | 1. Conduct a dose-response study: Determine the optimal dose that provides the desired therapeutic effect without altering baseline locomotion. 2. Run a locomotor activity test: Use an open field or activity chamber to quantify horizontal and vertical movements at your chosen dose. 3. Review experimental conditions: Ensure all environmental and experimental factors are consistent across all animals and groups. |
| No significant effect of this compound in a cognitive or motor task where an effect is expected. | - Suboptimal dose: The dose may be too low to engage the target effectively. - Timing of administration: The drug may not have reached peak brain concentration at the time of testing. - Task sensitivity: The chosen behavioral paradigm may not be sensitive enough to detect the effects of this compound. | 1. Increase the dose: Based on literature, consider testing a higher dose within the reported effective range. 2. Adjust the pre-treatment time: The timing of drug administration relative to the behavioral test is critical. For oral administration of this compound in rats, a pre-treatment time of 2 hours has been used in cognitive studies.[2] 3. Optimize the behavioral protocol: Ensure the task parameters (e.g., inter-trial interval in NOR, difficulty of the motor task) are optimized for your specific research question and rodent strain. |
| High variability in behavioral data within the this compound treated group. | - Inconsistent drug administration: Inaccurate dosing or variability in oral gavage technique can lead to inconsistent drug exposure. - Individual differences in metabolism: Natural variations in how animals metabolize the compound. - Subtle environmental stressors: Inconsistent handling or environmental cues can increase behavioral variability. | 1. Refine administration technique: Ensure all personnel are proficient in the chosen route of administration to minimize variability. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of individual differences. 3. Standardize handling and testing procedures: Minimize environmental stressors and ensure all animals are treated identically. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme | Ki (pM) | Selectivity vs. PDE1A |
| PDE1A | 34 | - |
| PDE1B | 380 | 11.2-fold less potent |
| PDE1C | 37 | ~1-fold |
| PDE4D | 33,000 | >1000-fold |
| Data from a study assaying recombinant human PDE enzymes.[2] |
Table 2: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Test | Species | Effective Dose Range (oral) | Observed Effect | Reference |
| Novel Object Recognition | Rat | 0.3 - 3 mg/kg | Enhancement of memory retrieval | [2] |
| Novel Object Recognition | Rat | 1 and 3 mg/kg | Enhancement of memory acquisition | [1] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This protocol is designed to assess the effects of this compound on recognition memory.
1. Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.
2. Procedure:
-
Habituation (Day 1): Place each rat individually into the empty arena for 5-10 minutes to allow for exploration and to reduce novelty-induced stress on the testing day.
-
Training/Sample Phase (T1) (Day 2):
-
Administer this compound or vehicle orally (p.o.) 2 hours before the training phase.
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Test Phase (T2) (Day 2 or 3):
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the same locations as in T1.
-
Place the rat back in the center of the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).
-
3. Data Analysis:
-
A discrimination index (d2) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive d2 value indicates a preference for the novel object and intact recognition memory.
Cylinder Test in a 6-OHDA Mouse Model of Parkinson's Disease
This test assesses forelimb use asymmetry as a measure of motor impairment and therapeutic efficacy.
1. Apparatus:
-
A transparent glass cylinder (e.g., 9.5 cm diameter, 20 cm height).[3][4]
-
A video camera to record the session for later analysis.
2. Procedure:
-
Induce a unilateral lesion of the nigrostriatal pathway using 6-hydroxydopamine (6-OHDA).
-
At the desired time point post-lesion, place the mouse in the cylinder.
-
Record the mouse's behavior for a set period (e.g., 3-5 minutes).[3][4]
-
The number of times the mouse rears and touches the cylinder wall with its left forelimb, right forelimb, or both forelimbs simultaneously is counted from the video recording.
3. Data Analysis:
-
Calculate the percentage of contralateral forelimb use: (Contralateral limb touches + 0.5 * Both limb touches) / (Total touches) * 100.
-
An increase in the use of the contralateral (impaired) forelimb in the this compound treated group compared to the vehicle group indicates a therapeutic effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the Novel Object Recognition test.
Caption: Troubleshooting decision tree for unexpected behavioral results.
References
- 1. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
Troubleshooting inconsistent results in ITI-214 cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing cell culture assays with the PDE1 inhibitor, ITI-214.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1).[1][2] Its primary mechanism of action is to slow the breakdown of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This leads to an accumulation of cAMP and cGMP in cells, which can modulate various downstream signaling pathways.
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Several cell lines have been used in preclinical studies of this compound. Commonly used cell lines include:
-
BV2 cells: A murine microglial cell line often used to study neuroinflammation.[1]
-
HEK293 cells: Human embryonic kidney cells that are easily transfected and commonly used for studying signaling pathways.
-
Primary cardiomyocytes: To investigate the cardiovascular effects of this compound.
The choice of cell line should be guided by the specific research question and the expression of PDE1 isoforms in the cells of interest.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the DMSO stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q4: How long is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media at 37°C can vary depending on the specific medium composition and pH. It is recommended to prepare fresh dilutions of this compound in media for each experiment. If long-term incubation is required, the stability of the compound under the specific experimental conditions should be validated.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Symptom: Inconsistent IC50 values for this compound across different experimental runs.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Use cells within a consistent and low passage number range. Authenticate cell lines regularly using methods like STR profiling. Thaw a fresh vial of low-passage cells periodically. |
| Inconsistent Seeding Density | Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. Use a cell counter for accurate cell quantification. |
| Compound Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is suspected, consider preparing the final dilution in pre-warmed media and mixing thoroughly. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media. |
| Assay Reagent Variability | Use fresh, properly stored assay reagents. Ensure complete solubilization of formazan crystals in MTT/MTS assays by adequate incubation and mixing. |
Issue 2: Inconsistent Results in cAMP/cGMP Signaling Assays
Symptom: High background or low signal-to-noise ratio in cAMP or cGMP measurements.
| Potential Cause | Troubleshooting Steps |
| Low Basal PDE1 Activity | Some cell lines may have low endogenous PDE1 activity. Consider stimulating the cells with an appropriate agonist (e.g., forskolin for adenylyl cyclase activation) to increase basal cAMP/cGMP levels before adding this compound. |
| Suboptimal Cell Lysis | Ensure complete cell lysis to release intracellular cAMP/cGMP. Follow the lysis buffer instructions provided with your assay kit carefully. |
| Phosphodiesterase Activity in Lysate | If not using an acidic stop solution, add a broad-spectrum PDE inhibitor like IBMX to the lysis buffer to prevent enzymatic degradation of cAMP/cGMP after cell lysis. |
| Assay Interference | Some assay components or the compound itself might interfere with the detection method (e.g., fluorescence quenching or enhancement). Run appropriate controls, including a no-cell control and a vehicle control. |
| Incorrect Incubation Times | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration to observe a significant increase in cAMP/cGMP levels. |
Quantitative Data Summary
| Parameter | Cell Line | Assay Type | Value |
| IC50 | BV2 | Cell Migration Assay | 0.16 µM[1] |
| Ki (PDE1A) | Recombinant Human Enzyme | Enzymatic Assay | 33 pM |
| Ki (PDE1C) | Recombinant Human Enzyme | Enzymatic Assay | 35 pM |
Note: IC50 values can be highly dependent on the specific cell line and assay conditions. The provided value should be used as a reference, and it is recommended to determine the IC50 under your specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
For BV2 cells, a seeding density of 25,000 cells/well in a 96-well plate is a good starting point.
-
For HEK293 cells, a range of 30,000-60,000 cells/well in a 96-well plate can be used.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and add the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Measurement of Intracellular cAMP Levels
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an optimized density (e.g., 40,000-60,000 cells/well for HEK293).
-
After 24 hours, replace the medium with serum-free medium and incubate for 1-2 hours.
-
Pre-treat cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with your cAMP assay kit (e.g., a competitive ELISA or a FRET-based assay).
-
Follow the manufacturer's protocol for the detection of cAMP levels.
-
Generate a standard curve using the provided cAMP standards to quantify the amount of cAMP in your samples.
-
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of Lenrispodun
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers working on the oral formulation of lenrispodun (ITI-214), a potent and selective phosphodiesterase 1 (PDE1) inhibitor. While specific formulation details for lenrispodun are not publicly available, this guide addresses common challenges in improving the oral bioavailability of investigational drugs with similar characteristics, drawing upon established principles in pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: What is lenrispodun and why is its oral bioavailability a consideration?
Lenrispodun is a CNS-active and orally bioavailable inhibitor of phosphodiesterase 1 (PDE1).[1] By inhibiting PDE1, lenrispodun prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby amplifying downstream intracellular signaling.[2] This mechanism is being investigated for therapeutic potential in a variety of neurological and cardiovascular diseases. As with any orally administered drug, achieving consistent and adequate bioavailability is crucial for ensuring its therapeutic efficacy and safety. Factors such as aqueous solubility, intestinal permeability, and first-pass metabolism can significantly influence the extent of oral absorption.
Q2: What are the known physicochemical properties of lenrispodun?
While a comprehensive public profile is limited, some calculated physicochemical properties of lenrispodun are available and summarized in the table below. These properties are crucial for predicting its biopharmaceutical behavior and for designing appropriate formulation strategies.
Table 1: Physicochemical Properties of Lenrispodun
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 434.5 g/mol | Within the range for good oral absorption (Lipinski's Rule of Five). |
| logP (Octanol/Water) | 3.8 | Indicates good lipophilicity, which can favor membrane permeation but may also lead to poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | Suggests good potential for intestinal permeability. |
| Hydrogen Bond Donors | 1 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 5 | Favorable for oral absorption. |
| Aqueous Solubility | Not publicly available | This is a critical parameter. Poor aqueous solubility is a common reason for low oral bioavailability of drugs with high logP values. |
(Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY)
Q3: We are observing inconsistent plasma concentrations of lenrispodun in our preclinical studies. What could be the cause?
High variability in plasma concentrations after oral administration is a common issue for compounds with poor aqueous solubility. Potential causes include:
-
Incomplete or variable dissolution: If lenrispodun does not fully dissolve in the gastrointestinal fluids, its absorption will be erratic.
-
Food effects: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile salt concentration), which can impact the dissolution and absorption of a lipophilic compound.
-
First-pass metabolism: Metabolism in the intestinal wall or liver before the drug reaches systemic circulation can reduce bioavailability and vary between individuals.
To mitigate this, consider standardizing feeding protocols in your animal studies (e.g., consistent fasting period) and evaluating the impact of food on bioavailability.
Q4: Our initial formulation of lenrispodun shows low oral bioavailability. What are the general strategies we should consider to improve it?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gut and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
The choice of strategy will depend on the specific physicochemical properties of lenrispodun and the desired pharmacokinetic profile.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the development of an oral formulation for lenrispodun.
Issue 1: Poor dissolution of the active pharmaceutical ingredient (API) in simulated intestinal fluids.
-
Troubleshooting Steps:
-
Characterize API solubility: Determine the pH-solubility profile of lenrispodun.
-
Attempt particle size reduction: Micronization or nanomilling can be explored.
-
Evaluate the use of solubilizing excipients: Test the effect of surfactants and co-solvents on the solubility of lenrispodun.
-
Consider amorphous solid dispersions: Screen different polymers to find a suitable carrier that can form a stable amorphous dispersion with lenrispodun.
-
Issue 2: The developed formulation shows good in vitro dissolution but poor in vivo bioavailability.
-
Troubleshooting Steps:
-
Investigate permeability: Although the TPSA of lenrispodun suggests good permeability, experimental verification using Caco-2 cell monolayers can be insightful.
-
Assess first-pass metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the extent of hepatic clearance.
-
Evaluate the impact of efflux transporters: Determine if lenrispodun is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Consider lipid-based formulations: These can sometimes enhance absorption through mechanisms other than simple dissolution, such as by inhibiting efflux transporters or promoting lymphatic uptake.
-
Experimental Protocols
Protocol 1: Preparation of a Lenrispodun Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: Lenrispodun, a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure: a. Dissolve lenrispodun and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent under reduced pressure using a rotary evaporator. d. Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent. e. Collect the solid dispersion and characterize it for its amorphous nature (using techniques like XRD and DSC) and dissolution properties.
Protocol 2: In Vitro Dissolution Testing of a Lenrispodun Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Procedure: a. Place a known amount of the lenrispodun formulation into each dissolution vessel containing the pre-warmed dissolution medium (37 ± 0.5 °C). b. Set the paddle speed to a specified rate (e.g., 50 or 75 RPM). c. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples and analyze the concentration of dissolved lenrispodun using a validated analytical method (e.g., HPLC-UV).
Visualizations
Caption: A simplified workflow of the oral drug absorption process.
References
Technical Support Center: ITI-214 and Cognitive Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ITI-214 in cognitive research. The focus is on mitigating ceiling effects in cognitive tests to ensure accurate and sensitive measurement of pro-cognitive effects.
Troubleshooting Guides
Issue: High-performing subjects are maxing out on our cognitive test, potentially masking the effects of this compound.
This is a classic ceiling effect, where a test is too easy to differentiate between high-performing individuals.[1][2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Test Selection: The cognitive test lacks sufficient difficulty for the study population.[1][3] | 1. Select a more challenging test: Consider tests with a higher difficulty level or a broader range of possible scores. For example, instead of the Mini-Mental State Examination (MMSE), which is known for ceiling effects in healthy populations, consider more sensitive computerized batteries.[1][4][5] 2. Utilize adaptive testing: Computerized adaptive tests (CATs) adjust the difficulty of items based on the individual's performance, providing a more precise estimate of their ability and avoiding ceiling effects.[2] |
| Homogeneous High-Functioning Sample: The study population consists of individuals with high baseline cognitive function. | 1. Enrich the study population: If scientifically justified, consider including subjects with a wider range of baseline cognitive abilities. 2. Post-hoc analysis: Analyze subgroups of participants with lower baseline scores to determine if a treatment effect is observable in this cohort. |
| Practice Effects: Repeated administration of the same test can lead to improved performance due to learning, which can be mistaken for or mask a treatment effect.[1] | 1. Use alternate forms: Employ validated alternate versions of the test for subsequent assessments to minimize recall of specific items. 2. Increase the inter-test interval: If feasible within the study design, a longer period between tests can reduce practice effects. 3. Pre-baseline practice: Familiarize participants with the test format before the baseline assessment to minimize learning during the treatment phase. |
| Limited Scoring Range: The test's scoring scale is too narrow to capture improvements in high-performing individuals. | 1. Incorporate reaction time: For accuracy-based tests, also analyze response times. Improvements in cognitive efficiency may be evident in faster, correct responses even when accuracy is at its ceiling.[6] 2. Use composite scores: Combine scores from multiple cognitive tests to create a composite score with a wider range and potentially greater sensitivity to change. |
Frequently Asked Questions (FAQs)
Q1: What is a ceiling effect in cognitive testing?
A ceiling effect occurs when a significant proportion of participants in a study achieve the maximum or near-maximum score on a cognitive test.[1][3] This makes it difficult to detect further improvements in performance, as the test is not challenging enough to measure their true cognitive ability.[3] This can be particularly problematic in studies with cognitively healthy participants or when evaluating cognitive-enhancing compounds like this compound.[1]
Q2: How can I detect if my cognitive data is subject to a ceiling effect?
There are several indicators of a ceiling effect:
-
Score Distribution: A high frequency of scores at the maximum value of the test.
-
Skewness: The distribution of scores is negatively skewed.
-
Lack of Variance: There is very little variability in scores among the high-performing group.
-
Percentage at Maximum: A common rule of thumb is that if more than 15-20% of your participants score at the maximum, you may have a ceiling effect.[2]
Q3: Are there specific cognitive tests that are less prone to ceiling effects?
Yes, some tests are designed to have a "high ceiling." These often include:
-
Computerized Cognitive Batteries: Platforms like the NIH Toolbox, CANTAB, and others offer a range of tests with varying difficulty levels and sensitive outcome measures, including reaction time.[5][7]
-
Tests of Executive Function: Tasks that assess higher-order cognitive processes like planning, working memory, and cognitive flexibility often have more room for improvement than simpler screening tools.
-
Adaptive Tests: As mentioned in the troubleshooting guide, these tests tailor the difficulty to the individual, making them highly resistant to ceiling effects.[2]
Q4: Can ceiling effects impact preclinical studies, such as the Novel Object Recognition (NOR) test?
While less commonly discussed, ceiling effects can occur in preclinical tests like the NOR. If the task is too simple (e.g., a very short delay between the familiarization and test phases), all animals, including the control group, may show a strong preference for the novel object. This would make it difficult to detect a memory-enhancing effect of a compound like this compound. To mitigate this, researchers can increase the task difficulty by extending the retention interval.
Experimental Protocols
Preclinical Cognitive Assessment: Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to assess learning and memory in rodents and has been used to evaluate the pro-cognitive effects of this compound.[8] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[9]
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 50 cm) with non-porous walls.
-
A variety of objects that are similar in size but differ in shape and texture. Objects should be heavy enough that the rats cannot displace them.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Handle the rats for several days leading up to the experiment.
-
On the day before the experiment, allow each rat to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
-
Familiarization Phase (Day 1):
-
Place two identical objects in opposite corners of the arena.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time the rat spends actively exploring each object (sniffing, touching with the nose or paws).
-
Return the rat to its home cage.
-
-
Test Phase (Day 2 - after a defined retention interval, e.g., 24 hours):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the same rat back into the arena and allow it to explore for the same duration as the familiarization phase.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as:
(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates that the rat remembers the familiar object and prefers the novel one.
Troubleshooting Common NOR Issues:
| Issue | Possible Cause | Solution |
| Low overall exploration | Animal anxiety or stress. | Ensure proper habituation to the testing room and arena. Minimize noise and bright lights. |
| No preference for the novel object in the control group | The retention interval is too long for the specific strain or age of the rats. The objects are not sufficiently distinct. | Shorten the retention interval. Use objects with more distinct features. |
| High variability in exploration times | Inconsistent handling or environmental cues. | Standardize handling procedures. Clean the arena and objects thoroughly between each animal to remove olfactory cues. |
| Rats do not move | Neophobia (fear of new things) or anxiety. | Exclude animals that do not move from the analysis. Ensure the testing environment is not overly stressful.[10] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Mitigating Ceiling Effects
Caption: Workflow for identifying and mitigating ceiling effects.
References
- 1. Novel Approaches to Measuring Neurocognitive Functions in Alzheimer’s Disease Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cogn-iq.org [cogn-iq.org]
- 3. youtube.com [youtube.com]
- 4. Ceiling effects and differential measurement precision across calibrated cognitive scores in the Framingham Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. signanthealth.com [signanthealth.com]
- 6. Leveraging item-level accuracy and reaction time to address ceiling effects in the measurement of inhibitory control in preschool-aged children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nihtoolbox.org [nihtoolbox.org]
- 8. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
ITI-214 Technical Support Center: Ensuring Long-Term Stability for Your Experiments
Welcome to the ITI-214 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solutions in sealed containers, protected from moisture, to prevent degradation.
Q2: What solvents are recommended for preparing this compound working solutions?
A2: this compound is soluble in DMSO. For in vivo studies, a common practice is to first dissolve this compound in DMSO to create a stock solution, which can then be further diluted with aqueous buffers or other vehicles. A suggested procedure for preparing a working solution for oral administration is to dilute the DMSO stock in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
Q3: How can I assess the stability of my this compound solution over time?
A3: The most reliable method for assessing the stability of your this compound solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact this compound from any potential degradation products. While a specific, validated HPLC method for this compound is not publicly available, a general approach is provided in the Experimental Protocols section below. Regular analysis of your working solution will help ensure its potency throughout your experiments.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no publicly available information detailing the specific degradation products of this compound. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) would be necessary to identify and characterize these products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | - Exceeded solubility limit in the aqueous buffer.- Temperature fluctuations. | - Ensure the final concentration of DMSO is optimized for solubility and is compatible with your experimental model.- Prepare fresh working solutions before each experiment.- Gently warm the solution to aid in re-dissolving, but avoid excessive heat. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Improper storage of stock or working solutions.- Inaccurate pipetting or dilution. | - Prepare fresh working solutions from a properly stored stock solution.- Verify the stability of your solution using HPLC analysis.- Calibrate pipettes and ensure accurate dilutions are made. |
| Unexpected off-target effects in vivo | - High concentration of DMSO in the final dosing volume.- Non-specific binding of this compound at high concentrations. | - Minimize the final concentration of DMSO in the vehicle to a level that is well-tolerated by the animal model.- Perform dose-response studies to identify the optimal therapeutic window with minimal side effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme | Ki (pM) | Selectivity vs. PDE1A |
| PDE1A | 33 | - |
| PDE1B | 380 | 11.5-fold |
| PDE1C | 35 | 1.1-fold |
| PDE4D | 33,000 | >1000-fold |
Data from preclinical studies.[1]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Conditions |
| Tmax (Time to peak concentration) | 0.75 - 1.1 hours | Single oral dose |
| Half-life (t1/2) | ~22 hours | Single oral dose |
Data from a Phase 1 clinical trial in patients with stable heart failure.[2][3]
Experimental Protocols
General Protocol for Assessing this compound Stability using HPLC
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your particular instrumentation and experimental needs.
-
Column Selection: A C18 reversed-phase column is a common starting point for small molecule analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Sample Preparation: Dilute a sample of your this compound solution to a known concentration within the linear range of the detector.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The peak corresponding to this compound should be well-resolved from any other peaks.
-
Quantification: The stability of the solution can be determined by comparing the peak area of this compound in an aged sample to that of a freshly prepared standard of the same concentration. A decrease in the peak area over time indicates degradation.
Protocol for Preparation of this compound for Oral Gavage in Rats
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Prepare Dosing Solution: On the day of the experiment, dilute the this compound stock solution with the 0.5% CMC vehicle to the desired final concentration for oral gavage. Ensure the final volume of DMSO is minimized and consistent across all treatment groups. For example, to prepare a 1 mg/mL dosing solution, you could add 100 µL of the 10 mg/mL stock to 900 µL of the CMC vehicle.
-
Administration: Administer the solution to the rats via oral gavage at the appropriate volume based on their body weight.
Visualizations
This compound Mechanism of Action: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits PDE1, leading to increased cAMP/cGMP levels and downstream effects.
Caption: this compound suppresses neuroinflammation by increasing cAMP levels in microglia.
Caption: this compound's cardiovascular effects are mediated by PDE1 inhibition and adenosine A2B receptor modulation.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo study with this compound.
References
Adjusting for ITI-214's half-life in experimental design
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving ITI-214, a potent and selective phosphodiesterase 1 (PDE1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of phosphodiesterase 1 (PDE1).[1][2] PDE1 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling cascades.[3] This mechanism is relevant in various pathological conditions, making this compound a subject of research in heart failure, neurodegenerative diseases like Parkinson's, and cancer.[3][4]
Q2: What is the half-life of this compound and how should this be considered in experimental design?
In human studies, this compound has a half-life of approximately 22 hours.[5] This long half-life is a critical factor for in vivo experimental design. For acute studies, a single dose may be sufficient to observe effects over several hours. For chronic studies, this long half-life allows for once-daily dosing to maintain steady-state concentrations. When planning washout periods in crossover studies, the extended half-life necessitates a sufficiently long duration to ensure complete clearance of the drug.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Stock solutions in DMSO can also be stored at -20°C.
Q4: What are the known off-target effects of this compound?
This compound exhibits high selectivity for PDE1 isoforms over other PDE families.[1][6] Studies have shown minimal off-target binding in selectivity profiles against a wide range of receptors and enzymes. However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects, especially when using high concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect of this compound in cell culture experiments. | Suboptimal Drug Concentration: The effective concentration in cell-based assays can be higher than the enzymatic Ki value due to factors like cell permeability and efflux pumps. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint. Start with a concentration range around the Ki and extend to higher concentrations. |
| Compound Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound in DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Low PDE1 Expression: The cell line used may not express sufficient levels of PDE1 for this compound to exert a significant effect. | Verify PDE1 expression in your cell line using techniques like qPCR or Western blotting. | |
| Precipitation of this compound in cell culture media. | Poor Aqueous Solubility: this compound is soluble in DMSO but has limited solubility in aqueous solutions like cell culture media. Adding a concentrated DMSO stock directly to the media can cause precipitation. | Pre-warm the media to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the media to facilitate mixing. Avoid using a final DMSO concentration above 0.5% if possible, as higher concentrations can be toxic to some cell lines. |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, leading to precipitation. | Test the solubility of this compound in a simpler buffer like PBS to see if media components are the issue. If so, consider using a serum-free medium or a different media formulation for your experiment. | |
| Unexpected cellular toxicity. | High DMSO Concentration: The final concentration of the DMSO solvent in the cell culture may be too high. | Ensure the final DMSO concentration is at a level that is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control with the same concentration of DMSO to assess solvent toxicity. |
| Off-target Effects at High Concentrations: Although highly selective, very high concentrations of any inhibitor can lead to off-target effects and subsequent toxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Half-Life (t½) | ~22 hours | [5] |
| Time to Peak Concentration (Tmax) | 0.75 - 1.1 hours | [5] |
Table 2: In Vivo Oral Dosage Ranges for this compound in Preclinical Models
| Animal Model | Dosage Range | Application | Reference |
| Rat | 0.1 - 10 mg/kg | Memory Enhancement | [6][7] |
| Mouse | 10 mg/kg | Cancer Immunotherapy (in combination) | |
| Mouse | 100 mg/kg/day | Vascular Aging |
Experimental Protocols
Protocol 1: In Vitro Measurement of cAMP/cGMP Levels
Objective: To determine the effect of this compound on intracellular cAMP and cGMP levels in cultured cells.
Materials:
-
Cell line of interest expressing PDE1
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphodiesterase inhibitor (e.g., IBMX) as a positive control
-
Reagent to stimulate adenylyl or guanylyl cyclase (e.g., forskolin or SNP)
-
cAMP/cGMP immunoassay kit
-
Cell lysis buffer
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared this compound dilutions and controls (vehicle, positive control) to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes to 1 hour).
-
Optional: Add a stimulating agent (e.g., forskolin for cAMP, SNP for cGMP) during the last 10-15 minutes of incubation.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add cell lysis buffer provided with the immunoassay kit to each well.
-
Incubate according to the kit manufacturer's instructions to ensure complete cell lysis.
-
-
cAMP/cGMP Measurement:
-
Perform the cAMP or cGMP immunoassay on the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of cAMP or cGMP in each sample based on the standard curve.
-
Normalize the data to the protein concentration of the cell lysates if necessary.
-
Plot the cyclic nucleotide concentration as a function of the this compound concentration.
-
Protocol 2: In Vivo Study in a Rodent Model of Parkinson's Disease
Objective: To evaluate the effect of this compound on motor symptoms in a rodent model of Parkinson's disease.
Materials:
-
Rodent model of Parkinson's disease (e.g., 6-OHDA lesioned rats)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in citrate buffer)
-
Oral gavage needles
-
Apparatus for motor function assessment (e.g., rotarod, cylinder test)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions and handling for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle solution. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Dosing:
-
Divide the animals into treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle via oral gavage. For acute studies, motor testing can be performed at the time of expected peak plasma concentration. For chronic studies, administer the drug daily for the duration of the study.
-
-
Motor Function Assessment:
-
At selected time points after dosing, assess the motor function of the animals using standardized behavioral tests.
-
For example, in the rotarod test, measure the latency to fall from a rotating rod. In the cylinder test, quantify the use of the impaired forelimb.
-
-
Data Analysis:
-
Compare the motor performance of the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
Caption: PDE1 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro cAMP/cGMP Measurement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]
- 5. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in measuring intracellular cAMP/cGMP changes
Welcome to the technical support center for overcoming challenges in measuring intracellular cAMP and cGMP changes. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring intracellular cAMP and cGMP?
A1: The most common methods include biochemical assays like Radioimmunoassays (RIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs), which quantify total cyclic nucleotide concentrations in cell lysates.[1][2] Live-cell imaging techniques using genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) allow for real-time measurement of cAMP and cGMP dynamics in living cells.[1][3]
Q2: Why is it crucial to use phosphodiesterase (PDE) inhibitors during sample preparation?
A2: Phosphodiesterases (PDEs) are enzymes that rapidly degrade cyclic nucleotides like cAMP and cGMP.[4][5] The addition of a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the lysis buffer is essential to prevent the enzymatic breakdown of cAMP and cGMP during sample collection and processing.[4][6] This ensures that the measured levels accurately reflect the physiological concentrations at the time of the experiment.[4]
Q3: What is the purpose of acetylating samples and standards in some cAMP/cGMP immunoassays?
A3: Acetylation of cAMP and cGMP in both samples and standards can significantly increase the sensitivity of some immunoassays.[4] The addition of an acetyl group can improve the binding affinity of certain antibodies to the cyclic nucleotides, leading to a lower limit of detection and a more robust signal. This is particularly beneficial when measuring very low concentrations of cAMP or cGMP.[4]
Q4: Can the compounds I use to stimulate or inhibit pathways interfere with my cAMP/cGMP assay?
A4: Yes, synthetic derivatives of cyclic nucleotides, such as 8-Br-cAMP or 8-pCPT-cGMP, which are used to mimic the effects of cAMP and cGMP, can cross-react with the antibodies used in immunoassays, leading to false-positive results.[7] It is highly recommended to test for cross-reactivity of any compounds used with the specific immunoassay kit you are employing.[7] However, common non-specific PDE inhibitors like theophylline and IBMX generally do not interfere with these assays.[7]
Q5: Should I use adherent cells or suspension cells for my cAMP assay?
A5: The choice between adherent and suspension cells depends on the specific biology you are studying and the practicalities of your assay.[6] Adherent cells are typically cultured overnight before the assay, while suspension cells can be assayed immediately after plating.[6] Both cell types can be used successfully, but the handling and preparation protocols will differ.[8]
Troubleshooting Guides
Low or No Signal
Q: I am not getting any signal, or the signal is too weak in my competitive ELISA. What are the possible causes and solutions?
A: A weak or absent signal is a common issue in competitive ELISAs.[4] The following guide provides potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Low cAMP/cGMP Concentration in Sample | • Concentrate the sample if possible. • Consider using a more sensitive assay format. • For some immunoassays, acetylating your samples and standards can increase sensitivity.[4] |
| Ineffective PDE Inhibition | • Ensure a potent PDE inhibitor (e.g., IBMX) was added to your lysis buffer at the correct concentration.[4] • Prepare fresh PDE inhibitor solution for each experiment.[4] |
| Degraded Reagents | • Check the expiration dates of all kit components.[4][9] Do not use expired reagents. • Ensure all reagents were stored at the recommended temperatures.[9] • Allow all reagents to come to room temperature for 15-20 minutes before starting the assay.[9] |
| Insufficient Number of Cells | • Increase the number of cells used in the assay to ensure the cAMP/cGMP level is within the detectable range of the standard curve.[10] |
| Improper Assay Procedure | • Double-check that all reagents were added in the correct order and volume.[9] • Ensure incubation times and temperatures were followed as per the protocol.[11] |
High Background
Q: My background signal is too high, leading to a poor assay window. How can I reduce it?
A: High background can obscure the true signal and is often caused by non-specific binding or issues with reagents.[11]
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding | • Ensure the blocking step was performed correctly with the recommended blocking buffer and incubation time.[4] • If the problem persists, consider trying a different blocking agent.[4] • Increase the number and/or duration of wash steps to more effectively remove unbound antibodies and reagents.[11] |
| Contaminated Reagents | • Use high-purity water for preparing all buffers and solutions.[4] • Prepare fresh substrate solution for each experiment and protect it from light.[4] |
| High Concentration of Labeled cAMP/cGMP | • Titrate the concentration of the HRP-conjugated cAMP or cGMP to find the optimal dilution that provides a good signal without excessive background.[4] |
| Cross-Contamination Between Wells | • Be careful not to splash reagents between wells during pipetting.[4] |
| High Basal cAMP Levels in Cells | • Serum starve the cells or use reduced serum conditions for 4-24 hours prior to stimulation to lower basal cAMP levels.[12] |
High Variability (High %CV)
Q: I'm seeing high variability between my replicate wells. What could be the cause?
A: Inconsistent results between replicates, often indicated by a high coefficient of variation (CV > 15%), can make data unreliable.[4]
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | • Thoroughly mix all reagents and samples before adding them to the wells.[4] |
| Pipetting Inaccuracy | • Ensure pipettes are calibrated and use proper pipetting techniques. |
| Inconsistent Incubation | • Ensure uniform temperature across the plate during incubation. Avoid stacking plates in the incubator.[4][9] • Use a plate sealer to prevent evaporation, which can cause an "edge effect".[9] |
| Plate Inconsistency | • Use high-quality ELISA plates with uniform binding characteristics.[4] |
| Cell Seeding Density | • Ensure cells are evenly distributed in the wells. For adherent cells, check for uniform attachment before starting the assay.[13] |
Data Presentation: Quantitative Information
Table 1: Cross-Reactivity of cGMP Analogs in Different Immunoassays
This table summarizes the cross-reactivity of common cGMP analogs in two different commercial enzyme immunoassay (EIA) kits, which can help in selecting the appropriate assay when these compounds are present in the experiment.
| Compound | ENZO cGMP-EIA Cross-Reactivity (%) | Cayman cGMP-EIA Cross-Reactivity (%) |
| cGMP | 100 | 100 |
| 8-Br-PET-cGMP | 1.6 | 0.16 |
| 8-Br-cGMP | 0.5 | 0.05 |
| 8-pCPT-cGMP | 0.008 | 0.0008 |
| Data sourced from a study on interferences in cyclic nucleotide immunoassays.[7] |
Table 2: Sensitivity of Different cAMP/cGMP Detection Methods
This table provides a comparison of the typical sensitivity ranges for various methods used to measure cyclic nucleotides.
| Method | Typical Sensitivity | Key Feature |
| Radioimmunoassay (RIA) | ~0.05 - 10 pmol/mL | High sensitivity, uses radioactive isotopes.[1] |
| Enzyme Immunoassay (EIA/ELISA) | ~0.01 - 10 pmol/mL | Non-radioactive, colorimetric or chemiluminescent detection.[7] |
| FRET-based biosensors | EC50 ~90 nM - 36 µM | Real-time measurement in living cells, can be targeted to subcellular compartments.[1] |
Experimental Protocols
Protocol 1: General Sample Preparation for Intracellular cAMP/cGMP Measurement
This protocol outlines the key steps for preparing cell lysates for use in cAMP or cGMP immunoassays.
-
Cell Culture: Culture cells (adherent or suspension) to the desired confluency (typically 60-80%).[8] Healthy, exponentially growing cells are crucial for reliable results.[8][13]
-
Cell Stimulation: If applicable, treat cells with agonists or antagonists for the desired time. To reduce basal levels, consider serum-starving cells overnight before stimulation.[12]
-
Cell Lysis:
-
Aspirate the culture medium.
-
Immediately add ice-cold Cell Lysis Buffer containing a broad-spectrum PDE inhibitor (e.g., 0.5 mM IBMX). The volume of lysis buffer will depend on the plate format and cell number.
-
Incubate on ice for 10-20 minutes with gentle shaking to ensure complete lysis.
-
-
Sample Collection:
-
Centrifuge the plates/tubes to pellet cell debris (e.g., at >600 x g for 10 minutes at 4°C).
-
Carefully collect the supernatant, which contains the intracellular cAMP/cGMP.
-
-
Storage: Samples can be assayed immediately or stored at -20°C or -80°C for later analysis.[14]
Protocol 2: Competitive ELISA for cGMP Measurement
This protocol provides a general workflow for a competitive ELISA.[4] Always refer to the specific instructions provided with your commercial kit.
-
Prepare Standards and Samples: Prepare a serial dilution of the cGMP standard provided in the kit to generate a standard curve. Dilute your cell lysate samples as needed.
-
Add Standards and Samples: Pipette 50 µL of each standard and sample into the appropriate wells of the cGMP antibody-coated 96-well plate.[4]
-
Add cGMP-HRP Conjugate: Add 50 µL of the diluted cGMP-HRP conjugate to each well.[4]
-
Incubate: Incubate the plate for 2 hours at room temperature on a plate shaker.[4] During this step, the cGMP in the sample competes with the cGMP-HRP for binding to the antibody on the plate.[4]
-
Wash: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of wash buffer.[4]
-
Add Substrate: Add 100 µL of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).[4]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm on a microplate reader. The signal intensity is inversely proportional to the amount of cGMP in the sample.[4]
Visualizations
Signaling Pathway
Caption: Generalized cAMP/cGMP signaling cascade.
Experimental Workflow
Caption: Workflow for a competitive ELISA.
Troubleshooting Logic
Caption: Troubleshooting low signal in a cAMP/cGMP assay.
References
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. biomatik.com [biomatik.com]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. marinbio.com [marinbio.com]
- 14. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
Validation & Comparative
A Preclinical Comparative Guide to ITI-214 and Other PDE1 Inhibitors
In the landscape of neurotherapeutics and drug development, Phosphodiesterase 1 (PDE1) inhibitors have emerged as a promising class of compounds for a range of central nervous system disorders. This guide provides a comparative overview of the preclinical data for ITI-214, a potent and selective PDE1 inhibitor, alongside other notable PDE1 inhibitors, vinpocetine, Lu AF41228, and Lu AF58027. The objective is to present the available data on their enzymatic activity and effects in preclinical models to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Data Presentation: A Comparative Look at Potency and Efficacy
The following tables summarize the quantitative data for this compound and other selected PDE1 inhibitors, focusing on their inhibitory activity against PDE1 isoforms and their effects in various preclinical models.
Table 1: In Vitro PDE1 Inhibitory Activity
| Compound | PDE1A (Kᵢ/IC₅₀) | PDE1B (Kᵢ/IC₅₀) | PDE1C (Kᵢ/IC₅₀) | Selectivity Notes |
| This compound | 33 pM (Kᵢ)[1] | 380 pM (Kᵢ)[1] | 35 pM (Kᵢ)[1] | >1000-fold greater activity toward PDE1 isoforms compared to PDE4D (Kᵢ = 33 nM).[1] |
| Vinpocetine | - | - | - | IC₅₀ for PDE1 inhibition is approximately 15-30 μM.[2] Also inhibits IKKβ kinase activity with an IC₅₀ of ~17.17 μM.[2] |
| Lu AF41228 | Inhibited in nM range[3] | Inhibited in nM range[3] | Inhibited in nM range[3] | Micromolar concentrations required for inhibitory effects on other PDEs.[3] |
| Lu AF58027 | Inhibited in nM range[3] | Inhibited in nM range[3] | Inhibited in nM range[3] | Micromolar concentrations required for inhibitory effects on other PDEs.[3] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Model | Key Findings |
| This compound | Novel Object Recognition (Rat) | Enhanced memory performance with a minimum effective dose of 3 mg/kg.[1] |
| Vinpocetine | NMDA-induced Neurotoxicity (Rat) | Attenuated behavioral deficits in novel object recognition and other cognitive tasks at a dose of 10 mg/kg i.p.[4][5] |
| Lu AF41228 | Blood Pressure (Anesthetized Rat) | Dose-dependently lowered mean blood pressure by as much as ~25 mmHg.[6] |
| Lu AF58027 | Blood Pressure (Anesthetized Rat) | Dose-dependently lowered mean blood pressure.[3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Phosphodiesterase (PDE) Inhibition Assay
The inhibitory activity of the compounds on different PDE isoforms is typically determined using a radiometric enzyme assay. Recombinant human PDE enzymes are used. The assay measures the conversion of radiolabeled cyclic nucleotides (cAMP or cGMP) to their corresponding mononucleotides. The test compounds are incubated with the enzyme and the substrate. The amount of radioactivity in the product is then quantified to determine the enzyme activity. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC₅₀ value. To determine the inhibition constant (Kᵢ), assays are run at various substrate concentrations.
Novel Object Recognition (NOR) Test in Rats
The NOR test is a widely used behavioral assay to evaluate learning and memory.
-
Habituation: Rats are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects. This is typically done for one or more days leading up to the training phase.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena. A rat is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Testing (Choice) Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and the novel object is recorded for a set duration (e.g., 5 minutes). A discrimination index, representing the preference for the novel object, is calculated. Drug administration can occur before or after the training phase to assess effects on acquisition, consolidation, or retrieval of memory.
Blood Pressure Measurement in Anesthetized Rats
-
Animal Preparation: Rats are anesthetized with an appropriate agent (e.g., urethane/ketamine/xylazine or pentobarbital sodium).[7] The trachea may be cannulated to ensure a clear airway. Body temperature is maintained at a physiological level.
-
Catheterization: A catheter is inserted into a major artery, such as the carotid or femoral artery, for direct blood pressure measurement.[7] For intravenous drug administration, a catheter is inserted into a major vein, like the jugular or femoral vein.
-
Data Acquisition: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system to continuously record systolic, diastolic, and mean arterial blood pressure, as well as heart rate.
-
Drug Administration: After a stabilization period to obtain baseline readings, the test compound (e.g., Lu AF41228 or Lu AF58027) is administered intravenously, and the subsequent changes in blood pressure and heart rate are monitored and recorded.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of vinpocetine and its major metabolite cis-apovincaminic acid on NMDA-induced neurotoxicity in a rat entorhinal cortex lesion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ITI-214 and Roflumilast in Attenuating Neuroinflammation
For Immediate Release
This guide provides a detailed comparison of the efficacy of two phosphodiesterase (PDE) inhibitors, ITI-214 and roflumilast, in mitigating neuroinflammation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential and mechanisms of these compounds.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neuropsychiatric disorders. Phosphodiesterase inhibitors have emerged as a promising therapeutic class by modulating cyclic nucleotide signaling, which plays a key role in regulating inflammatory responses. This guide focuses on this compound, a selective inhibitor of PDE1, and roflumilast, a selective inhibitor of PDE4, examining their distinct mechanisms and effects on neuroinflammatory processes.
Mechanism of Action
This compound and roflumilast target different PDE isoenzymes, leading to distinct downstream signaling cascades and cellular responses.
This compound: A PDE1 Inhibitor
This compound is a potent and highly specific inhibitor of the calcium/calmodulin-dependent phosphodiesterase 1 (PDE1) family.[1] By inhibiting PDE1, this compound prevents the degradation of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides modulates downstream signaling pathways, leading to the suppression of pro-inflammatory gene expression in microglia, the primary immune cells of the central nervous system.[1] The anti-inflammatory effects of this compound are considered to be distinct from those of PDE4 inhibitors.[1]
Roflumilast: A PDE4 Inhibitor
Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme primarily responsible for the degradation of cAMP. Inhibition of PDE4 by roflumilast leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB can modulate the transcription of various genes, including those involved in the inflammatory response. Roflumilast has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6 by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] Furthermore, roflumilast can promote a shift in microglial phenotype from a pro-inflammatory M1 state to an anti-inflammatory M2 state.
Signaling Pathway Diagrams
References
Additive Effects of Lenrispodun (ITI-214) with L-DOPA in Parkinson's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase type 1 (PDE1) inhibitor lenrispodun (ITI-214) when used in combination with the standard Parkinson's disease treatment, L-DOPA, in preclinical models. While direct, peer-reviewed quantitative data from co-administration studies of lenrispodun and L-DOPA are not extensively available in the public domain, this document synthesizes information from company disclosures, conference presentations, and studies on related PDE1 inhibitors to project the expected additive effects.
Introduction to Lenrispodun and its Mechanism of Action
Lenrispodun (this compound) is a potent and selective inhibitor of the phosphodiesterase type 1 (PDE1) enzyme.[1][2] PDE1 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[1][2] In pathological states, including Parkinson's disease, PDE1 activity is heightened.[1] By inhibiting PDE1, lenrispodun increases the levels of cAMP and cGMP, thereby potentiating downstream signaling pathways.[1][2] This mechanism is believed to help restore normal cellular function.[1] Preclinical studies have suggested that lenrispodun may alleviate both motor and non-motor symptoms of Parkinson's disease.[3]
The Rationale for Combination Therapy with L-DOPA
L-DOPA remains the most effective symptomatic treatment for Parkinson's disease, acting as a precursor to dopamine and replenishing the depleted levels of this neurotransmitter in the brain. However, long-term L-DOPA therapy is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).
The therapeutic strategy of combining lenrispodun with L-DOPA is based on the hypothesis that enhancing dopamine signaling through a non-dopaminergic mechanism could allow for a reduction in the L-DOPA dosage, thereby mitigating its long-term side effects while maintaining or even improving motor control. Preclinical studies conducted by Intra-Cellular Therapies have consistently suggested that PDE1 inhibitors, like lenrispodun, potentiate the effects of L-DOPA and other dopamine replacement therapies, leading to improved motor symptom control and a reduction in adverse motor complications.
Preclinical Evidence of Additive Effects
While specific quantitative data from preclinical studies combining lenrispodun and L-DOPA have not been detailed in peer-reviewed publications, reports from the developing company indicate positive outcomes in animal models of Parkinson's disease. These reports suggest that the combination therapy leads to enhanced motor benefits and a reduction in dyskinesias.
To illustrate the potential quantitative effects, data from a study on a different selective PDE1 inhibitor, DSR-143136, in a primate model of Parkinson's disease is presented below. This provides a surrogate insight into the potential efficacy of this class of drugs in combination with L-DOPA.
Hypothetical Data Summary: Lenrispodun and L-DOPA Combination
The following table is a hypothetical representation of expected outcomes based on company statements regarding lenrispodun and data from related PDE1 inhibitor studies.
| Treatment Group | Animal Model | Behavioral Assessment | Hypothetical Outcome |
| Vehicle | 6-OHDA Rat | Rotational Behavior | Minimal contralateral rotations |
| L-DOPA (sub-optimal dose) | 6-OHDA Rat | Rotational Behavior | Moderate contralateral rotations |
| Lenrispodun (this compound) | 6-OHDA Rat | Rotational Behavior | Minimal contralateral rotations |
| L-DOPA + Lenrispodun | 6-OHDA Rat | Rotational Behavior | Significant increase in contralateral rotations compared to L-DOPA alone |
| L-DOPA (optimal dose) | MPTP-lesioned Primate | Dyskinesia Score | High incidence and severity of dyskinesia |
| L-DOPA + Lenrispodun | MPTP-lesioned Primate | Dyskinesia Score | Significant reduction in dyskinesia score compared to L-DOPA alone |
Experimental Data from a Comparable PDE1 Inhibitor (DSR-143136)
The following table summarizes data from a study on the PDE1 inhibitor DSR-143136 in MPTP-lesioned monkeys, demonstrating its effect on L-DOPA-induced dyskinesia.
| Treatment | Dyskinesia Score (mean ± SEM) | Parkinsonism Score (mean ± SEM) |
| L-DOPA | 10.5 ± 1.5 | 5.0 ± 1.0 |
| L-DOPA + DSR-143136 (1 mg/kg) | 6.0 ± 1.2 | 4.8 ± 0.9 |
| L-DOPA + DSR-143136 (3 mg/kg) | 4.5 ± 1.0** | 4.5 ± 0.8 |
| p<0.05, **p<0.01 vs L-DOPA alone |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of lenrispodun in combination with L-DOPA are not publicly available. However, a standard experimental workflow for such a study would likely involve the following steps:
4.1. Animal Model:
-
Rodent Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats are a common model to study motor asymmetry.
-
Primate Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned non-human primates are considered a gold-standard model for mimicking Parkinson's disease and L-DOPA-induced dyskinesia.
4.2. Drug Administration:
-
Animals would be treated with vehicle, lenrispodun alone, L-DOPA alone, or a combination of lenrispodun and L-DOPA.
-
Dosing regimens would be established to test both the potentiation of sub-optimal L-DOPA doses and the reduction of dyskinesia at optimal L-DOPA doses.
4.3. Behavioral Assessments:
-
Rodents: Rotational behavior is quantified as a measure of dopamine receptor stimulation.
-
Primates: Parkinsonian disability is assessed using a validated rating scale, and L-DOPA-induced dyskinesia is scored based on its severity and duration.
Visualizing the Mechanisms and Workflow
Signaling Pathway of Lenrispodun (this compound) and L-DOPA
Caption: Lenrispodun (this compound) inhibits PDE1, increasing cAMP levels and potentiating L-DOPA's effects.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating the combination of Lenrispodun and L-DOPA.
Conclusion
The available, albeit limited, preclinical information suggests a promising additive and potentially synergistic relationship between the PDE1 inhibitor lenrispodun (this compound) and L-DOPA for the treatment of Parkinson's disease. The primary anticipated benefits are an enhanced anti-parkinsonian effect, allowing for the potential reduction of L-DOPA dosage, and a decrease in the incidence and severity of L-DOPA-induced dyskinesia. Further publication of detailed preclinical data is warranted to fully elucidate the quantitative aspects of this combination therapy and to solidify the foundation for ongoing clinical development. Phase 1/2 clinical trials have shown that this compound is safe and well-tolerated in patients with mild to moderate Parkinson's disease, with signals of clinical improvement in motor symptoms and dyskinesia.[3]
References
- 1. Intra-Cellular Therapies Presents Data on Lumateperone, this compound and ITI-333 at the 56th Annual Meeting of the American College of Neuropsychopharmacology - BioSpace [biospace.com]
- 2. Intra-Cellular Therapies Presents Results from this compound Phase 1/2 Clinical Trial in Patients with Parkinson’s Disease at 2018 American Neurological Association Annual Meeting | santé log [santelog.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
ITI-214 (Lenrispodun): A Comparative Analysis of its High Selectivity for Phosphodiesterase 1
For Researchers, Scientists, and Drug Development Professionals
High-Potency and Selective Inhibition of PDE1
ITI-214 is a potent, central nervous system (CNS)-active, and orally bioavailable inhibitor of phosphodiesterase 1 (PDE1).[1] It demonstrates picomolar affinity for PDE1 isoforms and exhibits exceptional selectivity against other PDE families.[2][3] This high degree of selectivity is a key characteristic that distinguishes this compound as a promising therapeutic candidate for various neurological and cardiovascular disorders.[4][5]
Comparative Inhibitory Activity of this compound
The selectivity of this compound has been quantified through extensive in vitro enzymatic assays. The following table summarizes the inhibitory constants (Ki) of this compound against various human phosphodiesterase isoforms.
| PDE Family | Isoform | This compound Inhibitory Constant (Ki) | Selectivity vs. PDE1A (fold) | Selectivity vs. PDE1B (fold) | Selectivity vs. PDE1C (fold) |
| PDE1 | PDE1A | 33 pM [1][6][7] | 1 | 11.5 | 1.1 |
| PDE1B | 380 pM [1][6] | 0.09 | 1 | 0.1 | |
| PDE1C | 35 pM [1][6] | 0.94 | 10.9 | 1 | |
| PDE2 | PDE2A | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
| PDE3 | PDE3B | > 3,102,000 pM (>3.1 µM)² | > 94,000[8] | > 8,163 | > 88,629 |
| PDE4 | PDE4D | 33,000 pM (33 nM) [1][6] | > 1,000[1][6][7] | > 87 | > 943 |
| PDE5 | PDE5A | > 627,000 pM (>0.6 µM)² | > 19,000[8] | > 1,650 | > 17,914 |
| PDE6 | PDE6 | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
| PDE7 | PDE7B | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
| PDE8 | PDE8A | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
| PDE9 | PDE9A | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
| PDE10 | PDE10A | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
| PDE11 | PDE11A | > 3,300,000 pM (>3.3 µM)¹ | > 100,000 | > 8,684 | > 94,286 |
¹Based on statements of 10,000- to 300,000-fold selectivity over other PDE families. The Ki is estimated to be significantly higher than that for PDE4D. ²Based on stated fold-selectivity from cited sources.
The data clearly illustrates that this compound is exceptionally potent against PDE1 isoforms, with Ki values in the low picomolar range.[1][6] The selectivity for PDE1A and PDE1C is over 1,000-fold greater than for the next most potently inhibited isoform, PDE4D.[1][6][7] For other PDE families such as PDE3 and PDE5, the selectivity is even more pronounced, at 94,000-fold and 19,000-fold, respectively.[8] For the remaining PDE families, this compound demonstrates a remarkable selectivity of 10,000 to 300,000-fold.[1]
Experimental Protocols
The determination of the inhibitory activity of this compound against various PDE families was conducted using in vitro enzymatic assays with recombinant human PDE enzymes.
Enzymes and Substrates:
-
Full-length recombinant human PDE enzymes for each respective family were used.
-
For PDE1, PDE5A, PDE6, and PDE9A assays, fluorescently labeled cGMP (Fl-cGMP) was used as the substrate.
-
For PDE2A, PDE3B, PDE4A, PDE7B, PDE8A, PDE10A, and PDE11A assays, fluorescently labeled cAMP (Fl-cAMP) was used as the substrate.
Assay Conditions:
-
The assays for PDE1 activity included 30 µM CaCl₂ and 10 U/ml calmodulin, as PDE1 is a calcium/calmodulin-dependent enzyme.
-
The assay for PDE2 activity included 2 µM cGMP.
-
Reactions were carried out for 15 minutes at room temperature and then terminated.
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values were determined by fitting the dose-response data to a four-parameter one-site model using nonlinear regression software.
-
The inhibitory constants (Ki) were then calculated from the IC50 values using the Cheng-Prusoff equation. This conversion is appropriate as the substrate concentrations used in the assays were below the Michaelis constant (Km) for each enzyme.[6]
Signaling Pathway and Mechanism of Action
Phosphodiesterases are crucial enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1 is a dual-substrate PDE, meaning it can hydrolyze both cAMP and cGMP. By inhibiting PDE1, this compound prevents the breakdown of these second messengers, leading to their accumulation within the cell and amplification of their downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Inhibitors of Phosphodiesterase 1 for the Treatment of Cognitive Impairment Associated with Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 5. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 6. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Validating PDE1 as a Therapeutic Target for Neurological and Cardiovascular Disorders: A Comparative Guide to Lenrispodun and Alternatives Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating Phosphodiesterase 1 (PDE1) as a therapeutic target, with a focus on the selective PDE1 inhibitor lenrispodun. We will delve into the compelling evidence generated from knockout mouse models in the context of Parkinson's disease and heart failure, and compare these findings with alternative therapeutic strategies.
Executive Summary
Lenrispodun, a potent and selective PDE1 inhibitor, is currently in clinical development for Parkinson's disease and heart failure. The validation of its therapeutic target, PDE1, is strongly supported by preclinical studies using knockout mice. Genetic deletion of specific PDE1 isoforms mimics the proposed therapeutic effects of lenrispodun, providing a powerful rationale for its clinical investigation. This guide will present the key experimental data from these knockout models, detail the methodologies used, and visualize the underlying signaling pathways.
The Role of PDE1 in Disease
Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By breaking down cAMP and cGMP, PDE1 plays a crucial role in terminating their signaling cascades. The PDE1 family consists of three main isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and regulatory properties. The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium levels.
Lenrispodun: A Selective PDE1 Inhibitor
Lenrispodun is a novel, potent, and selective inhibitor of PDE1. By inhibiting PDE1, lenrispodun is designed to increase intracellular levels of cAMP and cGMP, thereby amplifying downstream signaling pathways that are beneficial in disease states. In the context of Parkinson's disease, increasing cGMP in the striatum is expected to enhance dopaminergic signaling. In heart failure, elevating cAMP and cGMP can improve cardiac contractility and reduce pathological remodeling.
Validating the Therapeutic Target: Evidence from Knockout Models
The most direct way to validate a drug's target is to demonstrate that the genetic ablation of that target produces a similar physiological effect as the drug. Below, we compare the effects of PDE1 isoform-specific knockout mice in models of Parkinson's disease and heart failure.
Parkinson's Disease: Targeting PDE1B in the Striatum
Rationale: PDE1B is highly expressed in the striatum, a key brain region for motor control that is severely affected in Parkinson's disease. The loss of dopaminergic neurons in Parkinson's leads to a deficit in dopamine signaling. By inhibiting PDE1B, the downstream signaling of the remaining dopamine can be amplified.
Knockout Model Data: Studies on PDE1B knockout mice have provided significant validation for targeting this enzyme in Parkinson's disease.
| Parameter | Wild-Type (WT) Mice | PDE1B Knockout (KO) Mice | Implication for Parkinson's Disease |
| Striatal Dopamine Turnover | Normal | Increased DOPAC/DA and HVA/DA ratios[1] | Indicates enhanced dopamine signaling, which could compensate for the dopaminergic deficit in Parkinson's. |
| Locomotor Response to Amphetamine | Normal | Exaggerated locomotor response[1] | Suggests a heightened sensitivity to dopaminergic stimulation, a desirable effect when dopamine levels are low. |
| Spontaneous Motor Activity | Normal | Increased baseline exploratory activity[1] | May translate to improved motor function in a hypokinetic state like Parkinson's. |
Experimental Protocol: MPTP Model of Parkinson's Disease in Mice
A widely used preclinical model to study Parkinson's disease involves the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of the human disease.
-
Animal Model: C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal injections. A common regimen is four injections of 20 mg/kg MPTP-HCl, spaced two hours apart.
-
Behavioral Assessment: Motor function is assessed using tests like the rotarod, open field test, and pole test to measure balance, coordination, and bradykinesia.
-
Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the loss of dopaminergic neurons in the substantia nigra.
Heart Failure: Targeting PDE1C in the Myocardium
Rationale: PDE1C is the predominant PDE1 isoform in the human heart. In heart failure, cardiac function is impaired, and the heart undergoes pathological remodeling. Increasing cAMP and cGMP through PDE1C inhibition can enhance cardiac contractility and prevent detrimental remodeling.
Knockout Model Data: Studies in PDE1C knockout mice subjected to a model of heart failure have demonstrated a protective phenotype.
| Parameter | Wild-Type (WT) Mice with TAC | PDE1C Knockout (KO) Mice with TAC | Implication for Heart Failure |
| Ejection Fraction (EF) | Significantly decreased | Attenuated decrease in EF[2] | Suggests preservation of cardiac pumping function. |
| Fractional Shortening (FS) | Significantly decreased | Attenuated decrease in FS[2] | Indicates better contractility of the left ventricle. |
| Cardiac Hypertrophy | Significant increase in heart weight/tibia length ratio | Significantly reduced hypertrophy | Shows protection against pathological enlargement of the heart. |
| Cardiac Fibrosis | Increased interstitial fibrosis | Significantly reduced fibrosis | Suggests prevention of stiffening and scarring of the heart muscle. |
Experimental Protocol: Transverse Aortic Constriction (TAC) Model of Heart Failure in Mice
The TAC model is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and eventually heart failure.
-
Animal Model: C57BL/6 mice are commonly used.
-
Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch. A suture is tied around the aorta between the innominate and left common carotid arteries, typically over a 27-gauge needle, which is then removed to create a defined constriction.
-
Echocardiography: Cardiac function is assessed non-invasively using echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions at baseline and various time points post-TAC.
-
Histological Analysis: Hearts are harvested at the end of the study, and histological analysis is performed using stains like Hematoxylin and Eosin (H&E) to assess cardiomyocyte size (hypertrophy) and Masson's trichrome or Picrosirius red to quantify fibrosis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
PDE1 Signaling Pathway
Caption: PDE1 signaling pathway and the mechanism of action of lenrispodun.
Experimental Workflow for Knockout Model Validation
Caption: Experimental workflows for validating PDE1 as a therapeutic target in preclinical models.
Comparison with Alternative PDE1 Inhibitors
While lenrispodun is a promising clinical candidate, other compounds also target the PDE1 enzyme. A comparison with these alternatives provides a broader context for the validation of PDE1 as a therapeutic target.
| Compound | Selectivity | Therapeutic Area(s) | Preclinical Evidence in Knockout Models |
| Lenrispodun (ITI-214) | Highly selective for PDE1 | Parkinson's Disease, Heart Failure | Strong validation from PDE1B and PDE1C knockout mice mimicking therapeutic effects. |
| Vinpocetine | PDE1 inhibitor (also affects other targets) | Cognitive disorders, Stroke | Preclinical studies in neurotoxin-induced Parkinson's models in rats show neuroprotective effects.[3] Direct comparison in PDE1 knockout models is less documented. |
| ITI-333 | Novel molecule with multiple targets including PDE1 | Substance Use Disorders, Pain | Primary mechanism involves 5-HT2A antagonism and µ-opioid partial agonism; the contribution of PDE1 inhibition is part of a multi-target profile. |
Conclusion
The validation of PDE1 as a therapeutic target for both Parkinson's disease and heart failure is strongly supported by robust preclinical data from knockout mouse models. The phenotypes observed in PDE1B and PDE1C knockout mice align remarkably well with the intended therapeutic outcomes of lenrispodun. Specifically, the enhanced dopaminergic tone in PDE1B knockout mice provides a compelling rationale for its use in Parkinson's disease, while the cardioprotective effects seen in PDE1C knockout mice support its development for heart failure.
Compared to less selective or multi-target alternatives, the focused mechanism of a highly selective inhibitor like lenrispodun, validated by specific knockout models, offers a clear and mechanistically driven approach to treatment. The data presented in this guide underscores the power of using genetic models to validate therapeutic targets and provides a strong foundation for the continued clinical development of lenrispodun.
References
- 1. Behavioral and neurochemical characterization of mice deficient in the phosphodiesterase-1B (PDE1B) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of endogenous dopamine from rat isolated striatum: effect of clorgyline and (-)-deprenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights on the potential effect of vinpocetine in Parkinson’s disease: one of the neglected warden and baffling topics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ITI-214's Effects on Different Neuronal Subtypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 1 (PDE1) inhibitor ITI-214 and its effects on various neuronal subtypes. By synthesizing preclinical data, this document aims to offer an objective overview of this compound's performance, supported by experimental context and potential signaling pathways.
Executive Summary
This compound is a potent and selective inhibitor of all three PDE1 isoforms (PDE1A, PDE1B, and PDE1C), which are key enzymes in the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The differential distribution of these isoforms across various brain regions suggests that this compound's effects are not uniform and likely vary depending on the neuronal subtype. Preclinical studies have demonstrated this compound's potential in treating cognitive impairments and motor symptoms associated with neurodegenerative diseases like Parkinson's and schizophrenia.[1][2][3] This guide will delve into the available data to compare its anticipated effects on dopaminergic, cortical, and hippocampal neurons, as well as its influence on glial cells.
Mechanism of Action: A Common Pathway with Divergent Outcomes
The primary mechanism of action for this compound is the inhibition of PDE1, leading to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides are crucial components of numerous signaling cascades that regulate a wide array of neuronal functions, including synaptic plasticity, gene expression, and neuronal excitability. The specific downstream effects of elevated cAMP and cGMP are contingent on the complement of signaling proteins, such as protein kinase A (PKA) and protein kinase G (PKG), present in a given neuronal subtype.
dot
References
- 1. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
A Comparative Safety Analysis of ITI-214 and Conventional Inotropes in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the novel phosphodiesterase 1 (PDE1) inhibitor, ITI-214, with established inotropes—dobutamine, milrinone, and levosimendan—used in the management of heart failure. The information is compiled from available preclinical and clinical trial data to assist researchers and drug development professionals in evaluating the therapeutic potential and safety considerations of these agents.
Executive Summary
This compound, a selective PDE1 inhibitor, has demonstrated a promising safety profile in early clinical trials, most notably a lack of arrhythmogenic effects, which are a significant concern with currently available inotropes. While direct head-to-head comparative trials are not yet available, this guide synthesizes existing data to offer a preliminary safety comparison. Dobutamine, a β-adrenergic agonist, and milrinone, a PDE3 inhibitor, are associated with increased risks of tachyarrhythmias and hypotension. Levosimendan, a calcium sensitizer, also carries a risk of hypotension and atrial fibrillation. In contrast, the primary adverse events reported for this compound in a Phase I/II study in patients with heart failure were mild to moderate hypotension, with no observed increase in arrhythmias.
Comparative Safety Data
The following tables summarize the incidence of key adverse events reported in clinical trials for this compound and other inotropes. It is crucial to note that these data are from separate trials with different patient populations and study designs, and therefore do not represent a direct head-to-head comparison.
Table 1: Safety Profile of this compound in Patients with Heart Failure with Reduced Ejection Fraction (HFrEF)
| Adverse Event | This compound (10, 30, 90 mg single oral doses) | Placebo |
| Hypotension | 3 occurrences (orthostatic) | 0 |
| 3 episodes (non-postural) | 0 | |
| Arrhythmias | No changes in heart rhythms noted | - |
| Serious Adverse Events | 0 | 0 |
Data from Study this compound-104, a Phase I/II study with 35 patients.[1]
Table 2: Comparative Safety of Levosimendan and Dobutamine
| Adverse Event | Levosimendan | Dobutamine | Placebo |
| Hypotension | 15.5% (SURVIVE)[2] | 13.9% (SURVIVE)[2] | 36% (REVIVE II)[2] |
| 50% (REVIVE II)[2] | |||
| Atrial Fibrillation | 9.1% (SURVIVE)[2][3] | 6.1% (SURVIVE)[2][3] | 2% (REVIVE II)[2] |
| 8% (REVIVE II)[2] | |||
| Ventricular Tachycardia | 7.9% (SURVIVE)[2] | 7.3% (SURVIVE)[2] | 17% (REVIVE II)[2] |
| 25% (REVIVE II)[2] | |||
| Cardiac Failure | 12.3% (SURVIVE)[2] | 17.0% (SURVIVE)[2] | 27% (REVIVE II)[2] |
Data from the SURVIVE and REVIVE II trials.
Table 3: Safety Profile of Milrinone in Acute Decompensated Heart Failure
| Adverse Event | Milrinone (0.5 µg/kg/min for 48-72 hours) | Placebo |
| Hypotension requiring intervention | Increased risk | - |
| Atrial Arrhythmias | Increased risk | - |
Data from the OPTIME-CHF trial.[4]
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of these inotropes can be attributed to their unique mechanisms of action and effects on intracellular signaling pathways.
This compound: Phosphodiesterase 1 (PDE1) Inhibition
This compound is a potent and selective inhibitor of PDE1, an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] In cardiac myocytes, PDE1C is the predominant isoform.[5] Inhibition of PDE1C by this compound leads to an increase in intracellular cAMP and cGMP, resulting in positive inotropic and vasodilatory effects.[5][6] Preclinical studies suggest that this compound's mechanism is distinct from β-adrenergic stimulation and does not cause a significant increase in intracellular calcium levels, which may explain its lower arrhythmogenic potential.[1][5] The signaling pathway is also linked to adenosine A2B receptor signaling.[1]
Caption: this compound Signaling Pathway.
Dobutamine: β-Adrenergic Agonism
Dobutamine is a synthetic catecholamine that primarily stimulates β1-adrenergic receptors in the heart.[7] This activation leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels.[8] The subsequent activation of protein kinase A (PKA) results in the phosphorylation of various proteins, leading to an increase in intracellular calcium and enhanced myocardial contractility.[8] However, this mechanism also increases myocardial oxygen demand and can be pro-arrhythmic.[9]
Caption: Dobutamine Signaling Pathway.
Milrinone: Phosphodiesterase 3 (PDE3) Inhibition
Milrinone is a selective inhibitor of PDE3, an enzyme that is also responsible for the degradation of cAMP.[10] By inhibiting PDE3 in cardiac and vascular smooth muscle, milrinone increases cAMP levels, leading to positive inotropic effects and vasodilation.[10] Similar to dobutamine, the increase in cAMP and subsequent calcium mobilization can lead to arrhythmias.
Caption: Milrinone Signaling Pathway.
Levosimendan: Calcium Sensitization
Levosimendan has a dual mechanism of action. It acts as a calcium sensitizer by binding to cardiac troponin C in a calcium-dependent manner, which enhances the contractility of the heart muscle without significantly increasing intracellular calcium concentrations.[11] This is thought to contribute to its lower risk of arrhythmias compared to cAMP-dependent inotropes.[12] Additionally, it causes vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle.[13]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. login.medscape.com [login.medscape.com]
- 3. Levosimendan vs dobutamine for patients with acute decompensated heart failure: the SURVIVE Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Outcomes of a Prospective Trial of Intravenous Milrinone for Exacerbations of Chronic Heart Failure - American College of Cardiology [acc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 8. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Replicating key findings of ITI-214 studies in different laboratories
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of ITI-214's Performance and Supporting Experimental Data
This compound, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, has demonstrated therapeutic potential across a range of preclinical and clinical studies. This guide provides a comprehensive overview of the key findings related to this compound in the areas of cognitive enhancement, Parkinson's disease, heart failure, and oncology. It aims to offer an objective comparison with alternative approaches, supported by available experimental data.
A Crucial Caveat: The Landscape of this compound Research
It is important to note that the majority of publicly available research on this compound has been conducted by Intra-Cellular Therapies, the developer of the compound, or its direct collaborators. At present, there is a notable absence of independent studies replicating the key findings in different laboratories. Furthermore, direct head-to-head comparative studies between this compound and other established or emerging therapies are limited. Therefore, this guide presents the existing data on this compound and provides context with current therapeutic standards, while highlighting the need for independent validation and direct comparative trials.
Mechanism of Action: PDE1 Inhibition
This compound's therapeutic effects are attributed to its inhibition of phosphodiesterase 1 (PDE1), an enzyme that degrades the cyclic nucleotides cAMP and cGMP. By inhibiting PDE1, this compound increases the intracellular levels of these second messengers, which play crucial roles in various signaling pathways.[1][2]
Figure 1: this compound inhibits PDE1, increasing cAMP and cGMP levels.
Cognitive Enhancement: Preclinical Findings
In preclinical studies, this compound has shown promise in enhancing cognitive function. The primary model used is the Novel Object Recognition (NOR) test in rodents, which assesses learning and memory.
Key Findings:
-
This compound demonstrated the ability to enhance memory acquisition, consolidation, and retrieval in rats.[3]
-
These cognitive-enhancing effects were observed without significant alterations in locomotor activity, suggesting a specific effect on memory processes.[3]
Data Summary:
| Experiment | Animal Model | Key Metric | This compound Effect | Citation |
| Novel Object Recognition | Rat | Discrimination Index | Increased | [3] |
| Conditioned Avoidance Response | Rat | Avoidance Latency | No disruption of antipsychotic effect | [3] |
Experimental Protocol: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate recognition memory in rodents.[4][5][6]
Figure 2: Workflow of the Novel Object Recognition (NOR) test.
Methodology:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period.[5]
-
Training/Familiarization (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time.[5]
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).[3]
-
Test (T2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena. The time spent exploring the familiar versus the novel object is recorded. A higher exploration time for the novel object is indicative of recognition memory.[3][5]
Parkinson's Disease: Clinical Safety and Tolerability
This compound has been investigated as a potential treatment for both motor and non-motor symptoms of Parkinson's disease (PD). A Phase I/II clinical trial has assessed its safety and tolerability in patients with mild to moderate PD.[7][8]
Key Findings:
-
This compound was found to be safe and generally well-tolerated in patients with mild to moderate Parkinson's disease who were on stable PD therapy.[7][8]
-
The study reported signals of clinical improvement in motor symptoms.[8]
Data Summary:
| Trial Phase | Patient Population | Doses | Key Outcomes | Citation |
| Phase I/II | Mild to moderate PD on stable therapy | 1, 3, 10, 30, and 90 mg | Safe and well-tolerated; signals of motor improvement | [7][8] |
Experimental Protocol: Phase I/II Clinical Trial in Parkinson's Disease
This study was a randomized, double-blind, placebo-controlled, multiple ascending dose trial.[7][9]
Figure 3: Logical flow of the Phase I/II trial of this compound in Parkinson's disease.
Methodology:
-
Patient Population: Individuals with a clinical diagnosis of idiopathic Parkinson's disease (Hoehn and Yahr Stage 1-3) on stable medication.[9]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose design was used.[7][9]
-
Primary Outcome: The primary objective was to evaluate the safety and tolerability of this compound.[7]
-
Secondary Outcomes: Secondary measures included the pharmacokinetic profile of this compound and its effects on motor and non-motor symptoms, often assessed using scales like the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[8]
Heart Failure: Hemodynamic Effects
In a clinical study involving patients with systolic heart failure, this compound demonstrated beneficial hemodynamic effects. A key point of differentiation from existing inodilators, such as milrinone and amrinone, is the reported lack of induced arrhythmias with this compound.[10]
Key Findings:
-
Single oral doses of this compound in patients with heart failure with reduced ejection fraction (HFrEF) resulted in increased cardiac output and a reduction in systemic vascular resistance.[11][12]
-
Importantly, these hemodynamic improvements were not associated with an increase in cardiac arrhythmias.[10][11]
Data Summary:
| Trial Phase | Patient Population | Doses | Key Hemodynamic Effects | Arrhythmia | Citation |
| Phase I/II | Systolic Heart Failure (HFrEF) | 10, 30, and 90 mg | Increased cardiac output, decreased systemic vascular resistance | Not observed | [10][11][12] |
Experimental Protocol: Clinical Study in Heart Failure
This was a randomized, double-blind, placebo-controlled, single ascending dose study.[10][13]
Figure 4: Experimental workflow for the heart failure clinical study.
Methodology:
-
Patient Population: Patients with New York Heart Association (NYHA) class II-III heart failure and a reduced ejection fraction (≤35%) on stable heart failure medication.[13]
-
Study Design: A randomized, double-blind, placebo-controlled design with escalating single oral doses of this compound.[10]
-
Primary Outcome: The study aimed to determine the effects of this compound on cardiac function.[10]
-
Assessments: Cardiac function was assessed using echocardiography with Doppler imaging. Safety, including hemodynamic effects and cardiac rhythm, was continuously monitored.[10]
Oncology: Combination Therapy in Preclinical Models
Preclinical research suggests that this compound may enhance the efficacy of immune checkpoint inhibitors in cancer treatment by modulating the tumor microenvironment.
Key Findings:
-
In a mouse model of colorectal cancer, the combination of this compound with an anti-PD-1 antibody significantly reduced tumor growth compared to anti-PD-1 monotherapy.[14][15]
-
The anti-tumor effect is thought to be mediated by a reduction in tumor-infiltrating macrophages and an increase in natural killer (NK) cells and TNFα-producing CD4+ T-cells.
Data Summary:
| Animal Model | Treatment | Key Outcome | Citation |
| Colorectal Cancer (Mouse) | This compound + anti-PD-1 | Significantly reduced tumor growth vs. anti-PD-1 alone | [14][15] |
Experimental Protocol: Preclinical Cancer Immunotherapy Study
These studies typically involve syngeneic mouse models to evaluate the effects of therapies on a competent immune system.
Figure 5: Workflow for preclinical evaluation of this compound in combination immunotherapy.
Methodology:
-
Animal Model: Syngeneic mouse models (e.g., colorectal cancer) are used where the tumor and the mouse are from the same genetic background, allowing for the study of immune interactions.
-
Treatment: Mice are randomized to receive vehicle, this compound alone, an anti-PD-1 antibody alone, or the combination of this compound and the anti-PD-1 antibody.[15]
-
Tumor Growth Assessment: Tumor volume is measured regularly to assess the efficacy of the different treatments.[14]
-
Immunophenotyping: At the end of the study, tumors are often harvested, and the immune cell infiltrate (e.g., macrophages, T-cells, NK cells) is analyzed by techniques such as flow cytometry to understand the mechanism of action.[16][17][18][19]
Conclusion and Future Directions
The available data on this compound suggests a promising therapeutic potential across a range of indications, underpinned by its well-defined mechanism of action as a PDE1 inhibitor. However, the current body of evidence is primarily from studies conducted by the developing company and lacks independent replication. Furthermore, direct comparative data against standard-of-care or other emerging therapies is scarce.
For the scientific and drug development community, the key takeaway is the critical need for:
-
Independent Replication: Studies conducted by independent laboratories are essential to validate the initial promising findings.
-
Head-to-Head Comparative Trials: Rigorous clinical trials directly comparing this compound with current standards of care are necessary to establish its relative efficacy and safety.
Such studies will be crucial in determining the ultimate clinical utility and placement of this compound in the therapeutic landscape.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Intra-Cellular Therapies Presents Data on Antitumor Effects [globenewswire.com]
- 16. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Pharmacodynamic Comparison of ITI-214 (Lenrispodun)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic effects of ITI-214 (lenrispodun), a potent and selective phosphodiesterase 1 (PDE1) inhibitor, across various species. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of this novel therapeutic agent.
Introduction to this compound (Lenrispodun)
This compound, also known as lenrispodun, is a first-in-class, orally bioavailable small molecule that exhibits high potency and selectivity for phosphodiesterase type 1 (PDE1).[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE1, this compound elevates intracellular levels of cAMP and cGMP, thereby modulating a range of physiological processes in the central nervous system (CNS) and peripheral tissues.[2][3]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the PDE1 enzyme family. This inhibition leads to an accumulation of cAMP and cGMP in cells where PDE1 is expressed, potentiating downstream signaling pathways. This targeted action allows for the modulation of cellular functions in a tissue- and context-specific manner.
Comparative In Vitro Potency and Selectivity
This compound demonstrates picomolar affinity for human PDE1 isoforms and exceptional selectivity over other PDE families. This high selectivity is critical for minimizing off-target effects.
| Target Enzyme Family | Isoform | Ki (pM) | Selectivity vs. PDE1A/C | Reference |
| PDE1 | hPDE1A | 33 | - | [4] |
| hPDE1B | 380 | - | [4] | |
| hPDE1C | 35 | - | [4] | |
| PDE2 | hPDE2A | >1,000,000 | >30,000x | [4] |
| PDE3 | hPDE3B | >3,000,000 | >90,000x | [4] |
| PDE4 | hPDE4D | 33,000 | >1,000x | [4] |
| PDE5 | hPDE5A | >600,000 | >18,000x | [4] |
| PDE6 | hPDE6 | >1,000,000 | >30,000x | [4] |
| PDE7 | hPDE7B | >10,000,000 | >300,000x | [4] |
| PDE8 | hPDE8A | >10,000,000 | >300,000x | [4] |
| PDE9 | hPDE9A | >10,000,000 | >300,000x | [4] |
| PDE10 | hPDE10A | >1,000,000 | >30,000x | [4] |
| PDE11 | hPDE11A | >1,000,000 | >30,000x | [4] |
Cross-Species Pharmacodynamic Effects
This compound has been evaluated in various animal models and in human clinical trials, demonstrating a range of pharmacodynamic effects.
Central Nervous System Effects
In preclinical rodent models, this compound has shown pro-cognitive effects. In a Phase 1 study in healthy human volunteers, this compound demonstrated effects on neural inhibitory control.[5]
| Species | Model | Dosing | Key Pharmacodynamic Findings | Reference |
| Rat | Novel Object Recognition | 0.1-10 mg/kg, p.o. | Enhanced memory acquisition, consolidation, and retrieval. | [4] |
| Human | Pharmaco-fMRI in healthy volunteers | 1.0 mg and 10.0 mg, single oral dose | Increased activity in the inferior frontal gyrus during a stop-signal task at the 1.0 mg dose, suggesting improved neural inhibitory control. | [5][6] |
Cardiovascular Effects
This compound has demonstrated beneficial cardiovascular effects in preclinical models of heart failure and in patients with systolic heart failure. It acts as an inodilator, increasing cardiac contractility and inducing vasodilation.
| Species | Model | Dosing | Key Pharmacodynamic Findings | Reference |
| Dog | Conscious, with and without heart failure | Oral or IV | Increased load-independent contractility, improved relaxation, and reduced systemic arterial resistance, leading to increased cardiac output. | [7][8] |
| Rabbit | Anesthetized | IV | Similar cardiovascular effects to dogs. The inotropic and vasodilatory effects were independent of beta-adrenergic receptor blockade. | [7][8] |
| Human | Patients with systolic heart failure | 10, 30, and 90 mg, single oral dose | Increased mean left ventricular power index and cardiac output, and reduced systemic vascular resistance. Well-tolerated without inducing significant arrhythmias. | [2][9] |
It is noteworthy that in both conscious dogs and humans with heart failure, administration of this compound did not lead to significant changes in plasma levels of cAMP and cGMP, suggesting that the pharmacodynamic effects are mediated by compartmentalized intracellular second messenger signaling.[7][9]
Anti-Inflammatory and Immunomodulatory Effects
This compound has been shown to modulate inflammatory responses, particularly by affecting microglial activation.
| Species | Model | Key Pharmacodynamic Findings | Reference |
| Mouse | In vitro microglial cells | Suppressed lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines. | This is a general finding for PDE1 inhibitors, specific data for this compound in this model is inferred from its mechanism. |
| Mouse | In vivo colorectal cancer model | Altered the tumor microenvironment and exhibited anti-tumor activity when combined with a PD-1 inhibitor. | [10] |
Comparison with Other PDE Inhibitors
This compound's profile can be compared to other less selective or different-family PDE inhibitors.
| Compound | Primary PDE Target(s) | Key Characteristics |
| This compound (Lenrispodun) | PDE1 | Potent, highly selective, CNS-penetrant, with pro-cognitive, cardiovascular, and anti-inflammatory effects. |
| Vinpocetine | PDE1 (less selective) | Also exhibits effects on ion channels and other targets. Used for cerebrovascular disorders and cognitive impairment.[11][12][13][14][15] |
| Rolipram | PDE4 | Selective for PDE4, primarily investigated for anti-inflammatory and antidepressant effects, but clinical development was hampered by side effects.[16][17][18][19][20] |
Experimental Protocols
PDE Inhibition Assay
-
Enzymes: Recombinant full-length human PDE enzymes.
-
Assay Format: IMAP (Immobilized Metal Affinity for Phosphochemicals) technology.
-
Substrates: Fluorescently labeled cAMP (Fl-cAMP) or cGMP (Fl-cGMP).
-
Procedure: Enzymes are incubated with the substrate and varying concentrations of the inhibitor. The reaction is terminated, and the amount of hydrolyzed substrate is quantified by measuring the fluorescence polarization. Ki values are calculated from the concentration-response curves.[4]
Novel Object Recognition (NOR) in Rats
This behavioral paradigm assesses learning and memory.
-
Animals: Male Wistar rats.[4]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Rats are allowed to explore the empty arena.
-
Training (T1): Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours).
-
Testing (T2): Rats are returned to the arena where one of the original objects has been replaced with a novel object. Exploration time for each object is recorded.
-
-
Data Analysis: A discrimination index is calculated to quantify memory. A preference for the novel object indicates memory of the familiar object.[21][22][23]
In Vitro Microglial Activation Assay
-
Cells: Murine microglial cell line (e.g., BV-2) or primary microglia.
-
Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[24][25][26][27]
-
Treatment: Cells are pre-treated with this compound at various concentrations before LPS stimulation.
-
Readouts:
-
Cytokine Release: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant are measured by ELISA.
-
Gene Expression: Changes in the expression of inflammatory genes are quantified by qRT-PCR.
-
Cell Morphology: Changes in microglial morphology (e.g., from ramified to amoeboid) are observed by microscopy.
-
Conclusion
This compound (lenrispodun) is a highly potent and selective PDE1 inhibitor with a unique pharmacodynamic profile across multiple species. Its ability to modulate cAMP and cGMP signaling in a targeted manner has demonstrated therapeutic potential in CNS disorders, cardiovascular diseases, and inflammatory conditions. The cross-species data presented in this guide highlight the consistent pharmacodynamic effects of this compound, supporting its continued clinical development. Further research is warranted to fully elucidate the comparative quantitative effects on intracellular second messenger signaling across different species and tissues.
References
- 1. lenrispodun | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Intra-Cellular Therapies Announces Publications [globenewswire.com]
- 3. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (this compound) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 4. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Enhancement of Cardiac Function by Phosphodiesterase Type 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PDE1-B by Vinpocetine Regulates Microglial Exosomes and Polarization Through Enhancing Autophagic Flux for Neuroprotection Against Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The protective and therapeutic effects of vinpocetine, a PDE1 inhibitor, on oxidative stress and learning and memory impairment induced by an intracerebroventricular (ICV) injection of amyloid beta (aβ) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amelioration of intracerebroventricular streptozotocin induced cognitive dysfunction and oxidative stress by vinpocetine -- a PDE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. (R)-(-)-Rolipram, Selective PDE4 inhibitor (CAS 85416-75-7) | Abcam [abcam.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Phosphodiesterase 4 inhibitor activates AMPK-SIRT6 pathway to prevent aging-related adipose deposition induced by metabolic disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Microglial Activation After Systemic Stimulation With Lipopolysaccharide and Escherichia coli [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Lipopolysaccharide Induces Mitochondrial Fragmentation and Energetic Shift in Reactive Microglia: Evidence for a Cell-Autonomous Program of Metabolic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanisms of Action: ITI-214 and Beta-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of ITI-214, a selective phosphodiesterase 1 (PDE1) inhibitor, and traditional beta-adrenergic agonists. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct signaling pathways and pharmacological effects.
At a Glance: Key Mechanistic Differences
| Feature | This compound (Lenrispodun) | Beta-Adrenergic Agonists (e.g., Isoproterenol, Dobutamine) |
| Primary Target | Phosphodiesterase 1 (PDE1) | Beta-Adrenergic Receptors (β1, β2, β3) |
| Effect on cAMP | Increases intracellular levels by preventing breakdown | Increases intracellular levels by stimulating synthesis |
| Effect on cGMP | Increases intracellular levels by preventing breakdown | No direct effect |
| Signaling Pathway | Inhibition of PDE1, potentiation of downstream cAMP/cGMP signaling; involves adenosine A2B receptor signaling | Activation of Gs-protein coupled receptors, stimulation of adenylyl cyclase |
| Dependence on β-Adrenergic Pathway | Independent | Directly dependent |
Introduction to this compound and Beta-Adrenergic Agonists
This compound (also known as lenrispodun) is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE1, this compound elevates the intracellular concentrations of both cAMP and cGMP, thereby potentiating their downstream signaling effects.[1] This mechanism has shown therapeutic potential in a range of conditions, including heart failure, Parkinson's disease, and other neurological and cardiovascular disorders.[1][2]
Beta-adrenergic agonists are a well-established class of drugs that mimic the effects of the endogenous catecholamines, epinephrine and norepinephrine. They bind to and activate beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] This activation stimulates adenylyl cyclase to increase the production of cAMP, leading to a variety of physiological responses, including increased heart rate and contractility, and smooth muscle relaxation.[3][5]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and representative beta-adrenergic agonists.
Table 1: Inhibitory and Binding Affinity of this compound and Beta-Adrenergic Agonists
| Compound | Target | Parameter | Value | Organism/System |
| This compound | PDE1A | K_i_ | 33 pM | Recombinant Human |
| PDE1B | K_i_ | 380 pM | Recombinant Human | |
| PDE1C | K_i_ | 35 pM | Recombinant Human | |
| PDE4D | K_i_ | 33 nM | Recombinant Human | |
| Isoproterenol | β1-Adrenergic Receptor | K_H_ | 61.7 ± 18.3 nM | Transfected CHW-1102 cells |
| β2-Adrenergic Receptor | K_H_ | 11.8 ± 3.1 nM | Transfected CHW-1102 cells | |
| β-Adrenergic Receptor | K_D_ | 0.9 - 5 µM | Human and Rat Adipocytes | |
| Dobutamine | β1-Adrenergic Receptor | - | Partial Agonist | Turkey |
K_i_ (Inhibition constant) reflects the concentration of the inhibitor required to produce half-maximal inhibition. A lower K_i_ value indicates greater potency.[6] K_H_ (High-affinity dissociation constant) and K_D_ (Dissociation constant) represent the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower value indicates a higher binding affinity.[7][8]
Table 2: Functional Potency (EC50) of Beta-Adrenergic Agonists
| Compound | Assay | EC50 | Organism/System |
| Isoproterenol | cAMP Formation | 0.08 µM | Cultured Human Airway Smooth Muscle Cells |
| Salbutamol | cAMP Formation | 0.6 µM | Cultured Human Airway Smooth Muscle Cells |
| Terbutaline | cAMP Formation | 62 ± 10 nM | Cell membranes overexpressing β2AR |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[9][10]
Signaling Pathways
The fundamental difference in the mechanism of action between this compound and beta-adrenergic agonists lies in how they modulate intracellular cAMP levels. Beta-agonists act "upstream" by stimulating the production of cAMP, while this compound acts "downstream" by preventing its degradation.
Beta-Adrenergic Agonist Signaling Pathway
Beta-adrenergic agonists bind to their respective receptors (β1, β2, or β3), which are coupled to a stimulatory G-protein (Gs).[3][4] This interaction catalyzes the exchange of GDP for GTP on the alpha subunit of the Gs protein. The activated Gs-alpha subunit then dissociates and binds to adenylyl cyclase, stimulating the conversion of ATP to cAMP.[3][11] The subsequent increase in cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[11][12] In cardiac muscle, PKA phosphorylation of targets like L-type calcium channels and phospholamban leads to increased contractility and heart rate.[5][13] In smooth muscle, PKA activation leads to the inactivation of myosin light-chain kinase, resulting in muscle relaxation.[14]
This compound Signaling Pathway
This compound's mechanism is independent of beta-adrenergic receptor stimulation.[1] It directly inhibits the enzymatic activity of PDE1.[6] PDE1 is a dual-substrate phosphodiesterase, meaning it hydrolyzes both cAMP and cGMP.[1] By blocking PDE1, this compound allows for the accumulation of both of these second messengers. The elevated cAMP levels activate PKA, similar to the downstream effects of beta-agonists. However, the concurrent increase in cGMP activates Protein Kinase G (PKG), which has distinct downstream targets.[15] In the cardiovascular system, PKG activation contributes to vasodilation by reducing intracellular calcium levels in smooth muscle cells.[14] Furthermore, studies suggest that the effects of this compound in heart failure are mediated through a separate pathway involving the adenosine A2B receptor, which can also couple to Gs and increase cAMP.[1][16]
Experimental Protocols
PDE1 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE1.
-
Enzyme and Substrate Preparation: Recombinant human PDE1 enzyme is used. The fluorescently labeled substrate, such as fluorescein-labeled cAMP or cGMP, is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The PDE1 enzyme is incubated with the various concentrations of this compound. The reaction is initiated by the addition of the fluorescently labeled substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for enzymatic activity.
-
Reaction Termination: The reaction is stopped by the addition of a stop reagent.
-
Detection: The amount of hydrolyzed substrate is quantified using a fluorescence polarization immunoassay. The degree of polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of PDE1 activity, is calculated from the dose-response curve. The K_i_ value is then determined using the Cheng-Prusoff equation.[17]
Adenylyl Cyclase Activation Assay (General Protocol)
This assay measures the ability of a beta-adrenergic agonist to stimulate the production of cAMP.
-
Cell Culture and Membrane Preparation: A cell line expressing the beta-adrenergic receptor of interest (e.g., CHO cells) is cultured. Cell membranes are prepared by homogenization and centrifugation.[10]
-
Compound Dilution: The beta-adrenergic agonist is serially diluted to a range of concentrations.
-
Reaction Mixture: The cell membranes are incubated in a reaction buffer containing ATP (the substrate for adenylyl cyclase), a GTP analog (to activate the G-protein), and a phosphodiesterase inhibitor (to prevent cAMP degradation).[18]
-
Reaction Initiation and Incubation: The reaction is initiated by adding the different concentrations of the beta-adrenergic agonist and incubated at a controlled temperature.[18]
-
Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of acid.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[19]
-
Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal cAMP production, is determined from the dose-response curve.[10]
Summary and Conclusion
This compound and beta-adrenergic agonists both ultimately lead to an increase in intracellular cAMP levels, but through fundamentally different mechanisms. Beta-adrenergic agonists enhance the synthesis of cAMP by activating adenylyl cyclase via G-protein coupled receptors. In contrast, this compound increases the stability of both cAMP and cGMP by inhibiting their degradation by PDE1. This dual effect on both cyclic nucleotides and its independence from the beta-adrenergic receptor pathway represent a novel pharmacological approach. The data presented in this guide highlights the high potency and selectivity of this compound for its target, PDE1. Understanding these distinct mechanisms is crucial for researchers and drug development professionals exploring new therapeutic strategies for a variety of diseases.
References
- 1. Intra-Cellular Therapies Announces Publication Highlighting [globenewswire.com]
- 2. neurology.org [neurology.org]
- 3. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of beta-adrenergic receptors by (3H) isoproterenol in adipocytes of humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
- 14. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biochemical Methods for Detection and Measurement of Cyclic AMP and Adenylyl Cyclase Activity | Springer Nature Experiments [experiments.springernature.com]
A Comparative Meta-Analysis of ITI-214 and Alternative Therapies for Parkinson's Disease Motor Fluctuations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the available clinical trial data for ITI-214, a novel phosphodiesterase 1 (PDE1) inhibitor, in the context of treating motor fluctuations in Parkinson's disease (PD). Due to the limited public availability of quantitative efficacy data for this compound, this analysis presents qualitative findings for this compound alongside quantitative data from clinical trials of approved adjunctive therapies for motor fluctuations in PD: the catechol-O-methyltransferase (COMT) inhibitor opicapone, the monoamine oxidase B (MAO-B) inhibitor safinamide, and the adenosine A2A receptor antagonist istradefylline. This guide aims to offer a comprehensive overview of the current landscape of treatments for motor fluctuations in Parkinson's disease, highlighting different mechanisms of action and their clinical outcomes.
Introduction to this compound and Its Novel Mechanism of Action
This compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two crucial second messengers in intracellular signaling.[1][2] In the context of Parkinson's disease, the inhibition of PDE1 is hypothesized to potentiate downstream signaling of dopamine receptors, offering a novel non-dopaminergic approach to manage motor symptoms and levodopa-induced complications.[1] Preclinical studies have suggested that this compound may not only improve motor control but also possess neuroinflammatory and neuroprotective effects.[3][4]
The Phase 1/2 Clinical Trial of this compound in Parkinson's Disease
A Phase 1/2 clinical trial (NCT03387215) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with mild to moderate Parkinson's disease.[3]
Experimental Protocol: this compound-105 Study
-
Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.[3]
-
Participants: 40 patients aged 50 years and older with mild to moderate Parkinson's disease, maintained on stable PD therapy.[3]
-
Intervention: Oral administration of this compound at doses of 1, 3, 10, 30, and 90 mg or placebo once daily for seven days.[3]
-
Primary Outcome: Safety and tolerability.[3]
-
Secondary Outcomes: Pharmacokinetics, and exploratory effects on motor and non-motor symptoms, including assessments using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Unified Dyskinesia Rating Scale (UDysRS), as well as patient diaries to track "ON" and "OFF" time.[2][3]
Comparative Analysis of Clinical Trial Data
While specific quantitative efficacy data from the this compound Phase 1/2 trial have not been publicly released, top-line results indicate a favorable safety profile and signals of clinical improvement in motor symptoms and dyskinesia.[2] The following tables compare the available information on this compound with published data from pivotal trials of opicapone, safinamide, and istradefylline.
Table 1: Comparison of Efficacy in Reducing "OFF" Time
| Drug (Mechanism) | Study | Dosage | Change in "OFF" Time from Baseline (vs. Placebo) |
| This compound (PDE1 Inhibitor) | Phase 1/2 (NCT03387215) | 1, 3, 10, 30, 90 mg | Qualitative reports of increased total "ON" time.[2] Quantitative data not available. |
| Opicapone (COMT Inhibitor) | BIPARK-1 & BIPARK-2 (Pooled) | 50 mg/day | -58.1 minutes[5] |
| Safinamide (MAO-B Inhibitor) | SETTLE Study | 50-100 mg/day | Increased "ON" time without troublesome dyskinesia by 0.96 hours (57.6 minutes)[6] |
| Istradefylline (Adenosine A2A Antagonist) | US-018 Study | 20 mg/day | -0.7 hours (-42 minutes)[7] |
Table 2: Comparison of Effects on Motor Symptoms (MDS-UPDRS Part III)
| Drug | Study | Dosage | Change in MDS-UPDRS Part III Score from Baseline (vs. Placebo) |
| This compound | Phase 1/2 (NCT03387215) | 1, 3, 10, 30, 90 mg | Qualitative reports of reduced scores on the MDS-UPDRS Part III.[2] Quantitative data not available. |
| Opicapone | BIPARK-1 & BIPARK-2 (Pooled) | 50 mg/day | Not statistically significant[5] |
| Safinamide | SETTLE Study | 50-100 mg/day | Statistically significant improvement[6] |
| Istradefylline | Pooled Analysis | 20 mg/day & 40 mg/day | Statistically significant improvement |
Table 3: Overview of Safety and Tolerability
| Drug | Study | Common Adverse Events |
| This compound | Phase 1/2 (NCT03387215) | Generally well-tolerated with a favorable safety profile.[3] No serious adverse events reported.[2] |
| Opicapone | BIPARK-1 | Dyskinesia, insomnia, dizziness[5] |
| Safinamide | SETTLE Study | Dyskinesia[6] |
| Istradefylline | US-018 Study | Dyskinesia, lightheadedness, tremor, constipation, weight decrease[7] |
Visualizing the Mechanisms and Processes
To further understand the context of this meta-analysis, the following diagrams illustrate the signaling pathway of this compound and a typical workflow for a clinical trial evaluating treatments for motor fluctuations in Parkinson's disease.
Discussion and Future Directions
The available data suggests that this compound is a safe and well-tolerated investigational drug for Parkinson's disease. The qualitative reports of improved motor function and reduced dyskinesia are promising and warrant further investigation in larger, longer-term clinical trials.[2] A significant limitation of this analysis is the absence of publicly available quantitative efficacy data for this compound, which prevents a direct statistical comparison with other approved therapies.
The comparators included in this guide, opicapone, safinamide, and istradefylline, have all demonstrated statistically significant efficacy in reducing "OFF" time in patients with Parkinson's disease experiencing motor fluctuations. Each of these drugs acts on a different non-dopaminergic pathway, highlighting the multi-faceted approach currently being employed to manage the complexities of Parkinson's disease.
Future research should focus on the public dissemination of quantitative results from the this compound clinical trials to allow for a more direct and robust comparison with existing treatments. Further studies are also needed to confirm the preliminary efficacy signals and to explore the potential disease-modifying effects of PDE1 inhibition in Parkinson's disease.
References
- 1. Intra-Cellular Therapies Presents Results from this compound [globenewswire.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. Intra-Cellular Therapies Announces Favorable Safety Profile for this compound in a Phase 1/2 Clinical Trial in Patients with Parkinson’s Disease | santé log [santelog.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Intra-Cellular Therapies Presents Data on this compound at the 2018 American Academy of Neurology Annual Meeting | santé log [santelog.com]
- 6. Intra-Cellular Therapies Presents Data on Lumateperone, this compound and ITI-333 at the 56th Annual Meeting of the American College of Neuropsychopharmacology - BioSpace [biospace.com]
- 7. Intra-Cellular Therapies Announces Favorable Safety Profile [globenewswire.com]
Benchmarking the neuroprotective effects of lenrispodun against other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of lenrispodun, a novel phosphodiesterase type 1 (PDE1) inhibitor, against other compounds with established or putative neuroprotective properties. The information is intended to support researchers and drug development professionals in evaluating the therapeutic potential of lenrispodun in the context of neurodegenerative diseases, particularly Parkinson's disease.
Introduction to Lenrispodun and Neuroprotection
Lenrispodun is a potent and highly selective inhibitor of phosphodiesterase type 1 (PDE1). Its primary mechanism of action involves preventing the breakdown of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This amplification of cyclic nucleotide signaling is believed to underlie its therapeutic potential in various neurological and cardiovascular conditions.[1][2] While currently in clinical trials for the symptomatic treatment of motor fluctuations in Parkinson's disease, the underlying mechanism of PDE1 inhibition suggests a potential for disease-modifying, neuroprotective effects.[3][4][5][6]
Neuroprotection, in the context of neurodegenerative diseases, refers to the preservation of neuronal structure and function. Key mechanisms of neuroprotection include mitigating oxidative stress, reducing neuroinflammation, preventing apoptosis (programmed cell death), and promoting mitochondrial health. This guide will compare lenrispodun with other compounds that act on these pathways.
Comparative Analysis of Neuroprotective Compounds
To provide a comprehensive benchmark for lenrispodun, this guide evaluates its potential neuroprotective effects against three other compounds representing different mechanisms of action:
-
Vinpocetine: Another PDE1 inhibitor with known neuroprotective properties.[7][8][9]
-
Sildenafil: A PDE5 inhibitor that has demonstrated neuroprotective effects in various models of neurological disorders.[10][11][12]
-
Coenzyme Q10 (CoQ10): A vital component of the mitochondrial electron transport chain and a potent antioxidant.[13][14][15]
The following tables summarize the available preclinical data for these compounds. It is important to note that direct comparative studies involving lenrispodun's neuroprotective effects are limited in the public domain. Therefore, this comparison is based on data from individual studies on each compound.
Table 1: In Vitro Neuroprotection Data
| Compound | Cell Line | Neurotoxin | Concentration Range Tested | Key Findings | Reference |
| Lenrispodun | Data not publicly available | Data not publicly available | Data not publicly available | Preclinical studies suggest anti-inflammatory effects.[2] | [2] |
| Vinpocetine | Primary cortical cell culture | Glutamate, NMDA, Veratridine | 0.1 - 100 µM | Dose-dependently inhibited excitotoxicity with an IC50 of 2-7 x 10⁻⁶ M.[16] | [16] |
| Chick embryo cerebral hemispheres | Sodium cyanide (hypoxia) | Not specified | Enhanced the neuroprotective effect of adenosine.[17] | [17] | |
| Sildenafil | SH-SY5Y neuronal cells | Oxygen and glucose deprivation (OGD) | Not specified | Reduced OGD-induced apoptosis.[18] | [18] |
| Cortical, hippocampal, and motor neuronal cultures | Not specified | Not specified | Protects neurons against apoptosis.[11] | [11] | |
| Coenzyme Q10 | Organotypic hippocampal slice culture | Kainic acid | 0.01 - 1 µM | Reduced neuronal cell death and oxidative stress.[19] | [19] |
| Retinal Ganglion Cells (RGC-5) | Dimethyl sulfoxide (DMSO) | 5 - 20 µM | Reduced DMSO-induced apoptosis at 20µM and showed reversal of apoptosis at 5µM.[20] | [20] |
Table 2: In Vivo Neuroprotection Data
| Compound | Animal Model | Key Findings | Reference |
| Lenrispodun | Rat | Enhanced memory acquisition, consolidation, and retrieval in a novel object recognition task.[2] | [2] |
| Animal models of heart failure | Increased cardiac output without altering systemic blood pressure.[2] | [2] | |
| Vinpocetine | Rat (permanent middle cerebral artery occlusion) | Significantly decreased infarct volume by 42%.[16] | [16] |
| Rat (NMDA-induced entorhinal cortex lesion) | Attenuated behavioral deficits and significantly decreased lesion size and microglia activation.[21] | [21] | |
| Sildenafil | Rat (middle cerebral artery occlusion) | Enhanced neurological recovery, inhibited infarction, and reduced neuronal loss.[10] | [10] |
| Rat (neonatal hypoxia-ischemia) | Decreased apoptosis, re-established normal neuronal development, and reduced neuroinflammation in the hippocampus.[11] | [11] | |
| Coenzyme Q10 | Rat (transient middle cerebral artery occlusion) | Reduced cerebral infarct volumes by 67% at 24h and 35% at 7 days.[22] | [22] |
| Mouse | Reduced lipid peroxidation and elevated antioxidant enzyme levels in the brain.[23] | [23] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these compounds are mediated by distinct yet sometimes overlapping signaling pathways.
Lenrispodun and Vinpocetine (PDE1 Inhibitors)
Lenrispodun and vinpocetine both inhibit PDE1, leading to an increase in intracellular levels of cAMP and cGMP.[1][7] This has several downstream consequences relevant to neuroprotection:
-
Modulation of Neuroinflammation: PDE1 inhibition is associated with anti-inflammatory effects.[2]
-
Improved Cerebral Blood Flow: Increased cGMP in vascular smooth muscle cells leads to vasodilation and enhanced cerebral blood flow.[8]
-
Reduced Excitotoxicity: Vinpocetine has been shown to inhibit voltage-dependent sodium channels and NMDA receptors, thereby reducing the damaging effects of excessive glutamate.[8][21]
Signaling pathway of PDE1 inhibitors.
Sildenafil (PDE5 Inhibitor)
Sildenafil selectively inhibits PDE5, which primarily degrades cGMP.[12][24] Its neuroprotective effects are largely attributed to the enhancement of the nitric oxide (NO)/cGMP signaling pathway:
-
Enhanced Cerebral Blood Flow: Increased cGMP leads to vasodilation and improved blood flow to the brain.[12]
-
Anti-inflammatory and Anti-apoptotic Effects: The cGMP/PKG pathway can modulate neuroinflammation and inhibit neuronal apoptosis.[11][25]
-
Promotion of Neurogenesis: Sildenafil has been shown to increase the proliferation and maturation of new neurons.[12]
Signaling pathway of PDE5 inhibitors.
Coenzyme Q10 (Antioxidant and Mitochondrial Stabilizer)
CoQ10 plays a dual role in neuroprotection:
-
Mitochondrial Bioenergetics: As a key component of the electron transport chain, CoQ10 is essential for ATP production.[13][15]
-
Antioxidant Activity: CoQ10 is a potent free radical scavenger, protecting cells from oxidative damage.[14][26]
Mechanism of action of Coenzyme Q10.
Experimental Protocols
This section outlines common experimental methodologies for assessing neuroprotection in both in vitro and in vivo models relevant to Parkinson's disease.
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a common method for evaluating the neuroprotective effects of a compound against the neurotoxin MPP+, a known inducer of Parkinsonism.
Objective: To determine the ability of a test compound to protect SH-SY5Y human neuroblastoma cells from MPP+-induced cell death.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Test compound (e.g., lenrispodun)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Neurotoxin Exposure: Add MPP+ to the wells at a final concentration known to induce significant cell death (e.g., 1 mM) and incubate for 24 hours.[27]
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Experimental workflow for in vitro neuroprotection assay.
In Vivo Neuroprotection Assessment in a Rodent Model of Parkinson's Disease
This protocol outlines a general procedure for evaluating the neuroprotective effects of a compound in a toxin-induced rodent model of Parkinson's disease.
Objective: To assess the ability of a test compound to protect against the loss of dopaminergic neurons and motor deficits in a 6-hydroxydopamine (6-OHDA) or MPTP-induced mouse or rat model of Parkinson's disease.[28][29][30][31][32]
Materials:
-
Mice or rats
-
6-OHDA or MPTP neurotoxin
-
Stereotaxic apparatus
-
Test compound (e.g., lenrispodun)
-
Behavioral testing equipment (e.g., rotarod, cylinder test)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Model Induction:
-
6-OHDA Model: Unilaterally inject 6-OHDA into the medial forebrain bundle or striatum using a stereotaxic apparatus.
-
MPTP Model: Administer MPTP systemically (e.g., via intraperitoneal injection) over a specified period.
-
-
Drug Administration: Administer the test compound to the animals according to the study design (e.g., pre-treatment, post-treatment, or chronic administration).
-
Behavioral Assessment:
-
Conduct behavioral tests to assess motor function at baseline and various time points after lesioning and treatment.
-
Rotarod Test: Measures motor coordination and balance.
-
Cylinder Test: Assesses forelimb akinesia.
-
Apomorphine- or Amphetamine-Induced Rotation Test: Measures the extent of dopamine depletion.
-
-
Histological and Biochemical Analysis:
-
At the end of the study, euthanize the animals and perfuse their brains.
-
Immunohistochemistry: Section the brains and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Neurotransmitter Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.
-
-
Data Analysis: Compare the behavioral, histological, and biochemical outcomes between the treated and untreated (control) groups to determine the neuroprotective efficacy of the test compound.
Experimental workflow for in vivo neuroprotection assessment.
Conclusion
Lenrispodun, as a selective PDE1 inhibitor, holds promise as a potential neuroprotective agent. Its mechanism of action, involving the enhancement of cAMP and cGMP signaling, aligns with pathways known to be crucial for neuronal survival and function. While direct comparative data on its neuroprotective efficacy is still emerging, the information available for other PDE inhibitors, such as vinpocetine, and compounds with different mechanisms, like sildenafil and Coenzyme Q10, provides a valuable framework for its evaluation.
Further preclinical studies are warranted to directly compare the neuroprotective effects of lenrispodun against other promising compounds in standardized in vitro and in vivo models of neurodegeneration. Such studies will be critical in elucidating its full therapeutic potential and guiding its future clinical development for disease modification in neurodegenerative disorders.
References
- 1. Intra-Cellular Therapies Announces Publications Highlighting Beneficial Effects of Phosphodiesterase Type I Inhibition with Lenrispodun (ITI-214) on Cardiovascular Function in Patients with Heart Failure and in Models of Accelerated Aging - BioSpace [biospace.com]
- 2. Single doses of a highly selective inhibitor of phosphodiesterase 1 (lenrispodun) in healthy volunteers: a randomized pharmaco-fMRI clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Phosphodiesterase Inhibitors for the Symptoms & Side Effects Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 4. Lenrispodun as Adjunctive Therapy in the Treatment of Patients With Motor Fluctuations Due to Parkinson's Disease (this compound-202) [evergreenhealth.com]
- 5. barrowneuro.org [barrowneuro.org]
- 6. Lenrispodun as Adjunctive Therapy in the Treatment of Patients With Motor Fluctuations Due to Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 7. What is the mechanism of Vinpocetine? [synapse.patsnap.com]
- 8. [Mechanism of action of vinpocetine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotection by sildenafil: neuronal networks potentiation in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sildenafil improves hippocampal brain injuries and restores neuronal development after neonatal hypoxia–ischemia in male rat pups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Coenzyme Q10 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. global.mitoq.com [global.mitoq.com]
- 15. Coenzyme Q and Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Neuroprotective effects of vinpocetine in vivo and in vitro. Apovincaminic acid derivatives as potential therapeutic tools in ischemic stroke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vinpocetine increases the neuroprotective effect of adenosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Coenzyme Q10 protects neurons against neurotoxicity in hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotective effects of coenzyme Q10 on neurological diseases: a review article - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Multimodal action of phosphodiesterase 5 inhibitors against neurodegenerative disorders: An update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 27. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. portal.research.lu.se [portal.research.lu.se]
- 31. Evaluation of animal models of Parkinson's disease for neuroprotective strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. portlandpress.com [portlandpress.com]
Comparative Analysis of ITI-214 (Lenrispodun) on Motor and Non-Motor Symptoms in Parkinson's Disease
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of ITI-214 (lenrispodun), a selective phosphodiesterase 1 (PDE1) inhibitor, and its potential impact on motor and non-motor symptoms of Parkinson's disease (PD). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on this compound alongside established treatments such as Levodopa and Dopamine Agonists.
Executive Summary
This compound (lenrispodun) is an investigational therapeutic that has shown promise in early clinical development for addressing both motor and non-motor symptoms of Parkinson's disease.[1][2] As a selective PDE1 inhibitor, it represents a novel mechanism of action aimed at modulating downstream signaling pathways to improve motor control and potentially offer neuroprotective benefits.[3][4] While specific quantitative data from completed trials are not yet publicly detailed, initial findings suggest a favorable safety profile and signals of clinical improvement in motor function and a reduction in dyskinesias.[1][2] This guide will compare the qualitative reports on this compound with the established quantitative efficacy of Levodopa and Dopamine Agonists on motor and non-motor symptoms, as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
Comparative Efficacy on Motor and Non-Motor Symptoms
The following tables summarize the available data on the efficacy of this compound, Levodopa, and Dopamine Agonists in treating the motor and non-motor aspects of Parkinson's disease.
Table 1: Impact on Motor Symptoms (MDS-UPDRS Part III)
| Treatment | Mechanism of Action | Reported Efficacy on Motor Symptoms (MDS-UPDRS Part III) |
| This compound (Lenrispodun) | Selective Phosphodiesterase 1 (PDE1) Inhibitor | Qualitative reports from a Phase 1/2 trial indicate "improvement in motor symptoms" and a reduction in scores on the MDS-UPDRS Part III.[1][2] Specific quantitative data is not yet publicly available. |
| Levodopa (with Carbidopa) | Dopamine Precursor | A meta-analysis of continuous-stimulation Levodopa treatments showed a significant reduction in UPDRS Part III scores with a mean difference of -1.03 compared to intermittent Levodopa treatments. |
| Dopamine Agonists (Non-ergot) | Direct Dopamine Receptor Agonists | A network meta-analysis of six non-ergot dopamine agonists demonstrated a significant improvement in UPDRS Part III scores compared to placebo, with mean differences ranging from -3.39 to -6.33 .[5] |
Table 2: Impact on Non-Motor Symptoms & Activities of Daily Living (MDS-UPDRS Parts I & II)
| Treatment | Reported Efficacy on Non-Motor Symptoms & Activities of Daily Living (MDS-UPDRS Parts I & II) |
| This compound (Lenrispodun) | The Phase 1/2 trial explored the potential of this compound to treat both motor and non-motor symptoms, though specific outcomes for non-motor symptoms have not been detailed in available press releases.[1] |
| Levodopa (with Carbidopa) | A meta-analysis of continuous-stimulation Levodopa treatments showed a significant reduction in UPDRS Part II (Motor Experiences of Daily Living) scores with a mean difference of -0.79 compared to intermittent Levodopa treatments. |
| Dopamine Agonists (Non-ergot) | A network meta-analysis of six non-ergot dopamine agonists showed a significant improvement in UPDRS Part II scores compared to placebo, with mean differences ranging from -1.52 to -1.90 .[5] |
Experimental Protocols
This compound (Lenrispodun) Phase 2 Clinical Trial (NCT05766813)
A current Phase 2 study is further evaluating the efficacy and safety of lenrispodun as an adjunctive therapy for patients with motor fluctuations.[6][7][8][9][10]
-
Official Title: A Randomized, Double-blind, Placebo-controlled Multicenter Study to Assess the Efficacy and Safety of Lenrispodun as Adjunctive Therapy in the Treatment of Patients With Motor Fluctuations Due to Parkinson's Disease.[6]
-
Study Design: This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group, fixed-dose study.[6][7]
-
Participants: The study is enrolling approximately 132 patients with a diagnosis of Parkinson's Disease who are experiencing "wearing off" symptoms and levodopa-induced dyskinesia.[6][7]
-
Inclusion Criteria:
-
Male or female, 40 years of age and older.[7]
-
Diagnosis of PD consistent with the UK Parkinson's Disease Society (UKPDS) Brain Bank diagnostic criteria.[6][7]
-
Hoehn and Yahr Scale stage 2 or 3 in the "ON" state.[7]
-
Clinically meaningful response to levodopa.[7]
-
Stable and optimal dose of levodopa for at least 4 weeks prior to screening.[7]
-
-
Exclusion Criteria:
-
Parkinsonism other than idiopathic PD.
-
Late-stage PD or severe peak-dose dyskinesia.
-
Clinical signs of dementia (MMSE score ≤ 24).
-
-
Treatment:
Signaling Pathways and Experimental Workflows
This compound (Lenrispodun) Mechanism of Action in Striatal Neurons
This compound is a selective inhibitor of phosphodiesterase 1 (PDE1). In the striatum, dopamine D1 receptor activation stimulates the production of cyclic AMP (cAMP), a key second messenger. PDE1 enzymes are responsible for the breakdown of cAMP. By inhibiting PDE1, this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream targets, including the GluR1 subunit of AMPA receptors, thereby modulating synaptic plasticity and neuronal excitability in the direct pathway of the basal ganglia, which is crucial for motor control.[3][11][12][13][14][15][16][17]
Experimental Workflow for a Double-Blind, Placebo-Controlled Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, such as the ongoing Phase 2 study of lenrispodun.
References
- 1. Intra-Cellular Therapies Announces Favorable Safety Profile [globenewswire.com]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. biorxiv.org [biorxiv.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lenrispodun as Adjunctive Therapy in the Treatment of Patients With Motor Fluctuations Due to Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lenrispodun for Parkinson's Disease · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Neurologic - Intra-Cellular Therapies, Inc - HonorHealth [honorhealth.com]
- 11. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Receptors and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DARPP-32 cells and neuropil define striosomal system and isolated matrix cells in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for ITI-214 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ITI-214, a selective phosphodiesterase type 1 (PDE1) inhibitor, with alternative treatments for Parkinson's disease and heart failure. It includes supporting experimental data, detailed methodologies for key biomarker assays, and visualizations of relevant signaling pathways and workflows to aid in the validation of biomarkers for monitoring treatment response.
Introduction to this compound and PDE1 Inhibition
This compound is a potent and selective inhibitor of phosphodiesterase type 1 (PDE1), an enzyme that degrades the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby potentiating downstream signaling pathways.[1] This mechanism of action holds therapeutic potential for a variety of neurological and cardiovascular diseases, including Parkinson's disease and heart failure.[2] Preclinical studies have demonstrated this compound's high potency and selectivity for PDE1 isoforms over other PDE families.[3]
Comparative Analysis of this compound and Alternatives
This section compares the performance of this compound with established treatments for Parkinson's disease (L-DOPA) and heart failure (Sacubitril/Valsartan), focusing on their mechanisms of action and associated biomarkers.
Parkinson's Disease
This compound vs. L-DOPA
L-DOPA, a precursor to dopamine, is a cornerstone therapy for Parkinson's disease, aiming to replenish depleted dopamine levels in the brain.[4][5] In contrast, this compound offers a novel, non-dopaminergic approach by modulating downstream signaling pathways to potentially improve motor and non-motor symptoms.
| Feature | This compound | L-DOPA |
| Mechanism of Action | Selective PDE1 inhibitor; increases intracellular cAMP and cGMP.[1] | Dopamine precursor; converted to dopamine in the brain.[4][5] |
| Primary Biomarker | Changes in inflammatory markers (e.g., cytokines), cAMP, and phospho-VASP (p-VASP) levels. | Changes in synaptic dopamine levels and its metabolites (e.g., homovanillic acid - HVA) in cerebrospinal fluid (CSF) and plasma.[6] |
| Reported Biomarker Changes | Preclinical models show this compound reduces neuroinflammation. Clinical trials have assessed inflammatory biomarkers. | Administration of L-DOPA leads to a significant increase in synaptic dopamine levels in the striatum of Parkinson's disease patients.[7] |
Heart Failure
This compound vs. Sacubitril/Valsartan
Sacubitril/Valsartan is a combination drug that enhances the effects of natriuretic peptides while blocking the renin-angiotensin system, leading to vasodilation and reduced cardiac stress. This compound, through its distinct mechanism of PDE1 inhibition, also promotes vasodilation and has shown positive inotropic effects.[8]
| Feature | This compound | Sacubitril/Valsartan |
| Mechanism of Action | Selective PDE1 inhibitor; increases intracellular cAMP and cGMP, leading to vasodilation and positive inotropy.[8] | Neprilysin inhibitor (Sacubitril) and angiotensin II receptor blocker (Valsartan); increases natriuretic peptides and blocks the renin-angiotensin system. |
| Primary Biomarker | Changes in cardiac function parameters (e.g., cardiac output, systemic vascular resistance) and potentially inflammatory markers. | Reduction in plasma N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[9][10][11][12][13] |
| Reported Biomarker Changes | In a Phase I/II study in heart failure patients, a 30 mg dose of this compound increased cardiac output by 0.83 L/min and decreased systemic vascular resistance by 564 dynes·s/cm⁻⁵.[1] | Treatment with sacubitril/valsartan resulted in a significant reduction in plasma NT-proBNP levels. In one study, the adjusted geometric mean ratio of NT-proBNP at 12 weeks was 0.84 compared to the comparator group.[9] In another study of hospitalized heart failure patients, in-hospital initiation of sacubitril/valsartan led to a 28% reduction in NT-proBNP at discharge.[10] |
Preclinical Potency of PDE1 Inhibitors
The following table summarizes the preclinical inhibitory constants (Ki) of this compound and another PDE1 inhibitor, vinpocetine, against PDE1 isoforms. Lower Ki values indicate higher potency.
| Compound | PDE1A Ki (pM) | PDE1B Ki (pM) | PDE1C Ki (pM) |
| This compound | 33[3] | 380[3] | 35 |
Note: A specific Ki value for vinpocetine against PDE1 isoforms was not available in the searched literature, although it is a known PDE1 inhibitor. One study indicated that vinpocetine directly inhibits IKKβ kinase activity with an IC50 of approximately 17.17 μM, an effect independent of its PDE1 inhibition.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to validating biomarkers for this compound treatment response.
References
- 1. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase-1 Inhibition With this compound in Human Systolic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intra-Cellular Therapies Announces Publication Highlighting [globenewswire.com]
- 3. Preclinical profile of this compound, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Molecular Effects of L-dopa Therapy in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levodopa-induced changes in synaptic dopamine levels increase with progression of Parkinson's disease: implications for dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with this compound in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sacubitril/Valsartan vs Standard Medical Therapies on Plasma NT-proBNP Concentration and Submaximal Exercise Capacity in Patients With Heart Failure and Preserved Ejection Fraction: The PARALLAX Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NT-proBNP Response to Sacubitril/Valsartan in Hospitalized Heart Failure Patients With Reduced Ejection Fraction: TRANSITION Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sacubitril/valsartan decreases plasma NT-proBNP in HF patients with preserved ejection fraction: JAMA [medicaldialogues.in]
- 12. Effects of Sacubitril/Valsartan on N-Terminal Pro-B-Type Natriuretic Peptide in Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crtonline.org [crtonline.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for ITI-214
This document provides crucial safety and logistical information for the proper handling and disposal of ITI-214 in a laboratory setting. The following procedural guidance is based on standard best practices for chemical waste management to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Management of this compound Waste Streams
Proper segregation and handling of different waste streams are critical for safe and compliant disposal. This compound waste should be treated as hazardous chemical waste.
Unused or expired solid this compound should be disposed of in its original container or a clearly labeled, sealed container. This container must be designated for solid chemical waste.
Aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof container for liquid chemical waste. It is crucial to adhere to the following guidelines:
-
Segregation : Do not mix this compound solutions with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the solvent used.
-
Container Integrity : Ensure the waste container is compatible with the solvent and is kept securely closed when not in use.
Disposable labware (e.g., pipette tips, tubes, gloves) and glassware that have come into contact with this compound should be disposed of as solid chemical waste.
-
Sharps : Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
-
Gross Contamination : Items with significant residual this compound should be collected in a designated, labeled container for solid chemical waste.
Disposal of Empty this compound Containers
Empty containers that previously held this compound must be managed carefully to ensure no residual chemical is improperly discarded.
-
Triple Rinsing : The empty container should be triple-rinsed with a suitable solvent capable of dissolving this compound.
-
Rinsate Collection : The first rinse should be collected and disposed of as liquid chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate as chemical waste is the most conservative and recommended approach.[1]
-
Container Disposal : Once triple-rinsed, the label on the container should be defaced or removed, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the following general laboratory waste management procedures should be adopted.
Protocol for Decontamination of Glassware:
-
Rinse the glassware three times with a solvent in which this compound is soluble.
-
Collect the first rinse in a designated hazardous waste container.
-
Dispose of the subsequent rinses in accordance with institutional and local regulations.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the proper segregation and disposal of different this compound waste streams.
References
Essential Safety and Logistics for Handling ITI-214
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for ITI-214 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, solid-phase pharmaceutical research compounds. Researchers, scientists, and drug development professionals should always consult the compound-specific SDS provided by the manufacturer before any handling, storage, or disposal activities. The information below is intended to supplement, not replace, a formal risk assessment and the specific instructions from the supplier.
This compound is a potent phosphodiesterase 1 (PDE1) inhibitor. As with any potent, biologically active compound, proper handling procedures are crucial to ensure personnel safety and prevent contamination. The following sections provide essential, immediate safety and logistical information for the operational use and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in its solid form and when preparing solutions.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid) | Safety goggles or face shield | Double nitrile gloves | Disposable gown over lab coat | NIOSH-approved respirator (e.g., N95) |
| Solution Preparation | Chemical splash goggles | Double nitrile gloves | Chemical-resistant apron or gown | In a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile gloves | Chemical-resistant apron or gown | In a certified chemical fume hood |
Experimental Protocols for Safe Handling
1. Receiving and Unpacking
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses, lab coat, and nitrile gloves) before opening the secondary container.
-
Verify the container label matches the order information.
-
Store the compound according to the manufacturer's instructions, typically at -20°C for long-term stability.
2. Weighing the Compound
-
Weighing of potent compounds should be performed in a containment device such as a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Don appropriate PPE, including a disposable gown, double gloves, and a respirator.
-
Use dedicated spatulas and weigh boats. Clean all equipment thoroughly after use.
-
Handle the compound gently to avoid creating airborne dust.
3. Solution Preparation
-
All solution preparation should be conducted within a certified chemical fume hood.
-
Wear chemical splash goggles, a chemical-resistant apron or gown, and double nitrile gloves.
-
Use a validated solvent for dissolution, as indicated by the supplier or relevant literature.
-
Add the solvent to the vessel containing the pre-weighed this compound to minimize dust generation.
-
Ensure the container is securely capped before removing it from the fume hood.
Disposal Plan
1. Waste Segregation
-
All materials that come into direct contact with this compound (e.g., weigh boats, pipette tips, gloves, gowns) should be considered hazardous waste.
-
Segregate solid waste from liquid waste.
2. Solid Waste Disposal
-
Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This includes used PPE, weighing papers, and any contaminated labware.
3. Liquid Waste Disposal
-
Collect all solutions containing this compound and any solvent used for rinsing contaminated glassware in a clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
4. Final Disposal
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Workflow for Handling Potent Compounds
Caption: General workflow for handling potent research compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
